Product packaging for 5-Ethyl-3,3-dimethyloctane(Cat. No.:CAS No. 62183-58-8)

5-Ethyl-3,3-dimethyloctane

Cat. No.: B14556797
CAS No.: 62183-58-8
M. Wt: 170.33 g/mol
InChI Key: GQTCKTISADWVNV-UHFFFAOYSA-N
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Description

5-Ethyl-3,3-dimethyloctane is an organic compound classified as a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . Its structure is defined by a carbon chain backbone with specific methyl and ethyl substituents, which is represented by the standardized InChI key: GQTCKTISADWVNV-UHFFFAOYSA-N . This compound is provided as a well-characterized chemical standard for research and development purposes. As a branched alkane, it serves as a valuable reference material in analytical chemistry, particularly in chromatography and mass spectrometry for the identification of complex hydrocarbon mixtures. It is also of interest in fundamental organic chemistry research, including studies on the structure-property relationships of hydrocarbons, such as their boiling points, density, and reactivity. In applied research, compounds of this nature may be investigated for their performance in specialized applications, such as synthetic lubricants or advanced fuel formulations. This product is intended for use by qualified laboratory professionals. It is For Research Use Only and is not intended for direct human use in diagnostic, therapeutic, or any other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14556797 5-Ethyl-3,3-dimethyloctane CAS No. 62183-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-58-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-3,3-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(7-2)10-12(4,5)8-3/h11H,6-10H2,1-5H3

InChI Key

GQTCKTISADWVNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)(C)CC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 5-Ethyl-3,3-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Ethyl-3,3-dimethyloctane. Due to the limited availability of experimental data for this specific branched alkane, this document also outlines general experimental protocols for determining key physicochemical parameters, providing a framework for further research.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62183-58-8PubChem[1], NIST[2]
IUPAC Name This compoundPubChem[1], NIST[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Water Solubility Insoluble (predicted)General alkane properties[3][4]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile compound like this compound, several methods can be employed.

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

  • A small amount of the sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

Distillation Method:

For larger quantities, a simple distillation apparatus can be used.

  • The sample is placed in a distillation flask with boiling chips.

  • The flask is heated, and the vapor rises and comes into contact with a thermometer bulb.

  • The vapor then passes into a condenser, where it cools and liquefies, and the distillate is collected.

  • The boiling point is the temperature at which the vapor temperature stabilizes during the distillation process.

Determination of Density

The density of a liquid can be determined using various techniques, with the choice often depending on the required accuracy and sample volume.

Pycnometer Method:

  • A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed.

  • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Vibrating Tube Densimeter:

This instrument provides highly accurate density measurements.

  • A U-shaped tube is filled with the sample liquid.

  • The tube is electromagnetically excited to vibrate at its natural frequency.

  • The frequency of vibration is dependent on the mass of the tube and its contents.

  • By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference substance of known density, the density of the sample can be determined with high precision.[6]

Determination of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. Alkanes are nonpolar and are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[4]

Visual Method for Water Solubility:

  • A small, measured amount of this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated vigorously for a prolonged period to ensure maximum contact between the two phases.

  • The container is then allowed to stand undisturbed.

  • If the alkane is insoluble, two distinct liquid layers will form.[3] The lower density of the alkane will result in it forming the upper layer.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a liquid organic compound such as this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_analysis Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Purity Check Density Density Measurement Purification->Density Solubility Solubility Assessment Purification->Solubility DataAnalysis Data Analysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 5-Ethyl-3,3-dimethyloctane. While specific experimental data for this particular branched alkane is not extensively published, this document leverages fundamental principles of stereochemistry and computational chemistry to offer a robust understanding of its properties.

Molecular Identity and Physicochemical Properties

This compound is a saturated, branched alkane. Its structure and basic properties are summarized below. The lack of polar functional groups renders it a nonpolar compound, with its physical characteristics governed by weak van der Waals intermolecular forces. The significant branching influences its packing efficiency in the solid and liquid states, generally leading to a lower boiling point compared to its linear isomer, dodecane.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1]
CAS Registry Number 62183-58-8[1][2]
SMILES String CCCC(CC)CC(C)(C)CC[1]
Boiling Point (Predicted) ~190-210 °CGeneral alkane properties
Density (Predicted) ~0.75-0.77 g/cm³General alkane properties

A 2D representation of the molecular structure provides a clear overview of atomic connectivity.

Figure 1: 2D Molecular Structure of this compound.

Conformational Analysis

The three-dimensional shape of this compound is not static but exists as an equilibrium of multiple conformations (or rotamers) arising from rotation around its carbon-carbon single bonds.[3] The stability of these conformers is dictated by steric and torsional strain.[3][4] For any alkane, the most stable conformations minimize these strains by adopting staggered arrangements where bulky groups are positioned far from each other (anti-periplanar).[3][5]

The most significant steric interactions in this compound occur around the C4-C5 bond due to the presence of a bulky tertiary carbon at C5 (bearing an ethyl and a propyl group) and a propyl group attached to a quaternary carbon at C4.

Analysis of the C4-C5 bond via Newman projections reveals several staggered conformations:

  • Anti-Conformation: The C3-C4 bond and the C5-C6 bond are positioned 180° apart. This is generally the lowest energy conformation as it places the largest alkyl fragments (the 3,3-dimethylpropyl group and the propyl group) furthest from each other.

  • Gauche-Conformations: The C3-C4 bond and the C5-C6 bond are positioned approximately 60° apart. These conformations are higher in energy than the anti-conformation due to steric hindrance (van der Waals strain) between the interacting alkyl groups.

The bulky gem-dimethyl group at the C3 position creates significant steric hindrance, which restricts free rotation and strongly favors conformations that minimize interactions with the ethyl group at C5. The principle that bulky groups prefer to be in anti-conformations to minimize steric strain is a key determinant of the molecule's preferred shape.[5]

Table 2: Theoretical Torsional Strain Energies for C-C Bond Rotations

Interaction TypeDihedral AngleEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H-H eclipsed4.01.0
C-H eclipsed6.01.4
C-C eclipsed11.02.6
C-C gauche60°3.80.9

Note: These are generalized values for alkane conformations. The exact energy costs in this compound would require specific quantum mechanical calculations.

The relative energy of the conformers can be visualized in a potential energy diagram.

Potential_Energy_Diagram 0 0 60 60 120 120 180 180 240 240 300 300 360 360 Dihedral Angle (degrees) Dihedral Angle (degrees) Relative Potential Energy Relative Potential Energy E0 E1 E0->E1 E2 E1->E2 E3 E2->E3 E4 E3->E4 E5 E4->E5 E6 E5->E6 E7 E6->E7 E8 E7->E8 60_x 60 120_x 120 180_x 180 240_x 240 300_x 300 360_x 360 Gauche Gauche Eclipsed (High Energy) Eclipsed (High Energy)

Figure 2: Conceptual Potential Energy vs. Dihedral Angle for the C4-C5 Bond.

Experimental and Computational Protocols

Determining the precise conformational equilibrium and rotational barriers of a molecule like this compound involves a combination of computational modeling and experimental verification.

A systematic conformational search is the primary computational method to identify low-energy structures.[6][7] This is typically performed using molecular mechanics (MM) force fields, which offer a balance of speed and accuracy for alkanes.[8] More accurate energies can be obtained through subsequent quantum mechanics (QM) calculations, such as Density Functional Theory (DFT).[9]

The general workflow is as follows:

  • Initial Structure Generation: A 3D structure is generated from the 2D representation.

  • Conformational Search: A systematic or stochastic search algorithm (like Monte Carlo) is used to explore the potential energy surface by rotating around all single bonds.[6][8]

  • Geometry Optimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Energy Calculation and Ranking: The relative energies of all unique, minimized conformers are calculated.

  • Ensemble Analysis: A Boltzmann distribution is used to determine the population of each conformer at a given temperature.

Computational_Workflow Start 2D Structure Input Gen3D Generate 3D Structure Start->Gen3D ConfSearch Conformational Search (e.g., Monte Carlo) Gen3D->ConfSearch GeomOpt Geometry Optimization (Molecular Mechanics) ConfSearch->GeomOpt Filter Filter Unique Conformers GeomOpt->Filter Filter->ConfSearch Duplicates QM_Energy Single-Point Energy (Quantum Mechanics) Filter->QM_Energy Unique Structures Analysis Boltzmann Population Analysis QM_Energy->Analysis End Final Ensemble of Low-Energy Conformers Analysis->End

Figure 3: Workflow for a Computational Conformational Analysis.

While a dedicated study on this molecule is not available, the following experimental techniques are standard for conformational analysis of complex alkanes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (³J values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the time-averaged dihedral angles and thus the predominant conformation in solution.

    • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) measure through-space interactions between protons. The strength of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it an excellent tool for determining which groups are in close proximity in the dominant conformer.

  • Vibrational Spectroscopy (IR and Raman): Certain vibrational modes, particularly in the low-frequency region, are conformation-dependent. By comparing experimental spectra with spectra calculated for different conformers (using DFT), it is possible to identify the conformations present in a sample.

Conclusion

The molecular structure of this compound is characterized by significant steric hindrance due to its branched nature, particularly the gem-dimethyl group at C3 and the ethyl group at C5. Its conformational landscape is dominated by a preference for staggered rotamers that place the largest alkyl substituents in an anti-periplanar arrangement to minimize van der Waals strain. A comprehensive understanding of its 3D structure and dynamics, crucial for predicting its physical properties and interactions, can be achieved through a synergistic application of computational conformational searching and experimental verification via advanced NMR and vibrational spectroscopy techniques.

References

Spectroscopic Analysis of 5-Ethyl-3,3-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,3-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with visualizations to illustrate analytical workflows and the complementary nature of these techniques in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift ranges for alkanes, characteristic infrared absorption frequencies, and established fragmentation patterns in mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (C1, C8, ethyl C)0.8 - 1.0Triplet (t) / Triplet (t)9H
-CH₃ (gem-dimethyl)0.8 - 1.0Singlet (s)6H
-CH₂- (C2, C4, C6, C7, ethyl C)1.2 - 1.4Multiplet (m)10H
-CH- (C5)1.4 - 1.7Multiplet (m)1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Primary (-CH₃)10 - 20
Secondary (-CH₂-)20 - 40
Tertiary (-CH-)30 - 50
Quaternary (-C-)30 - 45

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C-H2850 - 3000Stretch
C-H1350 - 1480Bend
C-C800 - 1300Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
170Molecular Ion (M⁺)
141[M - C₂H₅]⁺
113[M - C₄H₉]⁺
85[M - C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (likely base peak)
43[C₃H₇]⁺
29[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Liquid Sample

  • Sample Preparation:

    • Dissolve 5-25 mg of the liquid sample (this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

    • The solvent should be chosen based on the sample's solubility and should not have signals that overlap with the analyte's signals.[1]

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[2]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

    • Cap the NMR tube to prevent solvent evaporation.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

    • Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Liquid Sample

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4] If necessary, clean it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.[5]

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.[4]

  • Data Acquisition:

    • Place a small drop of the liquid sample (this compound) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will show the infrared absorbance or transmittance of the sample as a function of wavenumber.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Liquid Alkane

  • Sample Introduction:

    • For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[6]

    • This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[7] The excess energy from electron impact often leads to the fragmentation of the molecular ion.[8]

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Processing:

    • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%. The intensity of all other peaks is reported relative to the base peak.

Visualization of Analytical Processes

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and the interplay between different techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Liquid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer (ATR) Prep_IR->IR_acq MS_acq GC-MS System (EI) Prep_MS->MS_acq NMR_proc Fourier Transform, Phasing, Calibration NMR_acq->NMR_proc IR_proc Background Subtraction, Peak Identification IR_acq->IR_proc MS_proc Spectrum Generation, Fragmentation Analysis MS_acq->MS_proc Structure Final Structure Confirmation NMR_proc->Structure IR_proc->Structure MS_proc->Structure Structural_Elucidation cluster_techniques Spectroscopic Techniques cluster_info Information Provided Molecule This compound (Unknown Structure) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_info Carbon-Hydrogen Framework - Chemical Environment of H & C - Connectivity (via 2D NMR) NMR->NMR_info IR_info Functional Groups - C-H bonds - C-C bonds IR->IR_info MS_info Molecular Weight & Formula - Fragmentation Pattern MS->MS_info Structure Elucidated Structure NMR_info->Structure IR_info->Structure MS_info->Structure

References

A Theoretical Investigation into the Physicochemical Properties of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical properties of 5-Ethyl-3,3-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental data for this isomer, this guide also leverages computational studies on its linear isomer, n-dodecane, to illustrate the application of theoretical methods and provide representative data. This approach offers a robust framework for understanding and predicting the behavior of complex alkanes in various scientific and industrial applications.

Introduction to this compound

This compound is a saturated hydrocarbon, one of the many isomers of dodecane.[1] Its branched structure significantly influences its physical properties, such as boiling point and density, when compared to its straight-chain counterpart.[2] Understanding these properties is crucial in fields ranging from fuel development, where branching affects octane (B31449) ratings, to materials science and drug development, where molecular structure dictates interactions and physical behavior.

Theoretical calculations, particularly quantum chemical methods and molecular mechanics, provide a powerful toolkit for predicting these properties without the need for extensive and often costly experimental measurements. These computational approaches are fundamental to modern chemical research, enabling the screening of molecules and the prediction of their behavior in complex systems.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from publicly available chemical databases and form the basis for further theoretical investigation.

PropertyValueSource
Molecular Formula C12H26PubChem[3]
Molecular Weight 170.33 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 62183-58-8NIST WebBook
SMILES CCCC(CC)CC(C)(C)CCPubChem[3]
InChIKey GQTCKTISADWVNV-UHFFFAOYSA-NNIST WebBook

Theoretical Calculation Methodologies

The prediction of physicochemical properties of alkanes like this compound relies on a range of computational techniques. These methods can be broadly categorized into quantum mechanics and molecular mechanics.

Quantum Chemical Calculations

Quantum chemical calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, a wide array of thermodynamic and spectroscopic properties can be derived.

Experimental Protocols (Computational Workflow):

A typical workflow for quantum chemical calculations on an alkane like this compound is as follows:

  • Structure Optimization: The 3D geometry of the molecule is optimized to find the lowest energy conformation. This is a critical step as the molecular geometry affects all calculated properties.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute thermodynamic properties like enthalpy, entropy, and heat capacity.

  • Single-Point Energy Calculation: A high-accuracy single-point energy calculation is often performed on the optimized geometry to obtain a more precise electronic energy.

  • Property Calculation: Various properties are then derived from the results of the above calculations.

Commonly used quantum chemical methods for alkanes include:

  • Density Functional Theory (DFT): DFT is a popular method due to its balance of accuracy and computational cost. Functionals such as M06-2X have been shown to be effective for studying branched alkanes.[4]

  • Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer higher accuracy but at a greater computational expense.

The following diagram illustrates the general workflow for quantum chemical calculations:

G Quantum Chemical Calculation Workflow A Initial Molecular Structure (e.g., from SMILES) B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C E Single-Point Energy (e.g., CCSD(T)) B->E D Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) C->D F Electronic Properties (e.g., HOMO/LUMO energies) E->F

A simplified workflow for quantum chemical calculations.
Molecular Mechanics and Molecular Dynamics

For larger systems or for studying the dynamic behavior of molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. These methods use classical mechanics and force fields to model the interactions between atoms.

Experimental Protocols (Simulation Workflow):

  • System Setup: A simulation box is created containing the molecule(s) of interest, and a force field is chosen to describe the interatomic potentials.

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

  • Equilibration: The system is gradually heated and pressurized to the desired simulation conditions, allowing it to reach a stable state.

  • Production Run: The simulation is run for a specified period, and the trajectories of the atoms are recorded.

  • Analysis: The recorded trajectories are analyzed to calculate macroscopic properties such as density, viscosity, and diffusion coefficients.

Theoretically Calculated Properties

Calculated Thermodynamic Properties of n-Dodecane

The following table presents theoretically calculated thermodynamic properties for n-dodecane. These values are crucial for understanding the stability and reactivity of the molecule.

PropertyCalculated ValueUnitsMethod
Standard Enthalpy of Formation (gas) -290.9 ± 1.4kJ/molCcb
Standard Entropy (gas) 622.50J/mol·KN/A
Standard Enthalpy of Combustion (liquid) -7901.74kJ/molCcb
Standard Enthalpy of Formation (liquid) -536.17kJ/molCcb

Data sourced from the NIST WebBook. The methods cited refer to the experimental techniques used to derive the values that computational models are often benchmarked against.

Calculated Physical Properties of n-Dodecane

The following table showcases physical properties of n-dodecane that can be predicted using theoretical models and simulations.

PropertyCalculated ValueUnitsMethod
Boiling Point 216.2°CExperimental
Melting Point -9.6°CExperimental
Density 0.749g/cm³Experimental

Experimental values are often used to validate and parameterize theoretical models.

Structure-Property Relationships

The relationship between the molecular structure of an alkane and its physical properties is a cornerstone of organic chemistry. Theoretical calculations can elucidate these relationships by allowing for systematic comparisons between isomers.

The following diagram illustrates the logical relationship between the structural features of an alkane and its key physical properties.

G Structure-Property Relationships in Alkanes cluster_structure Molecular Structure cluster_properties Physical Properties A Molecular Weight D Boiling Point A->D Increases with MW B Branching B->D Decreases with branching F Density B->F Decreases with branching C Symmetry E Melting Point C->E Increases with symmetry

Influence of molecular structure on physical properties.

For this compound, its significant branching would lead to a lower boiling point compared to n-dodecane due to a smaller surface area and consequently weaker van der Waals forces.[2] The melting point is more complex to predict as it is influenced by both branching and molecular symmetry.

Conclusion

Theoretical calculations are an indispensable tool in modern chemical and pharmaceutical research. This guide has outlined the primary computational methodologies for determining the physicochemical properties of this compound. While specific calculated data for this molecule remains sparse in public literature, the principles and workflows described, along with representative data from its linear isomer n-dodecane, provide a solid foundation for researchers to approach the theoretical study of this and other complex branched alkanes. The continued development of computational methods and computing power will undoubtedly lead to even more accurate and accessible predictions of molecular properties, accelerating scientific discovery and innovation.

References

A Technical Guide to the Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for constructing highly branched alkanes. Such structures are of significant interest in various fields, from the development of high-octane fuels and advanced lubricants to the synthesis of complex molecular scaffolds in medicinal chemistry. This document details key methodologies, including catalytic hydroisomerization, classical constructive organic reactions, and emerging biocatalytic approaches. For each method, experimental protocols are provided, and quantitative data is summarized to facilitate comparison.

Catalytic Hydroisomerization of n-Alkanes

Catalytic hydroisomerization is a cornerstone of industrial chemistry, primarily used to increase the octane (B31449) number of gasoline by converting linear alkanes into their branched isomers. This process typically employs bifunctional catalysts that possess both metal and acid sites.

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation of the alkene on an acid site (e.g., a zeolite) to form a carbenium ion. This intermediate then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated back to a branched alkene and finally hydrogenated on the metal site to the corresponding isoalkane. A significant challenge in this process is minimizing the competing hydrocracking reactions, which lead to lower molecular weight alkanes.

G cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) n_alkane n-Alkane n_alkene n-Alkene n_alkane->n_alkene - H₂ n_alkene_H n-Alkene n_alkene->n_alkene_H iso_alkene_H Branched Alkene iso_alkane Branched Alkane iso_alkene_H->iso_alkane + H₂ carbenium_ion Secondary Carbenium Ion n_alkene_H->carbenium_ion + H⁺ branched_carbenium_ion Tertiary Carbenium Ion carbenium_ion->branched_carbenium_ion Skeletal Isomerization iso_alkene Branched Alkene branched_carbenium_ion->iso_alkene - H⁺ cracking Cracked Products branched_carbenium_ion->cracking β-scission (Hydrocracking) iso_alkene->iso_alkene_H

Bifunctional mechanism of n-alkane hydroisomerization.
Data Presentation: Performance of Various Catalysts in Hydroisomerization

The following tables summarize the catalytic performance for the hydroisomerization of n-heptane and n-dodecane under various conditions, providing a comparative look at different catalytic systems.

Table 1: Catalytic Performance in n-Heptane Hydroisomerization

Catalyst Temperature (°C) n-Heptane Conversion (%) Isomer Selectivity (%) Isomer Yield (%) Reference
2% MoOx-Pd/Ce-MCM-48 300 58.7 91.2 53.5 [1]
Pt-Zn/HY 500 91.4 97.5 89.1 [2]
Pt/HY 500 72.0 94.1 67.8 [2]
Pt-Rh/HY 500 86.4 82.9 71.6 [2]
(1wt% Pt with 1wt% Zr)/HY 275 74.2 78.8 58.5 [3]

| 2 wt% Zr/HY | 275 | 75.8 | 55.7 | 42.2 |[3] |

Table 2: Catalytic Performance in n-Dodecane Hydroisomerization

Catalyst Temperature (°C) n-Dodecane Conversion (%) Isomer Selectivity (%) Isomer Yield (%) Reference
Pt/ZSM-22 (CA-treated) 300 87.5 88.0 77.0 [4]
Pt/ZSM-22 (untreated) 300 1.1 - - [4]

| Pt/HY@KCC-1 | 350 | 100 | 72.0 | 72.0 |[5] |

Experimental Protocol: Hydroisomerization of n-Heptane

This protocol is adapted from studies on bimetallic catalysts supported on HY-zeolite.[3]

  • Catalyst Preparation:

    • Synthesize NaY-zeolite via a hydrothermal method.

    • Convert NaY to its ammonium (B1175870) form (NH4Y) and subsequently to the protonated form (HY) through calcination.

    • Load the HY-zeolite support with metal precursors (e.g., H₂PtCl₆ and ZrO(NO₃)₂·H₂O) using the incipient wetness impregnation method to achieve the desired metal loading (e.g., 1 wt% Pt and 1 wt% Zr).

    • Dry the impregnated catalyst, followed by calcination in air.

  • Experimental Setup:

    • The reaction is conducted in a fixed-bed continuous flow reactor at atmospheric pressure.

    • Charge the reactor with a known amount of the prepared catalyst.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature (e.g., 275 °C) under a flow of nitrogen.

    • Introduce a continuous flow of hydrogen and n-heptane vapor into the reactor at a specified molar ratio.

    • Pass the product stream through a condenser to collect the liquid products.

    • Analyze the liquid products using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of n-heptane and the selectivity towards various isomers and cracking products.

Constructive Synthesis Methods

For applications in drug development and fine chemical synthesis, where precise molecular architectures are required, constructive methods that build the branched carbon skeleton from smaller precursors are employed.

Grignard Reaction-Based Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. To synthesize highly branched alkanes, a common strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol is then deoxygenated, typically through dehydration to an alkene followed by catalytic hydrogenation, to yield the final alkane.

G start Alkyl Halide (R¹-X) + Ketone (R²-CO-R³) grignard_formation Grignard Reagent Formation (R¹-MgX) start->grignard_formation nucleophilic_addition Nucleophilic Addition to Ketone start->nucleophilic_addition grignard_formation->nucleophilic_addition alkoxide Tertiary Alkoxide nucleophilic_addition->alkoxide workup Acidic Workup alkoxide->workup tert_alcohol Tertiary Alcohol workup->tert_alcohol dehydration Dehydration (-H₂O) tert_alcohol->dehydration alkene Branched Alkene dehydration->alkene hydrogenation Catalytic Hydrogenation (+H₂) alkene->hydrogenation alkane Highly Branched Alkane hydrogenation->alkane G start Alkyl Halide + Triphenylphosphine phosphonium_salt Phosphonium Salt start->phosphonium_salt base Strong Base (e.g., n-BuLi) phosphonium_salt->base ylide Phosphorus Ylide base->ylide cycloaddition [2+2] Cycloaddition ylide->cycloaddition ketone Ketone / Aldehyde ketone->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Cycloelimination oxaphosphetane->elimination alkene Branched Alkene + Triphenylphosphine oxide elimination->alkene hydrogenation Catalytic Hydrogenation alkene->hydrogenation alkane Highly Branched Alkane hydrogenation->alkane G fatty_acid Branched Fatty Acid (Substrate) enzyme_fad FAP Enzyme (with FAD cofactor) fatty_acid->enzyme_fad Binds to Active Site excitation FAD Excitation enzyme_fad->excitation light Blue Light (400-500 nm) light->excitation set Single Electron Transfer (from Fatty Acid to FAD*) excitation->set radical_cation Fatty Acid Radical Cation set->radical_cation decarboxylation Decarboxylation radical_cation->decarboxylation alkyl_radical Alkyl Radical + CO₂ decarboxylation->alkyl_radical reduction Radical Reduction alkyl_radical->reduction alkane Branched Alkane reduction->alkane

References

Potential Research Applications of C12 Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 branched alkanes, a class of saturated hydrocarbons with twelve carbon atoms arranged in a non-linear structure, are emerging as versatile molecules with significant potential across various scientific and industrial domains. Their unique physicochemical properties, stemming from their branched nature, render them attractive for applications ranging from advanced biofuels to novel excipients in pharmaceutical formulations. This technical guide provides a comprehensive overview of the core research applications of C12 branched alkanes, with a particular focus on their relevance to drug development. It delves into their physicochemical characteristics, synthesis, and their role as formulation excipients, particularly as skin penetration enhancers. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in this promising area.

Physicochemical Properties of C12 Branched Alkanes

The branching in the carbon chain of C12 alkanes significantly influences their physical and chemical properties compared to their linear counterparts. These properties are crucial for their application in various fields. A well-studied example of a C12 branched alkane is 2,2,4,6,6-pentamethylheptane (B104275).

PropertyValueReference
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 177.00 to 178.00 °C @ 760.00 mm Hg
Vapor Pressure 1.422000 mmHg @ 25.00 °C (estimated)
Flash Point 137.00 °F TCC (58.40 °C) (estimated)
Density 0.749 g/cm³[2]
logP (o/w) 6.8 (estimated)
Solubility Insoluble in water; soluble in organic solvents[3]

Core Research Applications

Pharmaceutical Formulations: Excipients and Penetration Enhancers

C12 branched alkanes are gaining attention in the pharmaceutical industry, primarily for their use in topical and transdermal drug delivery systems. Their lipophilic nature and low viscosity make them excellent emollients and solvents for various active pharmaceutical ingredients (APIs).[4][5]

One of the most promising applications is their role as chemical penetration enhancers.[2] The highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, poses a significant barrier to drug absorption. C12 branched alkanes can disrupt this ordered structure, thereby increasing the permeability of the skin to therapeutic agents.[5][6] This mechanism is believed to involve the intercalation of the branched alkane molecules into the lipid bilayers of the stratum corneum, leading to a more fluid and disordered state that is more permeable to drug molecules.[5][6]

Penetration_Enhancement_Mechanism cluster_0 Stratum Corneum (Before Treatment) cluster_1 Application of C12 Branched Alkane Formulation cluster_2 Stratum Corneum (After Treatment) Ordered_Lipids Highly Ordered Lipid Bilayer Low_Permeability Low Drug Permeability Ordered_Lipids->Low_Permeability maintains C12_Alkane C12 Branched Alkane Disordered_Lipids Disordered Lipid Bilayer C12_Alkane->Disordered_Lipids disrupts order Increased_Permeability Increased Drug Permeability Disordered_Lipids->Increased_Permeability leads to

Advanced Biofuels

Highly branched alkanes, including those in the C12 range, are desirable components of gasoline and jet fuel due to their high octane (B31449) ratings and low freezing points. Research is actively exploring the synthesis of these compounds from renewable biomass sources as a sustainable alternative to petroleum-derived fuels.

Solvents in Research and Industry

The low reactivity and specific solvency characteristics of C12 branched alkanes make them suitable for use as solvents in various chemical reactions and industrial processes.[7] Their non-polar nature allows for the dissolution of a wide range of non-polar compounds.

Experimental Protocols

Synthesis of 2,2,4,6,6-Pentamethylheptane

A general approach to synthesizing highly branched alkanes like 2,2,4,6,6-pentamethylheptane involves the hydrodeoxygenation and hydroisomerization of precursor molecules derived from sources like crude oil.[8]

General Procedure:

  • Preparation of Precursors: The synthesis typically starts with a base aliphatic hydrocarbon, such as heptane.

  • Methylation: Methyl groups are introduced into the hydrocarbon backbone through chemical reactions like alkylation using methylating agents in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the addition of methyl groups at the desired positions.

  • Purification: The reaction mixture is then purified to remove unreacted starting materials, byproducts, and catalysts. This is often achieved through distillation or other chromatographic techniques.

  • Quality Control: The final product is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Synthesis_Workflow Start Start: Heptane & Methylating Agents Reaction Alkylation Reaction (with catalyst) Start->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Analysis Quality Control (GC-MS, NMR) Purification->Analysis End End: 2,2,4,6,6-Pentamethylheptane Analysis->End

In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell assay is a standard method for evaluating the permeation of drugs through the skin from topical formulations.[3][9]

Materials:

  • Vertical Franz diffusion cells

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Topical formulation containing the API and C12 branched alkane

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Sample collection vials

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut the skin into sections to fit the Franz diffusion cells. If using dermatomed skin, separate the epidermis by heat treatment (e.g., 60°C water for one minute).[3]

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Temperature Equilibration: Place the assembled Franz cells in a water bath or heating block set to 32°C and allow them to equilibrate.

  • Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[4] Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[4]

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the permeated drug.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount versus time to determine the steady-state flux (Jss).

Franz_Diffusion_Cell_Workflow Start Start: Prepare Skin & Assemble Franz Cell Equilibration Equilibrate at 32°C Start->Equilibration Application Apply Topical Formulation Equilibration->Application Sampling Collect Samples from Receptor Chamber at Timed Intervals Application->Sampling Analysis Analyze Samples by HPLC Sampling->Analysis Data_Processing Calculate Cumulative Permeation & Flux Analysis->Data_Processing End End: Permeation Profile Data_Processing->End

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • 96-well plates

  • Complete growth medium

  • Test compound (C12 branched alkane) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the C12 branched alkane in complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (medium with solvent) and untreated controls (medium only).[7]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Toxicology and Safety

Isoparaffins, including C12 branched alkanes, generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[10] However, aspiration of liquid isoparaffins into the lungs can cause severe pulmonary injury.[10] Dermal irritation studies have shown that they can cause slight to moderate irritation under occluded conditions but are generally not irritating in non-occluded tests.[10] They are not considered to be skin sensitizers.[10]

Future Perspectives

The unique properties of C12 branched alkanes position them as promising materials for a variety of research and industrial applications. In the realm of drug development, further research is warranted to fully elucidate their mechanisms of action as penetration enhancers and to explore their potential in other drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems. The development of more efficient and sustainable synthesis methods from renewable feedstocks will also be a critical area of future investigation. As our understanding of these versatile molecules grows, so too will the scope of their applications in science and technology.

References

5-Ethyl-3,3-dimethyloctane CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of 5-Ethyl-3,3-dimethyloctane, a saturated aliphatic hydrocarbon. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on its fundamental identifiers, computed physicochemical properties, and places it within the broader context of branched alkanes. While specific experimental protocols, in-depth biological activity, and direct applications in drug development for this particular isomer are not extensively documented, this guide serves as a foundational resource.

Chemical Identity and Identifiers

Accurate identification is critical in all scientific endeavors. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Registry Number 62183-58-8[1][2][3]
IUPAC Name This compound[1][2][3]
Molecular Formula C₁₂H₂₆[1][2][3]
Canonical SMILES CCCC(CC)CC(C)(C)CC[1]
InChI InChI=1S/C12H26/c1-6-9-11(7-2)10-12(4,5)8-3/h11H,6-10H2,1-5H3[1][2][3]
InChIKey GQTCKTISADWVNV-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in various systems, including biological and environmental contexts. The data presented below are primarily computed properties sourced from chemical databases.

PropertyValueSource
Molecular Weight 170.33 g/mol [1][2][3]
Monoisotopic Mass 170.203450829 Da[1]
Topological Polar Surface Area 0 Ų[1]
Complexity 103[1]

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, the synthesis of structurally similar branched alkanes often involves established organic chemistry reactions.

General Synthetic Workflow for Branched Alkanes

The logical workflow for the synthesis of a branched alkane like this compound would typically involve the formation of the carbon skeleton followed by reduction to the fully saturated alkane. A hypothetical retrosynthetic analysis is presented below.

G This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation Grignard Reagent Addition Grignard Reagent Addition Precursor Ketone/Aldehyde Precursor Ketone/Aldehyde Grignard Reagent Addition->Precursor Ketone/Aldehyde Wittig Reaction Wittig Reaction Wittig Reaction->Precursor Ketone/Aldehyde Alkene Intermediate Alkene Intermediate Alkene Intermediate->Grignard Reagent Addition Alkene Intermediate->Wittig Reaction Hydrogenation->Alkene Intermediate

A generalized retrosynthetic analysis for branched alkanes.

Note: This diagram represents a conceptual workflow. The actual choice of reagents and reaction conditions would require significant experimental development and optimization.

Biological Activity and Drug Development Relevance

There is currently no specific information available in prominent biological or medicinal chemistry literature regarding the biological activity of this compound or its direct application in drug development.

General Considerations for Alkanes in Drug Discovery

While simple alkanes are not typically considered pharmacologically active due to their chemical inertness, their structural motifs are fundamental to the lipophilicity and overall shape of many drug molecules. The hydrocarbon backbone of a drug candidate influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The logical relationship of how a chemical structure influences its physicochemical properties and, subsequently, its biological interactions is outlined in the following diagram.

G cluster_0 Chemical Properties cluster_1 Biological Interactions Chemical_Structure Chemical Structure (e.g., this compound) Physicochemical_Properties Physicochemical Properties (Lipophilicity, Size, Shape) Chemical_Structure->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (ADME) Physicochemical_Properties->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Target Binding) Physicochemical_Properties->Pharmacodynamics Biological_Effect Overall Biological Effect Pharmacokinetics->Biological_Effect Pharmacodynamics->Biological_Effect

Structure-Property-Activity Relationship in Drug Discovery.

Conclusion

This compound is a well-defined chemical entity with established identifiers. However, a significant gap exists in the scientific literature regarding its specific experimental data, including detailed synthetic protocols, comprehensive spectroscopic analysis, and biological activity. For researchers and drug development professionals, this compound may serve as a reference standard in analytical chemistry or as a non-polar solvent. Any exploration of its potential biological roles would require novel and extensive experimental investigation. This guide provides the foundational chemical information to support such future work.

References

A Guide to IUPAC Nomenclature for Complex Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the systematic approach for naming complex branched alkanes according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of organic compound naming conventions.

Fundamental Principles of Alkane Nomenclature

The IUPAC system provides a set of logical rules to give each organic compound a unique and unambiguous name.[1][2][3] The name of any branched alkane is based on a few core principles: identifying the parent chain, numbering the atoms of that chain, identifying and naming the substituents, and assembling the name in the correct order.[2][4][5][6]

Identifying the Parent Hydrocarbon Chain

The foundation of any IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[2][4][5][6][7][8] The parent name is determined by the number of carbons in this chain (see Table 1).

In cases where two or more chains have the same maximum length, the following criteria are applied in order to select the principal chain:

  • The chain with the greatest number of substituents is chosen as the parent chain.[7][9]

  • If a tie still exists, the chain whose substituents have the lowest possible locants (positions) is selected.[9]

Numbering the Parent Chain

The parent chain is numbered to assign the lowest possible locants to the substituents.[2][4][5][6][7] Numbering begins from the end of the chain that is closest to the first substituent.[2][4][5][6][7]

If there are substituents equidistant from both ends, numbering begins from the end that is closer to the second point of branching.[5] If a tie still persists, the chain is numbered to give the substituent that comes first in alphabetical order the lower number.[10]

Naming Substituents

Groups attached to the parent chain are known as substituents.[9][10] Simple alkyl substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (see Table 2).[4][11]

Naming Complex Branched Substituents

When a substituent is itself branched, it is referred to as a complex substituent.[12] The IUPAC system provides a systematic method for naming these complex groups:

  • The carbon atom of the complex substituent that is directly attached to the parent chain is designated as carbon 1.[12][13]

  • The longest continuous carbon chain beginning from this carbon 1 is identified as the base of the substituent name.[12][13]

  • The side chains on this substituent are then numbered and named.

  • The entire name of the complex substituent is enclosed in parentheses.[7][12][13][14]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

Some common branched alkyl groups have retained their non-systematic or "common" names, which are also accepted by IUPAC (see Table 3).[7][12]

Assembling the Full IUPAC Name

The complete IUPAC name is assembled as a single word, following these steps:

  • Alphabetize Substituents: The substituents are listed in alphabetical order.[2][4][6][7][11][15]

    • Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical simple substituents, are ignored for alphabetization purposes.[2][6][7][11]

    • Prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[7][9] The prefixes "sec-" and "tert-" are not used for alphabetization.[9]

    • For complex substituents, the entire name within the parentheses is considered, and the first letter of that name (even if it is part of a prefix like "di-" or "tri-") is used for alphabetization.[12][13]

  • Insert Locants: The locant for each substituent is placed before its name, separated by a hyphen.[7]

  • Use Prefixes for Multiple Identical Groups: If the same substituent appears more than once, the prefixes di-, tri-, tetra-, etc., are used.[7][8] For multiple identical complex substituents, the prefixes bis-, tris-, tetrakis-, etc., are used.[13]

  • Combine Parts: The alphabetized substituents with their locants are placed before the parent chain name. Numbers are separated from each other by commas and from letters by hyphens.[7][9][15]

Quantitative Data and Naming Conventions

The following tables summarize the key numerical prefixes and substituent names used in IUPAC nomenclature.

Table 1: IUPAC Parent Chain Prefixes

Number of CarbonsPrefix
1Meth-
2Eth-
3Prop-
4But-
5Pent-
6Hex-
7Hept-
8Oct-
9Non-
10Dec-
11Undec-
12Dodec-

Table 2: Common Simple Alkyl Substituents

AlkaneAlkyl GroupName
Methane-CH₃Methyl
Ethane-CH₂CH₃Ethyl
Propane-CH₂CH₂CH₃Propyl
Butane-CH₂CH₂CH₂CH₃Butyl

Table 3: Comparison of Common and Systematic Names for Complex Substituents

StructureCommon NameSystematic Name
-CH(CH₃)₂Isopropyl(1-Methylethyl)
-CH₂CH(CH₃)₂Isobutyl(2-Methylpropyl)
-CH(CH₃)CH₂CH₃sec-Butyl(1-Methylpropyl)
-C(CH₃)₃tert-Butyl(1,1-Dimethylethyl)

Methodological Workflow for Naming Complex Alkanes

The process of naming a complex branched alkane can be visualized as a systematic workflow. This protocol ensures that all IUPAC rules are followed in the correct order to arrive at the unambiguous name of the compound.

IUPAC_Nomenclature_Workflow start Start with Alkane Structure find_parent 1. Identify the Longest Continuous Carbon Chain (Parent Chain) start->find_parent tie_break1 Tie in length? find_parent->tie_break1 greatest_subst Choose chain with the most substituents tie_break1->greatest_subst Yes number_chain 2. Number the Parent Chain tie_break1->number_chain No greatest_subst->number_chain lowest_locant Number from the end giving the first substituent the lowest number number_chain->lowest_locant tie_break2 Tie in first substituent number? lowest_locant->tie_break2 second_subst Number from the end giving the second substituent the lowest number tie_break2->second_subst Yes identify_subst 3. Identify and Name All Substituents tie_break2->identify_subst No second_subst->identify_subst simple_subst Simple Alkyl Groups (-yl ending) identify_subst->simple_subst complex_subst Complex Substituents (Use parentheses and number from point of attachment) identify_subst->complex_subst alphabetize 4. Alphabetize Substituents simple_subst->alphabetize complex_subst->alphabetize assemble_name 5. Assemble the Full Name (Locants-Prefixes-Parent) alphabetize->assemble_name end_name Final IUPAC Name assemble_name->end_name

Caption: Workflow for IUPAC naming of complex alkanes.

Logical Relationships in Parent Chain Selection

The decision-making process for selecting the principal chain when multiple chains have the same maximum length follows a clear hierarchy of rules.

Parent_Chain_Selection start Find all chains of maximum length num_chains Is there more than one chain of this length? start->num_chains parent_chain Selected Parent Chain num_chains->parent_chain No compare_subst Compare number of substituents on each chain num_chains->compare_subst Yes max_subst Does one chain have more substituents than the others? compare_subst->max_subst choose_max_subst Select the chain with the most substituents max_subst->choose_max_subst Yes compare_locants Compare locants of substituents for each chain max_subst->compare_locants No choose_max_subst->parent_chain lowest_locant Select the chain that gives the lowest locant at the first point of difference compare_locants->lowest_locant lowest_locant->parent_chain

Caption: Decision tree for selecting the parent chain.

Naming Protocol for a Complex Substituent

The internal logic for systematically naming a branched substituent is a microcosm of the overall naming process for the entire molecule.

Complex_Substituent_Naming start Identify Branched Substituent number_c1 Number the carbon attached to the parent chain as '1' start->number_c1 find_longest Find the longest chain starting from C1 number_c1->find_longest name_base Name this chain as an alkyl group (-yl ending) find_longest->name_base identify_branches Identify and name side groups on this substituent chain name_base->identify_branches assemble_subst_name Assemble the substituent name with locants identify_branches->assemble_subst_name add_parentheses Enclose the entire name in parentheses assemble_subst_name->add_parentheses final_subst_name Final Complex Substituent Name add_parentheses->final_subst_name

Caption: Protocol for naming a complex substituent.

References

An In-depth Technical Guide to the Discovery and History of Novel Octane Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octane (B31449), a saturated hydrocarbon with the chemical formula C8H18, is not a single entity but a family of 18 structural isomers.[1][2] While the term "octane" is colloquially linked to gasoline ratings, the diverse structures of its isomers give rise to a wide spectrum of physicochemical properties, making them subjects of significant scientific interest. This technical guide provides an in-depth exploration of the discovery, history, and properties of octane isomers, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development. Although not typically viewed as traditional drug scaffolds, their roles as solvents, synthetic intermediates, and model compounds in quantitative structure-activity relationship (QSAR) studies, along with their toxicological and anesthetic properties, are of considerable importance in pharmaceutical science.[3][4]

Historical Perspective: From Engine Knock to Molecular Structure

The initial interest in octane isomers was driven by the automotive industry's quest to understand and prevent engine knocking—the premature detonation of fuel in an internal combustion engine.[5] In the early 20th century, it was discovered that the structure of a hydrocarbon fuel significantly influenced its tendency to knock.

A pivotal moment came in 1926 when Graham Edgar established the octane rating scale.[4] He observed that the straight-chain isomer, n-octane, knocked severely, while a highly branched isomer, 2,2,4-trimethylpentane (B7799088) (then referred to as isooctane), was highly resistant to knocking.[4][5] This led to the establishment of a 100-point scale where n-heptane was assigned an octane rating of 0 and 2,2,4-trimethylpentane a rating of 100.[4]

This discovery spurred the development of new petroleum refining technologies aimed at producing more highly branched alkanes. Early thermal cracking processes, such as the one developed by Vladimir Shukhov in 1891, were followed by the more advanced catalytic cracking process pioneered by Eugene Houdry in the 1920s and commercialized in the 1930s.[6] These innovations were crucial in increasing the yield of high-octane gasoline components, which are rich in branched octane isomers.

The 18 Structural Isomers of Octane

The 18 structural isomers of octane represent a fascinating case study in molecular diversity. They range from the linear n-octane to the highly compact 2,2,3,3-tetramethylbutane (B1293380). This structural variety, which includes examples of chirality, leads to significant differences in their physical and chemical properties.

Quantitative Data of Octane Isomers

The following table summarizes key quantitative data for the 18 structural isomers of octane. This data is essential for understanding their behavior in various chemical and biological systems.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Octane Rating (RON)
n-Octane111-65-9125.7-57.40.703-19
2-Methylheptane592-27-8117.6-109.00.69823
3-Methylheptane (B165616)589-81-1118.9-120.50.70635
4-Methylheptane589-53-7117.7-121.20.70439
3-Ethylhexane619-99-8118.6-119.30.71430
2,2-Dimethylhexane590-73-8106.8-121.20.69573
2,3-Dimethylhexane584-94-1115.6-118.60.71971
2,4-Dimethylhexane589-43-5109.4-119.20.70083
2,5-Dimethylhexane (B165582)592-13-2109.1-91.30.69465
3,3-Dimethylhexane563-16-6112.0-135.00.70976
3,4-Dimethylhexane583-48-2117.8-111.40.72076
2-Methyl-3-ethylpentane609-26-7115.7-116.00.71880
3-Methyl-3-ethylpentane1067-08-9118.3-95.60.72580
2,2,3-Trimethylpentane564-02-3109.8-112.30.716112
2,2,4-Trimethylpentane540-84-199.2-107.40.692100
2,3,3-Trimethylpentane560-21-4114.7-100.70.726112
2,3,4-Trimethylpentane565-75-3113.5-109.50.719103
2,2,3,3-Tetramethylbutane594-82-1106.3100.70.791 (solid)113

Note: Data compiled from various sources. Values may vary slightly depending on the source.

Novelty and Complexity in Octane Isomers

While no truly "novel" octane isomers beyond the known 18 have been discovered, the complexity and unique properties of some of these structures are noteworthy for researchers.

  • Chirality: Several octane isomers, such as 3-methylheptane and 2,3-dimethylhexane, possess chiral centers, leading to the existence of enantiomers.[7] The synthesis and separation of these enantiomerically pure isomers can be a challenge and is relevant for fields like asymmetric synthesis, where chiral building blocks are essential.

  • Highly Branched Isomers: Isomers like 2,2,3,3-tetramethylbutane are of interest due to their high symmetry and compact structure, which results in an unusually high melting point for a small alkane.[8] The synthesis of such sterically hindered molecules can require specialized synthetic routes.

The classification of octane isomers can be visualized based on their longest carbon chain, which provides a logical framework for understanding their structural relationships.

Caption: Classification of octane isomers by their carbon backbone.

Relevance to Pharmaceutical and Scientific Research

While octane isomers are not typically active pharmaceutical ingredients, their properties and interactions are highly relevant to the drug development process.

Solvents and Synthetic Intermediates

Highly pure grades of octane isomers, particularly 2,2,4-trimethylpentane (isooctane), are used as non-polar solvents in organic synthesis and analytical procedures like spectrophotometry.[9] Their inert nature and well-defined physical properties make them suitable for reactions where solvent participation is undesirable. Furthermore, branched alkanes can serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4][6] The branched structure allows for the specific introduction of functional groups.[6]

Model Compounds for QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial tools in drug discovery for predicting the biological activity and physicochemical properties of new chemical entities. Octane isomers, with their shared molecular formula but varied structures, serve as an excellent test set for developing and validating these models.[3][10] By correlating topological indices and other molecular descriptors of the 18 isomers with their experimental properties (e.g., boiling point, density, enthalpy of vaporization), researchers can refine predictive algorithms that are then applied to more complex drug-like molecules.[10]

Toxicology and Metabolism

Understanding the toxicology and metabolism of simple hydrocarbons is fundamental in drug development, as many drug molecules contain aliphatic chains. Studies on octane isomers reveal that their structure significantly influences their metabolic pathways and toxicity profiles. For instance, n-octane is metabolized in rats to various alcohols and keto acids.[11] In contrast, the highly branched isomer 2,2,4-trimethylpentane has been shown to cause kidney lesions in male rats, a toxicity not observed with n-octane.[11] Inhalation of high concentrations of octane isomers can lead to central nervous system depression.[12] This knowledge helps toxicologists and drug metabolism scientists predict the potential liabilities of new drug candidates containing similar structural motifs.

Anesthetic Properties and Ion Channel Interactions

Some short-chain alkanes exhibit anesthetic properties.[13] Studies have shown that alkanes like butane (B89635) and pentane (B18724) can potentiate the function of GABA_A receptors and, in some cases, inhibit NMDA receptors.[13] While octane itself is not used as an anesthetic, the study of how these simple hydrophobic molecules interact with ion channels provides valuable insights into the mechanisms of general anesthesia and the pharmacodynamics of drugs that target the central nervous system.[13][14] These findings support the relevance of these receptors in mediating the effects of some inhaled anesthetics.[13]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and characterization of specific octane isomers.

Synthesis of 2,5-Dimethylhexane

This protocol describes a method for synthesizing 2,5-dimethylhexane from a four-carbon alkyl halide via a coupling reaction.

Methodology:

  • Grignard Reagent Formation: React a suitable four-carbon alkyl halide (e.g., isobutyl bromide) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (isobutylmagnesium bromide).

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a suitable alkyl halide that will result in the desired C8 backbone upon coupling. For example, the addition of isobutyl bromide to isobutylmagnesium bromide in the presence of a suitable catalyst (e.g., silver nitrate) can promote coupling.

  • Workup: Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl). Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Distillation: Remove the solvent by rotary evaporation. Purify the resulting crude product by fractional distillation to isolate 2,5-dimethylhexane.

synthesis_workflow start Start: Isobutyl bromide + Mg in ether grignard Grignard Reagent Formation start->grignard coupling Coupling Reaction with catalyst grignard->coupling workup Acidic Workup and Extraction coupling->workup purification Drying and Solvent Removal workup->purification distillation Fractional Distillation purification->distillation end Product: 2,5-Dimethylhexane distillation->end

Caption: Workflow for the synthesis of 2,5-dimethylhexane.

Analytical Characterization of Octane Isomers

A combination of spectroscopic and chromatographic techniques is used to identify and quantify octane isomers.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate the isomers and determine their molecular weight and fragmentation patterns.

  • Methodology:

    • Sample Preparation: Dilute the octane isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane.

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, which is heated to ensure vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The isomers are separated based on their boiling points and interactions with the stationary phase.

    • Ionization and Fragmentation: As the separated isomers elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV). This causes ionization and characteristic fragmentation.

    • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

    • Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum for each isomer. The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the isomers.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

    • ¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

    • 2D NMR (e.g., COSY, HSQC): For complex isomers, two-dimensional NMR experiments can be performed to establish connectivity between protons and carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic C-H and C-C bond vibrations.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

    • Analysis: Analyze the spectrum for characteristic alkane absorptions, such as C-H stretching vibrations (2850-3000 cm⁻¹) and C-H bending vibrations (1375-1465 cm⁻¹).

analytical_workflow cluster_gcms Gas Chromatography-Mass Spectrometry cluster_nmr Nuclear Magnetic Resonance cluster_ftir Fourier-Transform Infrared Spectroscopy sample Octane Isomer Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir gcms_sep Separation by GC gcms_id Identification by MS gcms_sep->gcms_id structural_data Combined Structural Data gcms_id->structural_data Retention Time & Fragmentation nmr_1h 1H NMR nmr_13c 13C NMR nmr_1h->nmr_13c nmr_2d 2D NMR nmr_13c->nmr_2d nmr_2d->structural_data Connectivity Data ftir_acq Spectrum Acquisition ftir_analysis Vibrational Mode Analysis ftir_acq->ftir_analysis ftir_analysis->structural_data Functional Group Info final_id Final Isomer Identification structural_data->final_id

Caption: Workflow for the analytical characterization of octane isomers.

Conclusion

The discovery and history of octane isomers are deeply rooted in the advancement of fuel technology. However, their relevance extends far beyond the gas tank. For researchers, scientists, and drug development professionals, the 18 isomers of octane offer a rich field of study. Their diverse physicochemical properties, influenced by subtle changes in molecular architecture, make them ideal models for developing and refining computational tools like QSAR. Furthermore, understanding their synthesis, analysis, metabolism, and toxicological profiles provides foundational knowledge that is critical in the broader context of pharmaceutical development. While not drug candidates themselves, the study of octane isomers continues to contribute valuable insights into the fundamental principles of organic chemistry and its application in the life sciences.

References

An In-depth Technical Guide to the Thermochemistry of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3,3-dimethyloctane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆. As with other hydrocarbons, its thermochemical properties are fundamental to understanding its stability, reactivity, and behavior in various chemical and physical processes. This technical guide provides a detailed overview of the thermochemistry of this compound, addressing the core principles of its energetic landscape. Due to a lack of direct experimental data for this specific isomer, this guide employs highly reliable predictive methods to estimate its thermochemical properties and outlines the general experimental protocols used for determining such properties for branched alkanes.

Predicted Thermochemical Data

In the absence of direct experimental measurements for this compound, the Benson group additivity method is a powerful and widely used technique for estimating the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) of organic molecules.[1][2][3] This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2]

The structure of this compound is first deconstructed into its fundamental groups:

  • Primary (P): -CH₃ bonded to a carbon

  • Secondary (S): -CH₂- bonded to two carbons

  • Tertiary (T): -CH- bonded to three carbons

  • Quaternary (Q): -C- bonded to four carbons

For this compound, the groups are:

  • 4 Primary carbons (P): C-(C)(H)₃

  • 4 Secondary carbons (S): C-(C)₂(H)₂

  • 1 Tertiary carbon (T): C-(C)₃(H)

  • 1 Quaternary carbon (Q): C-(C)₄

By applying the Benson group increment values, the estimated thermochemical properties for this compound are summarized in the table below. For context, comparative data for the linear isomer, n-dodecane, are also provided.[4][5][6][7]

PropertyThis compound (Predicted)n-Dodecane (Experimental)Units
Standard Enthalpy of Formation (ΔHf°)-365.4-352.1[4]kJ/mol
Standard Molar Entropy (S°)530.2490.66[4]J/mol·K
Molar Heat Capacity (Cp)385.7376.00[4]J/mol·K

Note: The predicted values are calculated using the Benson group additivity method and should be considered as estimates. Experimental values for n-dodecane are provided for comparison.

The predicted standard enthalpy of formation for this compound is more negative than that of its linear isomer, n-dodecane. This is consistent with the general principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts.[8][9][10] This increased stability is attributed to factors such as a more compact molecular structure and stabilizing electronic interactions.[10][11][12]

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its experimentally measured enthalpy of combustion. Bomb calorimetry is the primary technique for this measurement.[13][14][15]

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid alkane (e.g., this compound) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[15]

The enthalpy of formation can then be calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity of a substance and to study its phase transitions (e.g., melting, crystallization).[16][17][18][19]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid alkane is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Heat Capacity: In a region with no phase transitions, the heat flow is directly proportional to the heat capacity of the sample.

    • Phase Transitions: Phase transitions, such as melting, appear as endothermic peaks on the thermogram. The temperature at the peak onset gives the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Visualizations

Logical Relationships

The following diagram illustrates the conceptual workflow for determining and understanding the thermochemistry of this compound, highlighting the relationship between its molecular structure, predictive methods, and experimental verification.

Thermochemistry_Workflow Conceptual Workflow for Thermochemical Analysis cluster_structure Molecular Structure cluster_prediction Predictive Methods cluster_properties Thermochemical Properties cluster_experimental Experimental Verification Mol This compound (C12H26) Deconstruct Deconstruct into Functional Groups Mol->Deconstruct Structural Analysis Benson Benson Group Additivity Method Enthalpy Enthalpy of Formation (ΔHf°) Benson->Enthalpy Entropy Entropy (S°) Benson->Entropy HeatCap Heat Capacity (Cp) Benson->HeatCap Deconstruct->Benson Apply Group Values Bomb Bomb Calorimetry Bomb->Enthalpy Determines ΔHc° (leads to ΔHf°) DSC Differential Scanning Calorimetry (DSC) DSC->Enthalpy Phase Transition Enthalpies DSC->HeatCap Direct Measurement

Caption: Workflow for thermochemical analysis.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for bomb calorimetry and differential scanning calorimetry.

Bomb Calorimetry Workflow

Bomb_Calorimetry_Workflow Bomb Calorimetry Experimental Workflow A 1. Weigh Sample B 2. Place in Bomb A->B C 3. Pressurize with O2 B->C D 4. Submerge in Water Bath C->D E 5. Record Initial Temp. D->E F 6. Ignite Sample E->F G 7. Record Max Temp. F->G H 8. Calculate ΔHc° G->H I 9. Calculate ΔHf° (Hess's Law) H->I

Caption: Bomb calorimetry experimental workflow.

Differential Scanning Calorimetry (DSC) Workflow

DSC_Workflow DSC Experimental Workflow A 1. Weigh Sample into Pan B 2. Seal Pan A->B C 3. Place Sample & Reference in DSC Cell B->C D 4. Program Temperature Ramp C->D E 5. Run Experiment D->E F 6. Record Heat Flow vs. Temp. E->F G 7. Analyze Thermogram F->G H 8. Determine Cp and Phase Transition Properties G->H

Caption: DSC experimental workflow.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Ethyl-3,3-dimethyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful organomagnesium halides (R-MgX) that serve as potent nucleophiles for the formation of new carbon-carbon bonds.[1] Their application in the synthesis of highly branched alkanes is a fundamental strategy in organic chemistry, enabling the construction of complex carbon skeletons.[1][2] This application note details a two-step protocol for the synthesis of 5-Ethyl-3,3-dimethyloctane, a saturated acyclic hydrocarbon, utilizing a Grignard reaction as the key bond-forming step. The methodology involves the reaction of a Grignard reagent with a ketone to generate a tertiary alcohol, which is subsequently reduced to the target alkane. This approach offers significant flexibility in molecular design by allowing for variation in both the Grignard reagent and the ketone starting materials.[1]

Overall Reaction Scheme

The synthesis of this compound can be achieved via the reaction of ethylmagnesium bromide with 3,3-dimethyloctan-5-one, followed by the reduction of the resulting tertiary alcohol.

Step 1: Grignard Reaction

CH₃CH₂MgBr + (CH₃)₃C-CO-(CH₂)₂CH₂CH₃ → (CH₃)₃C-C(OH)(CH₂CH₃)-(CH₂)₂CH₂CH₃

Step 2: Reduction of the Tertiary Alcohol

(CH₃)₃C-C(OH)(CH₂CH₃)-(CH₂)₂CH₂CH₃ + [H] → CH₃CH₂CH(CH₂C(CH₃)₃)CH₂CH₂CH₃ + H₂O

Experimental Protocols

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

This protocol describes the preparation of ethylmagnesium bromide from bromoethane (B45996) and magnesium turnings in anhydrous diethyl ether.[3][4]

Materials and Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Argon or Nitrogen)

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

Procedure:

  • All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere.[5]

  • Place magnesium turnings in the round-bottom flask under a gentle flow of inert gas.

  • Add a single crystal of iodine to the flask to help initiate the reaction.[5]

  • In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the bromoethane solution to the magnesium suspension. The reaction should initiate, which is indicated by a gentle reflux and the disappearance of the iodine color.[5] Gentle warming may be necessary to start the reaction.[5]

  • Once initiated, add the remainder of the bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the resulting Grignard reagent solution to room temperature. The solution should be kept under an inert atmosphere.

Part 2: Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol

This part details the reaction of the prepared ethylmagnesium bromide with 3,3-dimethyloctan-5-one.

Materials and Equipment:

  • Prepared ethylmagnesium bromide solution

  • 3,3-dimethyloctan-5-one

  • Anhydrous diethyl ether

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the Grignard reagent solution in an ice-water bath to 0°C.[5]

  • Dissolve 3,3-dimethyloctan-5-one in anhydrous diethyl ether and add it to a dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the resulting 5-Ethyl-3,3-dimethyloctan-5-ol via flash column chromatography or distillation.[5]

Part 3: Reduction of 5-Ethyl-3,3-dimethyloctan-5-ol to this compound

This section describes the reduction of the tertiary alcohol to the final alkane product. A common method for this transformation is the Wolff-Kishner reduction of a corresponding ketone, however, for the reduction of a tertiary alcohol, a two-step process of dehydration followed by hydrogenation is often employed.[2]

Materials and Equipment:

  • Purified 5-Ethyl-3,3-dimethyloctan-5-ol

  • Concentrated sulfuric acid or phosphoric acid (for dehydration)

  • Palladium on carbon (10% Pd/C) catalyst (for hydrogenation)

  • Hydrogenation apparatus

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Filtration apparatus (e.g., Celite pad)

Procedure (Dehydration followed by Hydrogenation):

  • Dehydration: The tertiary alcohol can be dehydrated to a mixture of alkenes by heating with a strong acid such as sulfuric or phosphoric acid.

  • Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere until the reaction is complete.[2]

  • After hydrogenation, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The final product can be purified by distillation.

Data Presentation

ParameterValueReference
Product Information
IUPAC NameThis compound[7][8]
Molecular FormulaC₁₂H₂₆[7][8]
Molecular Weight170.33 g/mol [7][8]
CAS Registry Number62183-58-8[7]
Reactant Quantities (Illustrative)
Magnesium Turnings1.2 equivalents[9]
Bromoethane1.1 equivalents[9]
3,3-dimethyloctan-5-one1.0 equivalent
Expected Yield
Theoretical YieldDependent on starting material quantities
Expected % Yield60-80% (overall)

Visualization

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction & Workup cluster_reduction Reduction to Alkane prep_start Dry Glassware & Inert Atmosphere prep_mg Add Mg Turnings & Iodine prep_start->prep_mg prep_initiate Initiate Reaction prep_mg->prep_initiate prep_etbr Prepare Bromoethane in Ether prep_etbr->prep_initiate prep_add Dropwise Addition of Bromoethane prep_initiate->prep_add prep_reflux Reflux for 30 min prep_add->prep_reflux prep_cool Cool to RT prep_reflux->prep_cool prep_reagent Ethylmagnesium Bromide Solution prep_cool->prep_reagent react_cool Cool Grignard Reagent to 0°C prep_reagent->react_cool react_add Dropwise Addition of Ketone react_cool->react_add react_ketone Prepare Ketone Solution react_ketone->react_add react_warm Warm to RT & Stir react_add->react_warm react_quench Quench with aq. NH4Cl react_warm->react_quench react_extract Extraction with Ether react_quench->react_extract react_dry Dry & Concentrate react_extract->react_dry react_purify Purify Tertiary Alcohol react_dry->react_purify red_dehydrate Dehydration of Alcohol react_purify->red_dehydrate red_hydrogenate Catalytic Hydrogenation red_dehydrate->red_hydrogenate red_filter Filter Catalyst red_hydrogenate->red_filter red_concentrate Concentrate red_filter->red_concentrate red_purify Purify Final Product red_concentrate->red_purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.[10]

  • Diethyl ether is extremely flammable and has a low boiling point. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment.

  • Catalytic hydrogenation should be carried out with appropriate safety measures due to the use of flammable hydrogen gas and a pyrophoric catalyst.

The synthesis of this compound via a Grignard reaction with a ketone followed by reduction is a robust and versatile method for constructing a highly branched alkane. The provided protocol offers a detailed guide for researchers in organic synthesis and drug development. Careful attention to anhydrous conditions is critical for the success of the Grignard reaction step. This methodology can be adapted for the synthesis of a wide variety of complex hydrocarbon structures.

References

Application Note: High-Resolution Gas Chromatography for the Separation of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed methodology for the separation of various octane (B31449) (C8) isomers using high-resolution gas chromatography with flame ionization detection (GC-FID). Octane isomers are significant components of gasoline and other fuel products, and their individual quantification is crucial for fuel quality assessment and process optimization in the petrochemical industry. This document provides a comprehensive protocol, including instrument parameters, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development and related fields. The presented method utilizes a non-polar stationary phase for effective separation based on boiling points and molecular structure.

Introduction

Detailed Hydrocarbon Analysis (DHA) is a critical analytical technique in the petroleum industry for characterizing the composition of light petroleum streams.[1] The separation and quantification of individual isomers, such as those of octane, are essential as they can have varying octane ratings and combustion properties. Gas chromatography is the premier technique for this analysis due to its high resolving power for volatile and semi-volatile compounds.[2]

The separation of structurally similar isomers, like the 18 structural isomers of octane, presents a significant analytical challenge. Effective separation is typically achieved using high-resolution capillary columns with non-polar stationary phases, where elution is primarily governed by the boiling point and van der Waals interactions of the analytes.[3][4] This application note details a robust GC-FID method adapted from standardized principles, such as those outlined in ASTM D6729 and D6730, to provide a reliable protocol for the separation of octane isomers.[1][5][6]

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and the configuration of the gas chromatography system for the optimal separation of octane isomers.

1. Sample Preparation:

  • Prepare a mixed standard solution of octane isomers at a concentration of approximately 100 µg/mL each in hexane.

  • If analyzing a gasoline sample, dilute it 1:10 with hexane.

  • Ensure all solvents and reagents are of GC or analytical grade.

2. Gas Chromatograph (GC) Configuration:

  • System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended.

  • Column: A high-resolution capillary column is crucial for this separation. A 100% dimethylpolysiloxane stationary phase is a common and effective choice.[6]

    • Recommended Column: 100 m x 0.25 mm ID, 0.5 µm film thickness (e.g., Rtx-DHA-100 or equivalent).

  • Carrier Gas: Hydrogen or Helium can be used. Hydrogen allows for faster analysis times.[5] Set to a constant flow or pressure. A typical linear velocity is 30-40 cm/s.

  • Injector:

    • Mode: Split injection is recommended to prevent column overload.

    • Split Ratio: 100:1 to 150:1.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: Increase to 50 °C at a rate of 2 °C/minute.

    • Ramp 2: Increase to 200 °C at a rate of 5 °C/minute.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 250 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

  • Data Acquisition:

    • Software: Use appropriate chromatography data system (CDS) software for data collection and analysis.

    • Data Rate: 50 Hz.

3. Injection and Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Start the data acquisition at the time of injection.

  • Allow the run to complete according to the specified temperature program.

4. Data Analysis and Identification:

  • Identify the individual octane isomers by comparing their retention times to those of a known standard mixture.

  • For unknown peaks, calculate the Kovats Retention Index (RI) and compare it to literature values. The RI is calculated using the retention times of n-alkanes eluting before and after the peak of interest.[6][7]

  • Quantify the concentration of each isomer using the peak area and response factors determined from the analysis of the standard mixture. For many hydrocarbons analyzed by FID, the response factors are similar, and area percent values can approximate weight percent.[8]

Data Presentation

The separation of octane isomers is primarily based on their boiling points and degree of branching. On a non-polar column, isomers with lower boiling points will elute earlier. The Kovats Retention Index (RI) is a standardized measure of retention and is useful for comparing results across different systems.

Octane IsomerBoiling Point (°C)Kovats Retention Index (RI) on Dimethylpolysiloxane
2,2,4-Trimethylpentane99.2691.9
2,2-Dimethylhexane106.8774.5
2,3,4-Trimethylpentane113.5765.3
2,3,3-Trimethylpentane114.8785.1
2,3-Dimethylhexane115.6794.2
3,3-Dimethylhexane112.0800.7
2-Methylheptane117.6808.4
3-Methylheptane118.9815.1
4-Methylheptane117.7811.2
3-Ethylhexane118.6823.5
2,2,3-Trimethylpentane109.8754.9
2,4-Dimethylhexane109.4772.1
2,5-Dimethylhexane109.1779.3
3,4-Dimethylhexane117.7804.6
3-Ethyl-2-methylpentane115.6807.1
3-Ethyl-3-methylpentane118.2819.4
n-Octane125.7800.0

Note: Retention indices are approximate and can vary slightly based on the specific column and analytical conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC separation of octane isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc_setup GC System Configuration cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Mixed Octane Isomer Standard inject_sample Inject 1 µL of Sample prep_standard->inject_sample prep_sample Dilute Gasoline Sample (if applicable) prep_sample->inject_sample install_column Install High-Resolution Capillary Column set_parameters Set Injector, Oven, and Detector Parameters install_column->set_parameters carrier_gas Set Carrier Gas Flow Rate set_parameters->carrier_gas carrier_gas->inject_sample run_gc Execute Temperature Program inject_sample->run_gc acquire_data Acquire Chromatogram and Peak Data run_gc->acquire_data identify_peaks Identify Peaks by Retention Time/RI acquire_data->identify_peaks quantify_peaks Quantify Isomers Using Peak Areas identify_peaks->quantify_peaks report Generate Final Report quantify_peaks->report

Caption: Experimental workflow for GC separation of octane isomers.

Logical Relationship of Separation Principles

The separation of octane isomers on a non-polar stationary phase is governed by key physicochemical properties. The following diagram illustrates the relationships between these properties and the resulting chromatographic separation.

Separation_Principles cluster_properties Analyte Physicochemical Properties cluster_interactions Interactions with Stationary Phase cluster_outcome Chromatographic Outcome boiling_point Boiling Point van_der_waals Van der Waals Forces boiling_point->van_der_waals influences branching Degree of Branching branching->boiling_point affects molecular_shape Molecular Shape molecular_shape->van_der_waals determines retention_time Retention Time van_der_waals->retention_time governs separation Isomer Separation retention_time->separation enables

Caption: Principles of octane isomer separation by GC.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and high-resolution approach for the separation of octane isomers. The use of a long, non-polar capillary column in conjunction with a programmed temperature ramp allows for the effective separation of these structurally similar compounds. This protocol is suitable for quality control in the petrochemical industry and for research applications requiring detailed hydrocarbon analysis. Accurate identification and quantification of octane isomers can be achieved through the use of retention time standards and the calculation of Kovats Retention Indices.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-3,3-dimethyloctane is a saturated branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Understanding its fragmentation pattern under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures such as petroleum products, environmental samples, and synthetic chemical preparations. This application note details the predicted fragmentation pathways of this compound and provides a general protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Principles of Alkane Fragmentation

The mass spectra of alkanes are characterized by a series of fragment ions corresponding to the loss of alkyl radicals. For branched alkanes, fragmentation is governed by several key principles:

  • Cleavage at Branching Points: C-C bonds at branching points are preferentially cleaved due to the formation of more stable secondary and tertiary carbocations.[3][4][5][6]

  • Stability of Carbocations: The stability of the resulting carbocation follows the order: tertiary > secondary > primary. This dictates the most probable fragmentation pathways.[3][4]

  • Weak or Absent Molecular Ion: The molecular ion (M+) peak for highly branched alkanes is often of low abundance or entirely absent from the spectrum.[4][6][7]

  • Loss of the Largest Substituent: At a branching point, the largest alkyl group is preferentially lost as a radical.[4][5]

Predicted Fragmentation Pattern of this compound

The structure of this compound features two key branching points: a quaternary carbon at position 3 and a tertiary carbon at position 5.

Structure:

Based on the principles of alkane fragmentation, the following primary fragmentation pathways are predicted:

  • Cleavage at the C3 Quaternary Center: The bonds around the C3 quaternary carbon are susceptible to cleavage, leading to the formation of stable tertiary carbocations.

    • Loss of a pentyl radical (C5H11•): Cleavage of the C4-C5 bond would result in the loss of a pentyl group from the main chain.

    • Loss of an ethyl radical (C2H5•): Cleavage of the C2-C3 bond.

    • Loss of a methyl radical (CH3•): Cleavage of one of the C3-methyl bonds.

  • Cleavage at the C5 Tertiary Center: The bonds around the C5 tertiary carbon will also readily fragment.

    • Loss of a propyl radical (C3H7•): Cleavage of the C5-C6 bond.

    • Loss of an ethyl radical (C2H5•): Cleavage of the C5-ethyl bond.

Predicted Major Fragment Ions:

The table below summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z).

Predicted Fragment Ion (Structure) Lost Neutral Fragment m/z Relative Abundance
[M]+• (C12H26)-170Very Low / Absent
[M - CH3]+ (C11H23)CH3•155Low
[M - C2H5]+ (C10H21)C2H5•141High
[M - C3H7]+ (C9H19)C3H7•127Moderate
[M - C4H9]+ (C8H17)C4H9•113Moderate
[M - C5H11]+ (C7H15)C5H11•99High
C4H9+C8H17•57High (often base peak)
C2H5+C10H21•29Moderate

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Dissolve a known quantity of the sample containing this compound in a volatile organic solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 100 µg/mL.

  • If necessary, perform a serial dilution to achieve the desired concentration for optimal chromatographic separation and mass spectrometric detection.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 20 - 200

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragments and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of the this compound molecular ion.

fragmentation_pathway cluster_c3 Cleavage at C3 cluster_c5 Cleavage at C5 M This compound (M+•, m/z 170) F141_C3 [M - C2H5]+ (m/z 141) M->F141_C3 - C2H5• F155 [M - CH3]+ (m/z 155) M->F155 - CH3• F141_C5 [M - C2H5]+ (m/z 141) M->F141_C5 - C2H5• F127 [M - C3H7]+ (m/z 127) M->F127 - C3H7• F99 [M - C5H11]+ (m/z 99) M->F99 - C5H11•

Caption: Primary fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 20-200) ionize->detect identify_peak Identify Peak by Retention Time detect->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum analyze_fragments Analyze Fragmentation Pattern extract_spectrum->analyze_fragments library_search Compare to Spectral Library analyze_fragments->library_search

Caption: GC-MS workflow for alkane analysis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 5-Ethyl-3,3-dimethyloctane. Due to the absence of published experimental spectra for this compound, this note focuses on the predicted 1H and 13C NMR data. It includes a comprehensive, step-by-step protocol for the acquisition of high-quality NMR spectra, applicable to this and similar non-polar small molecules. Furthermore, this document presents the predicted spectral data in a clear, tabular format and includes graphical representations to illustrate the molecular structure and the analytical workflow.

Predicted NMR Data for this compound

The chemical structure of this compound is presented below, with each unique carbon and proton environment labeled to facilitate the interpretation of the predicted NMR data.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals, characteristic of aliphatic compounds. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and the number of protons for each signal are summarized in the table below.

LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H1, H8, H5''0.85 - 0.95Triplet (t)9H
H3', H3''~ 0.88Singlet (s)6H
H2, H4, H6, H7, H5'1.10 - 1.40Multiplet (m)10H
H5~ 1.50Multiplet (m)1H

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions. The multiplets for the methylene (B1212753) and methine protons are expected to be complex and overlapping due to similar chemical environments and potential diastereotopicity.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound, assuming broadband proton decoupling, will display a set of distinct singlets for each unique carbon atom. The predicted chemical shifts are tabulated below.

LabelPredicted Chemical Shift (ppm)
C1~ 14.2
C8~ 14.1
C5''~ 11.0
C3', C3''~ 29.0
C2~ 49.0
C3~ 33.0
C4~ 43.0
C5~ 40.0
C6~ 30.0
C7~ 23.0
C5'~ 29.0

Note: These are estimated values and may differ from experimental results.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent directly in a standard 5 mm NMR tube.

  • Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring NMR data. Specific commands and procedures may vary depending on the spectrometer's manufacturer and software.

NMR_Workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Prepare Sample in Deuterated Solvent InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Solvent Signal InsertSample->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Tune Tune Probe Shim->Tune H1_Acq Acquire 1H Spectrum Tune->H1_Acq C13_Acq Acquire 13C Spectrum Tune->C13_Acq Process Fourier Transform, Phase, and Baseline Correction H1_Acq->Process C13_Acq->Process Integrate Integrate Peaks (1H) Process->Integrate Assign Assign Signals to Structure Integrate->Assign Report Generate Report Assign->Report

Application Notes and Protocols for 5-Ethyl-3,3-dimethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3,3-dimethyloctane is a branched alkane with the molecular formula C12H26.[1][2] As a non-polar, aprotic solvent, it presents a viable alternative to commonly used hydrocarbon solvents such as hexanes, heptane, and toluene (B28343) in various organic reactions. Its branched structure influences its physical properties, potentially offering advantages in specific applications, including improved solubility for non-polar compounds and different boiling points for reaction temperature control and removal post-reaction.[3] Alkanes, in general, are unreactive and serve as inert media for a wide range of chemical transformations.[2][4]

These application notes provide an overview of the physical properties of this compound, its potential applications in common organic reactions, and detailed protocols for its use.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below, alongside a comparison with other common non-polar solvents. This data is essential for reaction design, optimization, and solvent selection.

PropertyThis compoundn-HexaneTolueneDiethyl Ether
Molecular Formula C12H26[1][2]C6H14C7H8C4H10O
Molecular Weight ( g/mol ) 170.33[1]86.1892.1474.12
Boiling Point (°C) ~190-210 (estimated)6911134.6
Density (g/mL) ~0.76 (estimated)0.6550.8670.713
Polarity Non-polar[1][3]Non-polarNon-polarSlightly Polar
Solubility in Water Insoluble[1][3][5]InsolubleInsolubleSlightly Soluble

Safety and Handling

As with all hydrocarbon solvents, this compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7] It is a flammable liquid and should be kept away from ignition sources.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations.

Applications in Organic Synthesis

Based on its non-polar nature, this compound is a suitable solvent for reactions involving non-polar reagents and intermediates. Its higher boiling point compared to hexanes may be advantageous for reactions requiring elevated temperatures.

Potential Applications:
  • Grignard Reactions: While typically performed in ethereal solvents to stabilize the Grignard reagent, hydrocarbon solvents can be used, particularly for the formation of Grignard reagents from more reactive alkyl halides.[9][10][11] this compound could serve as an inert medium for the subsequent reaction of the Grignard reagent with a non-polar substrate.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is often carried out in non-polar or ethereal solvents.[12][13] this compound can provide a non-polar environment for the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is versatile in its solvent choice, with non-polar solvents like toluene being commonly used.[14][15] this compound could be a suitable alternative, especially when solubility of the substrates and catalyst in a purely hydrocarbon medium is desired.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound as a solvent in key organic reactions.

Protocol 1: Grignard Reaction - Synthesis of Triphenylmethanol

This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone (B1666685) to yield triphenylmethanol.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene (B47551)

  • Benzophenone

  • This compound (anhydrous)

  • Anhydrous diethyl ether or THF (for initiation, optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small crystal of iodine. Briefly heat the flask with a heat gun under a flow of nitrogen and then allow it to cool. Add a small amount of anhydrous this compound. A small volume of anhydrous diethyl ether or THF can be added to facilitate the initiation of the reaction.

  • Formation of Grignard Reagent: Dissolve bromobenzene (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete (most of the magnesium has reacted), cool the reaction mixture to 0 °C. Dissolve benzophenone (1.0 eq) in anhydrous this compound and add it dropwise to the Grignard reagent solution.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Wittig Reaction - Synthesis of trans-Stilbene (B89595)

This protocol details the synthesis of trans-stilbene from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other strong base

  • Benzaldehyde

  • This compound (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Ylide Formation: In an oven-dried, nitrogen-flushed flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous this compound. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of the orange-red ylide is complete.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous this compound dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product contains the desired alkene and triphenylphosphine (B44618) oxide. The product can be purified by column chromatography or recrystallization.[13]

Protocol 3: Suzuki Coupling - Synthesis of 4-Methylbiphenyl

This protocol describes the palladium-catalyzed cross-coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) (if using Pd(OAc)2)

  • Potassium carbonate (K2CO3) or other suitable base

  • This compound

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add this compound and a small amount of water (e.g., a 10:1 ratio of organic solvent to water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents setup Assemble Apparatus reagents->setup glassware Dry Glassware glassware->setup solvent Add this compound setup->solvent addition Add Reagents solvent->addition stir Stir & Heat addition->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: General experimental workflow for organic synthesis.

solvent_selection solvent Solvent Selection polarity Polarity solvent->polarity boiling_point Boiling Point solvent->boiling_point solubility Solubility of Reagents solvent->solubility reactivity Inertness solvent->reactivity non_polar Non-Polar (e.g., this compound) polarity->non_polar polar_aprotic Polar Aprotic (e.g., THF, Acetone) polarity->polar_aprotic polar_protic Polar Protic (e.g., Ethanol, Water) polarity->polar_protic low_bp Low BP (e.g., Diethyl Ether) boiling_point->low_bp high_bp High BP (e.g., Toluene) boiling_point->high_bp

Caption: Key considerations for solvent selection in organic reactions.

References

Application Note: 5-Ethyl-3,3-dimethyloctane as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from other components. 5-Ethyl-3,3-dimethyloctane, a branched-chain alkane, presents itself as a potential reference standard for the analysis of various non-polar compounds. Its branched structure provides a unique mass spectral fragmentation pattern, aiding in its identification and differentiation from linear alkanes.[1][2][3] This document outlines the application and protocols for using this compound as a reference standard in GC-MS analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
CAS Number62183-58-8
Boiling Point (Predicted)~195-205 °C
PolarityNon-polar

Mass Spectral Characteristics

The mass spectrum of this compound, like other branched alkanes, is characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations.[1][2][3][4][5] The molecular ion peak (M⁺) at m/z 170 is expected to be of low abundance or absent.[1][4] Key fragment ions are anticipated from the cleavage at the C3 and C5 positions.

Experimental Protocols

1. Preparation of Standard Solutions

a. Stock Solution of this compound (Internal Standard)

  • Accurately weigh approximately 10 mg of high-purity (≥98%) this compound.

  • Dissolve the weighed standard in a suitable volatile solvent (e.g., hexane, ethyl acetate) in a 10 mL volumetric flask.

  • Ensure complete dissolution and fill the flask to the mark with the solvent. This creates a stock solution of approximately 1 mg/mL.

b. Working Standard Solutions

  • Prepare a series of calibration standards by spiking known concentrations of the target analytes into blank matrix solutions.

  • To each calibration standard and sample, add a consistent volume of the this compound stock solution to achieve a final internal standard concentration that is within the linear range of the instrument and comparable to the expected analyte concentrations.

G cluster_prep Standard Preparation stock_is Weigh & Dissolve This compound (Internal Standard Stock) working_std Create Calibration Curve Working Standards stock_is->working_std stock_analyte Prepare Analyte Stock Solutions stock_analyte->working_std spike Spike IS into all Standards and Samples working_std->spike

Caption: Workflow for the preparation of internal standard and calibration solutions.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS conditions. These should be optimized based on the specific analytes and instrumentation.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

3. Data Acquisition and Processing

  • Quantification: The quantification of target analytes is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration ratio for the prepared standards.

  • Retention Index (RI) Calculation: For improved compound identification, the Linear Retention Index (LRI) can be calculated. This requires a separate analysis of a homologous series of n-alkanes under the same chromatographic conditions. The LRI of this compound and the target analytes can then be calculated using the following formula:

    LRI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the compound of interest (x).

    • t_R(x) is the retention time of the compound of interest.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

G cluster_workflow Quantitative Analysis Workflow A Inject Sample/Standard with Internal Standard B GC Separation A->B C MS Detection B->C D Peak Integration (Analyte & IS) C->D E Calculate Peak Area Ratio D->E F Construct Calibration Curve E->F G Determine Analyte Concentration F->G

Caption: General workflow for quantitative analysis using an internal standard.

Data Presentation

Illustrative Quantitative Data

The following table presents hypothetical data for the quantification of two example analytes (Analyte A and Analyte B) using this compound as the internal standard.

Table 1: Calibration Curve Data

Standard LevelAnalyte A Conc. (ng/mL)Analyte B Conc. (ng/mL)IS Conc. (ng/mL)Peak Area Analyte APeak Area Analyte BPeak Area ISArea Ratio (A/IS)Area Ratio (B/IS)
1555015,23418,987250,1120.0610.076
210105030,12338,123249,8760.1210.153
325255075,45695,432251,0340.3010.380
4505050151,987190,876250,5670.6070.762
510010050302,123380,987249,9981.2081.524

Table 2: Retention and Mass Spectral Data

CompoundRetention Time (min)Calculated LRIKey Fragment Ions (m/z)
Analyte A12.54118577, 105, 149
Analyte B14.82129857, 85, 113
This compound (IS)13.67124557, 71, 99, 141

Logical Relationship for Compound Identification

The confident identification of a target compound relies on the combination of its mass spectrum and retention time (or retention index).

G cluster_id Compound Identification Logic MS Mass Spectrum (Fragmentation Pattern) ID Confident Identification MS->ID RT Retention Time / Index RT->ID

Caption: Logic for confident compound identification in GC-MS.

This compound can serve as a suitable non-polar internal standard for the GC-MS analysis of a range of volatile and semi-volatile compounds. Its distinct mass spectral fragmentation pattern and chromatographic behavior make it a reliable reference for both quantification and tentative identification. The protocols and data presented herein provide a framework for the application of this compound in research and development settings, with the understanding that method optimization is essential for specific applications.

References

Application Notes and Protocols: Investigating the Effects of 5-Ethyl-3,3-dimethyloctane on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of how small molecules interact with and modify the properties of lipid bilayers is fundamental to various fields, including cell biology, pharmacology, and drug delivery. The lipid bilayer serves as a selective barrier and a dynamic matrix for membrane proteins, and its physical state can influence cellular processes. Branched alkanes, a class of hydrophobic molecules, have been shown to intercalate into lipid membranes, thereby altering their fluidity, stability, and phase behavior.[1] This document provides detailed application notes and experimental protocols for investigating the potential effects of a specific branched alkane, 5-Ethyl-3,3-dimethyloctane, on model lipid bilayers. While direct studies on this particular molecule are not extensively documented, the following protocols are based on established methodologies for studying small molecule-lipid bilayer interactions.[2][3][4]

Potential Applications of this compound in Lipid Bilayer Studies

This compound is a C12 branched alkane with the potential to act as a modulator of lipid bilayer properties. Its branched structure may introduce packing defects and alter the conformational order of lipid acyl chains. Potential research applications include:

  • Modulation of Membrane Fluidity: Investigating how its incorporation affects the mobility of lipids within the bilayer.

  • Alteration of Membrane Thickness and Stability: Determining its impact on the structural parameters and robustness of the membrane.

  • Influence on Phase Transition Behavior: Studying its effect on the temperature-dependent phase changes of lipid bilayers.

  • Drug Permeability Studies: Assessing whether its presence enhances or impedes the passive diffusion of small drug molecules across the membrane.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₆[5]
Molecular Weight 170.33 g/mol [5][6]
IUPAC Name This compound[5][6]
CAS Number 62183-58-8[5][6]
Structure CCCC(CC)CC(C)(C)CC[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with model lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs, which are commonly used as model membrane systems.

Materials:

  • Desired phospholipid(s) (e.g., DOPC, DPPC) in chloroform

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • In a round-bottom flask, add the desired amount of phospholipid stock solution.

  • Add the desired molar percentage of this compound dissolved in chloroform.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously, creating a suspension of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • The resulting LUV suspension can be stored at 4°C for short-term use.

Experimental Workflow for LUV Preparation

LUV_Preparation start Start lipid_mixing Mix Phospholipid and This compound in Chloroform start->lipid_mixing film_formation Form Thin Lipid Film (Nitrogen Stream & Vacuum) lipid_mixing->film_formation hydration Hydrate Film with Buffer (Vortexing to form MLVs) film_formation->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion through 100 nm Membrane freeze_thaw->extrusion end LUV Suspension extrusion->end

Caption: Workflow for preparing Large Unilamellar Vesicles (LUVs).

Fluorescence Anisotropy Assay for Membrane Fluidity

This assay measures membrane fluidity by monitoring the rotational diffusion of a fluorescent probe embedded in the lipid bilayer.

Materials:

  • LUVs with and without this compound

  • Fluorescent probe (e.g., DPH or TMA-DPH) stock solution in a suitable solvent

  • Spectrofluorometer with polarization filters

Procedure:

  • Label the LUV suspensions by adding the fluorescent probe at a lipid-to-probe ratio of approximately 200:1.

  • Incubate the mixture in the dark for at least 30 minutes to allow for probe incorporation.

  • Measure the fluorescence anisotropy of the probe in each LUV sample at a constant temperature.

  • Excite the sample with vertically polarized light and measure the emission intensity with both vertical (I_VV) and horizontal (I_VH) polarizers.

  • Repeat the measurement with horizontally polarized excitation light and measure the emission with vertical (I_HV) and horizontal (I_HH) polarizers to determine the G-factor (G = I_HV / I_HH).

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

  • Compare the anisotropy values of LUVs with and without this compound. A lower anisotropy value indicates higher membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes associated with the phase transition of lipids from the gel phase to the liquid-crystalline phase.

Materials:

  • MLV suspensions with and without this compound

  • Differential Scanning Calorimeter

Procedure:

  • Prepare concentrated MLV suspensions (as described in steps 1-5 of the LUV preparation protocol).

  • Load a known amount of the MLV suspension into a DSC sample pan and seal it.

  • Load an equal volume of buffer into a reference pan.

  • Place both pans in the DSC instrument.

  • Scan the samples over a desired temperature range (e.g., 10°C to 60°C) at a controlled heating rate (e.g., 1°C/min).

  • Record the heat flow as a function of temperature to obtain a thermogram.

  • Determine the main phase transition temperature (Tₘ) and the enthalpy of the transition (ΔH) from the thermogram.

  • Compare the Tₘ and ΔH values for samples with and without this compound.

Hypothetical Quantitative Data

The following table summarizes hypothetical data that could be obtained from the experiments described above, illustrating the potential effects of this compound on a DPPC lipid bilayer.

Molar % of this compoundFluorescence Anisotropy (DPH)Phase Transition Temp. (Tₘ) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0% (Control)0.35 ± 0.0141.58.7
2%0.32 ± 0.0240.88.1
5%0.28 ± 0.0139.57.2
10%0.23 ± 0.0237.25.9

Signaling Pathways and Molecular Interactions

While this compound is not known to directly participate in specific signaling pathways, its modulation of membrane properties can indirectly influence the function of membrane-associated proteins involved in signaling. For example, changes in membrane fluidity can affect the conformational dynamics and oligomerization state of transmembrane receptors.

Conceptual Diagram of Membrane Interaction

Membrane_Interaction cluster_membrane Lipid Bilayer lipid1 Lipid lipid2 Lipid lipid3 Lipid lipid4 Lipid molecule This compound intercalation Intercalation into Hydrophobic Core molecule->intercalation disruption Disruption of Acyl Chain Packing intercalation->disruption fluidity Increased Membrane Fluidity disruption->fluidity

Caption: Intercalation of this compound into the lipid bilayer.

Conclusion

The protocols and conceptual frameworks presented here provide a comprehensive guide for researchers interested in exploring the effects of this compound on lipid bilayers. By systematically applying these biophysical techniques, it is possible to elucidate the role of this and other branched alkanes in modulating membrane properties, which can have significant implications for understanding cellular function and for the rational design of drug delivery systems.

References

Application Notes and Protocols for Investigating Reaction Kinetics in 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying reaction kinetics in the non-polar, branched alkane solvent, 5-Ethyl-3,3-dimethyloctane. The protocols outlined below are adaptable for a wide range of chemical and biochemical reactions, with a focus on methodologies suitable for non-aqueous, low-polarity environments.

Introduction to this compound as a Solvent

This compound is a C12 branched-chain alkane.[1][2][3] Its highly branched structure and lack of polar functional groups render it a non-polar, aprotic solvent. Such solvents are crucial in studying reactions where protic or polar solvents might interfere with the reaction mechanism, such as in certain organometallic reactions, polymerizations, or for mimicking hydrophobic microenvironments in biological systems. Understanding reaction kinetics in such a milieu is fundamental for predicting reaction outcomes, optimizing synthetic routes, and elucidating reaction mechanisms.

Physicochemical Properties of this compound

Table 1: Estimated and General Physicochemical Properties of Alkane Solvents

PropertyValue/DescriptionSignificance in Reaction Kinetics
Molecular Formula C₁₂H₂₆Influences molecular weight and van der Waals interactions.[1][2][3]
Molecular Weight 170.33 g/mol Affects colligative properties and diffusion rates.[1][2][3]
CAS Number 62183-58-8Unique identifier for the chemical substance.[1][2][3]
Dielectric Constant Very Low (estimated ~2)A low dielectric constant favors the association of ions and can significantly alter the stability of charged transition states.
Viscosity Low to ModerateInfluences the diffusion-controlled reaction rates; higher viscosity can slow down reactions where reactants must encounter each other.
Polarity Non-polarMinimizes solvent-solute interactions for non-polar reactants, potentially leading to kinetics that more closely reflect the intrinsic reactivity of the species.
Aprotic Nature AproticDoes not participate in hydrogen bonding, which is critical for reactions sensitive to proton transfer.

Experimental Protocols for Kinetic Investigations

The choice of experimental technique for monitoring reaction kinetics depends on the nature of the reactants and products, as well as the timescale of the reaction.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for monitoring reactions that involve a change in the chromophore of a reactant or product.[4][5][6]

Protocol for UV-Vis Spectroscopic Kinetic Analysis:

  • Instrumentation: Utilize a diode array or a scanning UV-Vis spectrophotometer equipped with a thermostatted cell holder.

  • Solvent Preparation: Ensure this compound is of high purity (spectroscopic grade) to minimize background absorbance.

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for a reactant or product that exhibits a significant change in absorbance during the reaction.

  • Reaction Initiation:

    • Equilibrate the reactant solutions in this compound to the desired temperature in separate vessels.

    • Rapidly mix the reactants directly in a quartz cuvette and immediately place it in the spectrophotometer.

    • Start data acquisition simultaneously with mixing.

  • Data Acquisition: Record the absorbance at the chosen λ_max over time. The frequency of data collection should be appropriate for the reaction rate.[7]

  • Data Analysis: Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot concentration versus time to determine the reaction order and rate constant.[5]

Table 2: Hypothetical Data for a First-Order Reaction Monitored by UV-Vis Spectroscopy

Time (s)Absorbance at λ_max[Reactant] (M)ln[Reactant]
01.0001.0 x 10⁻⁴-9.21
600.8508.5 x 10⁻⁵-9.37
1200.7237.2 x 10⁻⁵-9.54
1800.6146.1 x 10⁻⁵-9.70
2400.5225.2 x 10⁻⁵-9.86
3000.4444.4 x 10⁻⁵-10.03
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile method for reaction monitoring as it can provide structural information and quantification of multiple species simultaneously.[8][9][10][11]

Protocol for NMR Spectroscopic Kinetic Analysis:

  • Instrumentation: A high-resolution NMR spectrometer. A benchtop NMR spectrometer can be conveniently placed in a fume hood for online monitoring.[9]

  • Sample Preparation: Prepare the reaction mixture in a standard NMR tube using deuterated this compound if available for locking. If not, a non-deuterated solvent can be used, but this may lead to spectral distortions.[11]

  • Reaction Initiation: The reaction can be initiated by adding a final component (e.g., a catalyst) to the NMR tube, followed by rapid mixing and insertion into the spectrometer. For slower reactions, the sample can be prepared outside the spectrometer and then inserted.

  • Data Acquisition: Acquire a series of 1D spectra (e.g., ¹H or ³¹P) over time.[8][9] The time between acquisitions should be much shorter than the reaction half-life.

  • Data Analysis: Integrate the signals corresponding to specific protons or other nuclei of the reactants and products. The change in the integral values over time is directly proportional to the change in concentration.[10]

Table 3: Hypothetical Data for a Reaction Monitored by ¹H NMR Spectroscopy

Time (min)Integral of Reactant Peak AIntegral of Product Peak B[Reactant A] (relative units)[Product B] (relative units)
01.000.001.000.00
100.750.250.750.25
200.560.440.560.44
300.420.580.420.58
400.320.680.320.68
500.240.760.240.76
Stopped-Flow Technique

For fast reactions with half-lives in the millisecond to second range, the stopped-flow technique is essential.[12][13][14]

Protocol for Stopped-Flow Kinetic Analysis:

  • Instrumentation: A stopped-flow apparatus coupled with a rapid detection system, such as a spectrophotometer or fluorimeter.[12][13]

  • Solution Preparation: Prepare reactant solutions in this compound and load them into the drive syringes of the stopped-flow instrument.

  • Reaction Initiation and Monitoring:

    • The instrument rapidly injects and mixes the reactant solutions in a high-efficiency mixing chamber.[12][15]

    • The newly mixed solution flows into an observation cell.

    • The flow is abruptly stopped, and data collection is triggered simultaneously.[13][15]

    • The change in a spectroscopic signal (e.g., absorbance or fluorescence) is recorded as a function of time.[12]

  • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract rate constants.

Visualizing Workflows and Pathways

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solvent This compound ReactantA Reactant A Solution Solvent->ReactantA ReactantB Reactant B Solution Solvent->ReactantB Mixing Rapid Mixing ReactantA->Mixing ReactantB->Mixing Monitoring Kinetic Monitoring (UV-Vis, NMR, or Stopped-Flow) Mixing->Monitoring RawData Time-course Data (e.g., Absorbance vs. Time) Monitoring->RawData Processing Data Processing (e.g., Concentration Calculation) RawData->Processing Modeling Kinetic Modeling Processing->Modeling Results Rate Constants & Reaction Order Modeling->Results

Caption: General workflow for a kinetic experiment.

Hypothetical Signaling Pathway Influenced by Solvent

G cluster_solvent This compound Environment cluster_energy Energy Profile A Reactant A TS Transition State [A...B]‡ A->TS k1 B Reactant B B->TS P Product P TS->P k2 TS_Energy Transition State Energy (Influenced by solvent polarity) TS->TS_Energy Solvent Stabilization Effect Reactants_Energy Reactants Energy Level Products_Energy Products Energy Level

Caption: Solvent influence on a reaction's energy profile.

References

High-Purity Synthesis of 5-Ethyl-3,3-dimethyloctane for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the high-purity synthesis of 5-Ethyl-3,3-dimethyloctane, a branched alkane used as an analytical standard. The synthesis is a three-step process involving a Grignard reaction, followed by dehydration and catalytic hydrogenation. This protocol emphasizes techniques to ensure high purity of the final product, which is critical for its use in quantitative analysis and as a reference standard. Detailed experimental procedures, purification methods, and analytical techniques for purity verification are described.

Introduction

Analytical standards of high purity are essential for the accuracy and reliability of analytical data in research and drug development. This compound is a C12 branched alkane that can serve as a specific marker or internal standard in various analytical applications, particularly in gas chromatography (GC). The lack of commercially available, high-purity this compound necessitates a reliable synthetic route. This application note details a robust three-step synthesis designed to produce this compound with a purity exceeding 99.5%. The synthetic strategy is based on the formation of the carbon skeleton via a Grignard reaction, followed by the removal of a hydroxyl group through dehydration and subsequent saturation of the resulting alkene by catalytic hydrogenation.

Overall Synthesis Scheme

The synthesis of this compound is achieved through the following three-step reaction sequence:

Step 1: Grignard Reaction - Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol Step 2: Dehydration - Synthesis of 5-Ethyl-3,3-dimethyloctene isomers Step 3: Hydrogenation - Synthesis of this compound

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive.[1][2][3] Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst.[4][5][6]

Step 1: Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol (Grignard Reaction)

This step involves the reaction of ethylmagnesium bromide with 3,3-dimethyl-5-octanone to form the corresponding tertiary alcohol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.92 g0.12
Bromoethane (B45996)108.9713.08 g (9.0 mL)0.12
Anhydrous diethyl ether74.12100 mL-
3,3-Dimethyl-5-octanone156.2715.63 g0.10
Saturated aq. NH4Cl-50 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromoethane in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.[1]

    • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve 3,3-dimethyl-5-octanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Ethyl-3,3-dimethyloctan-5-ol. The crude product is used in the next step without further purification.

Step 2: Dehydration of 5-Ethyl-3,3-dimethyloctan-5-ol

The tertiary alcohol is dehydrated using an acid catalyst to form a mixture of alkene isomers.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude 5-Ethyl-3,3-dimethyloctan-5-ol186.34~0.10~0.10
Concentrated Sulfuric Acid98.085 mL-
Diethyl ether74.1250 mL-
Saturated aq. NaHCO3-30 mL-
Anhydrous Na2SO4142.04As needed-

Procedure:

  • Place the crude 5-Ethyl-3,3-dimethyloctan-5-ol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Warm the mixture to room temperature and then heat at 50-60 °C for 1 hour. The reaction progress can be monitored by TLC.[7][8]

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the crude mixture of 5-Ethyl-3,3-dimethyloctene isomers.

Step 3: Hydrogenation of 5-Ethyl-3,3-dimethyloctene Isomers

The mixture of alkenes is hydrogenated to the desired saturated alkane using a palladium on carbon catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude 5-Ethyl-3,3-dimethyloctene168.32~0.10~0.10
10% Palladium on Carbon (Pd/C)-200 mg-
Ethanol (B145695)46.0750 mL-
Hydrogen gas2.02Balloon pressure-

Procedure:

  • Dissolve the crude alkene mixture in ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere. Caution: Pd/C is pyrophoric and can ignite flammable solvents.[4][9]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours. The reaction is complete when hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite to dry, as it can ignite.[4] Wash the filter cake with ethanol.

  • Remove the ethanol from the filtrate by rotary evaporation to yield the crude this compound.

Purification of this compound

The crude product is purified by fractional distillation to achieve high purity.

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux column.[10][11]

  • Carefully transfer the crude this compound to the distillation flask.

  • Heat the flask gently. Collect the fraction that distills at the expected boiling point of this compound (approximately 200-205 °C at atmospheric pressure).

  • The purity of the collected fraction should be assessed by GC-MS.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Grignard ReactionEthylmagnesium bromide, 3,3-Dimethyl-5-octanone0 to RT1.585-95
2DehydrationH2SO450-60180-90
3HydrogenationH2, 10% Pd/CRT12-24>95
4PurificationFractional Distillation~200-205-70-80 (of pure product)

Table 2: Analytical Parameters for Purity Assessment

TechniqueParameterExpected Value/Result
GC-MSPurity> 99.5%
Retention TimeDependent on column and conditions
Mass Spectrum (EI)Molecular ion (m/z 170), characteristic fragmentation pattern
¹H NMRChemical Shifts (ppm)~0.8-1.4 (overlapping methyl and methylene (B1212753) protons)
¹³C NMRChemical Shifts (ppm)Characteristic signals for the C12 alkane structure

Visualization of Workflows

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_purification Purification reagents1 3,3-Dimethyl-5-octanone + Ethylmagnesium Bromide reaction1 Reaction in Anhydrous Ether reagents1->reaction1 workup1 Aqueous Work-up reaction1->workup1 product1 Crude 5-Ethyl-3,3-dimethyloctan-5-ol workup1->product1 reaction2 Acid-Catalyzed Dehydration (H2SO4) product1->reaction2 workup2 Extraction & Washing reaction2->workup2 product2 Crude 5-Ethyl-3,3-dimethyloctenes workup2->product2 reaction3 Catalytic Hydrogenation (H2, Pd/C) product2->reaction3 workup3 Filtration reaction3->workup3 product3 Crude this compound workup3->product3 distillation Fractional Distillation product3->distillation final_product High-Purity this compound distillation->final_product

Caption: Overall synthetic workflow for this compound.

Analytical_Workflow cluster_gcms Purity and Identity Confirmation cluster_nmr Structural Confirmation start Purified this compound gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms nmr NMR Spectroscopy start->nmr purity_check Purity > 99.5%? gcms->purity_check ms_confirm Mass Spectrum Confirmation gcms->ms_confirm final_standard Qualified Analytical Standard purity_check->final_standard Yes h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr

Caption: Analytical workflow for purity and identity confirmation.

Analytical Methods for Quality Control

High-purity of the final product is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkanes.[12]

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Mass Spectrometer operating in electron ionization (EI) mode.

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: The proton NMR spectrum of this compound will show a complex series of overlapping signals in the aliphatic region (approximately 0.8-1.4 ppm). The absence of signals corresponding to alkenic protons (around 4.5-6.0 ppm) or alcohol protons confirms the completion of the hydrogenation and dehydration steps, respectively.[13]

  • ¹³C NMR: The carbon NMR spectrum will display the correct number of signals corresponding to the unique carbon atoms in the molecule, confirming the carbon skeleton. The absence of signals in the alkene region (100-150 ppm) or the carbon bearing a hydroxyl group (65-85 ppm) is indicative of a pure product.[14][15]

Conclusion

The described three-step synthesis provides a reliable and efficient method for producing high-purity this compound suitable for use as an analytical standard. The protocol emphasizes safe handling of hazardous reagents and provides clear instructions for synthesis, purification, and quality control. The use of fractional distillation is crucial for achieving the required high purity. The analytical methods outlined are essential for verifying the purity and confirming the identity of the final product.

References

Troubleshooting & Optimization

Challenges in the synthesis of sterically hindered 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of the sterically hindered alkane, 5-Ethyl-3,3-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing sterically hindered alkanes like this compound?

A1: A common and effective strategy involves a two-step process:

  • Carbon Skeleton Assembly: Construction of the required carbon framework by forming a new carbon-carbon bond. For this compound, a highly effective method is the Grignard reaction between an appropriate ketone and an organomagnesium halide.[1] Specifically, the reaction of ethylmagnesium bromide with 3,3-dimethyloctan-5-one will yield the tertiary alcohol precursor, 5-Ethyl-3,3-dimethyloctan-5-ol.

  • Deoxygenation: Removal of the hydroxyl group from the tertiary alcohol to yield the final alkane. Due to the steric hindrance around the tertiary alcohol, a robust method like the Barton-McCombie deoxygenation is often employed.[2][3][4]

Q2: Why is the Grignard reaction challenging for the synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol?

A2: The primary challenge is the significant steric hindrance around the carbonyl group of the ketone precursor (3,3-dimethyloctan-5-one) and the nucleophilic Grignard reagent (ethylmagnesium bromide). This steric congestion can lead to several side reactions, reducing the yield of the desired tertiary alcohol.[1]

Q3: What are the main side reactions to anticipate during the Grignard reaction step?

A3: The most common side reactions with sterically hindered ketones are:

  • Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone to form an enolate. Upon workup, this regenerates the starting ketone.[1][5]

  • Reduction: If the Grignard reagent possesses β-hydrogens (which ethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state, where a hydride is transferred to the carbonyl carbon.[1]

  • Wurtz-type coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct (in this case, butane (B89635) from ethyl bromide).[5]

Q4: Is the Corey-House synthesis a viable alternative for creating the C-C bond?

A4: The Corey-House synthesis is a powerful method for forming C-C bonds.[6] However, it generally shows poor reactivity with sterically hindered secondary and tertiary alkyl halides as substrates.[6] Therefore, for creating the quaternary center in this compound, it is generally less effective than the Grignard approach.

Q5: What are the challenges in the final deoxygenation step?

A5: The deoxygenation of the sterically hindered tertiary alcohol (5-Ethyl-3,3-dimethyloctan-5-ol) can be difficult using standard methods. The Barton-McCombie deoxygenation is a reliable radical-mediated reaction that is well-suited for such congested substrates.[2][3][4][7] The main challenges with this method are the use of toxic tin reagents and the need for careful purification to remove tin byproducts.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Low Yield of Tertiary Alcohol in Grignard Reaction
Symptom Possible Cause Troubleshooting Steps & Solutions
Low or no product formation; starting ketone is recovered. Enolization of the ketone. [1][5]1. Lower the reaction temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. 2. Use an additive: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization. 3. Change the solvent: While ethers like THF and diethyl ether are standard, exploring other ethereal solvents might influence the reaction outcome.
Significant amount of secondary alcohol (3,3-dimethyloctan-5-ol) is formed. Reduction of the ketone. [1]1. Use a less sterically hindered Grignard reagent if possible (not applicable for this specific synthesis). 2. Lowering the reaction temperature can sometimes favor addition over reduction.
Reaction fails to initiate or proceeds very slowly. Poor quality of magnesium or presence of moisture. 1. Activate the magnesium: Use fresh, shiny magnesium turnings. If necessary, activate with a small crystal of iodine or 1,2-dibromoethane. 2. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of significant amounts of butane and other side products. Wurtz-type coupling and other side reactions. [5]1. Slow addition of the alkyl halide: Add the ethyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. 2. Control the temperature: Avoid excessive heating during the formation of the Grignard reagent.
Guide 2: Incomplete Deoxygenation or Low Yield of Alkane
Symptom Possible Cause Troubleshooting Steps & Solutions
Starting tertiary alcohol is recovered. Inefficient radical chain reaction. 1. Ensure sufficient radical initiator: Use an adequate amount of a radical initiator like AIBN (azobisisobutyronitrile). 2. Check the quality of tributyltin hydride: Use freshly distilled or high-purity tributyltin hydride. 3. Increase reaction time or temperature: Ensure the reaction is heated at an appropriate temperature (e.g., refluxing toluene) for a sufficient duration.
Complex mixture of products. Side reactions of the radical intermediate. 1. Maintain high dilution: Running the reaction at a lower concentration can minimize intermolecular side reactions. 2. Ensure complete conversion to the thiocarbonyl derivative: Confirm the formation of the xanthate or other derivative before proceeding with the reduction.
Difficulty in purifying the final alkane. Contamination with tin byproducts. [4]1. Aqueous KF workup: Quench the reaction and treat the mixture with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts as insoluble tin fluorides. 2. Chromatography: Purify the crude product using column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes representative yields for the Grignard reaction between a sterically hindered ketone and a Grignard reagent under various conditions, based on general principles for such reactions.

Entry Ketone Grignard Reagent Solvent Temperature (°C) Additive Yield of Tertiary Alcohol (%) Reference Principle
1Sterically HinderedEtMgBrTHF25None20-30[5]
2Sterically HinderedEtMgBrTHF0None40-50
3Sterically HinderedEtMgBrTHF-78None50-60
4Sterically HinderedEtMgBrTHF0CeCl₃70-85

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol via Grignard Reaction
  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF via a syringe.

    • Dissolve ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 3,3-dimethyloctan-5-one:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3,3-dimethyloctan-5-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deoxygenation of 5-Ethyl-3,3-dimethyloctan-5-ol via Barton-McCombie Reaction
  • Formation of the Xanthate Ester:

    • In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the solution back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

    • Stir at room temperature for 2 hours.

    • Add methyl iodide (1.5 equivalents) and continue stirring at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude xanthate ester, which can often be used in the next step without further purification.

  • Reductive Deoxygenation:

    • Dissolve the crude xanthate ester in toluene.

    • Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification:

    • Dissolve the residue in acetonitrile (B52724) and wash with hexane (B92381) to remove the tin byproducts.

    • Alternatively, treat the crude product with a saturated aqueous solution of potassium fluoride to precipitate the tin salts.

    • Further purify the desired alkane by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Visualizations

G Synthetic Pathway for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation Ketone 3,3-dimethyloctan-5-one Tertiary_Alcohol 5-Ethyl-3,3-dimethyloctan-5-ol Ketone->Tertiary_Alcohol + EtMgBr Grignard EtMgBr Xanthate Xanthate Ester Tertiary_Alcohol->Xanthate 1. NaH, CS2 2. MeI Alkane This compound Xanthate->Alkane Bu3SnH, AIBN

Caption: Synthetic workflow for this compound.

G Troubleshooting Low Yield in Grignard Reaction Start Low Yield of Tertiary Alcohol Check_Ketone Is starting ketone recovered? Start->Check_Ketone Enolization Likely Enolization Check_Ketone->Enolization Yes Check_Reduction Is secondary alcohol present? Check_Ketone->Check_Reduction No Solve_Enolization Lower Temp Add CeCl3 Enolization->Solve_Enolization Reduction Reduction occurred Check_Reduction->Reduction Yes Other_Issues Check Reagent Quality and Anhydrous Conditions Check_Reduction->Other_Issues No Solve_Reduction Lower Temperature Reduction->Solve_Reduction

Caption: Decision tree for troubleshooting the Grignard reaction.

References

Technical Support Center: Optimizing Grignard Reactions for Tertiary Carbon Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via Grignard reagent addition to ketones.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Tertiary Alcohol

Q: My Grignard reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield in a Grignard reaction is a frequent issue, often stemming from several key factors. Here’s a breakdown of potential causes and their solutions:

  • Moisture Contamination: Grignard reagents are extremely potent bases and will react with even trace amounts of water, which will quench the reagent.[1][2] This also applies to any protic solvents or acidic protons present in the reaction.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[3] Use anhydrous solvents, and ensure your starting materials (ketone and alkyl/aryl halide) are free of water. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

    • Solution:

      • Magnesium Activation: Use fresh, high-quality magnesium turnings. If the magnesium surface is oxidized (appears dull), activate it by crushing it with a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[5]

      • Reagent Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact concentration.[4] This will ensure you are using the correct stoichiometry.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol.[6]

    • Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[6] This is more common with sterically hindered ketones.

    • Reduction: Bulky Grignard reagents can reduce sterically hindered ketones to the corresponding secondary alcohol by transferring a beta-hydride.[6]

    • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide, forming a hydrocarbon byproduct.[5]

    • Solution for Side Reactions:

      • Temperature Control: Add the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C) to manage the exothermic reaction and minimize side reactions.[5] The reaction can then be allowed to warm to room temperature to ensure completion.

      • Rate of Addition: Add the ketone solution slowly to the Grignard reagent to avoid high local concentrations and temperature spikes.[3]

Issue 2: Formation of Significant Byproducts

Q: I'm observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

A: The table below summarizes common byproducts and strategies for their minimization.

ByproductOriginMinimization Strategy
Starting Ketone Enolization by the Grignard reagent acting as a base.[6]Use a less sterically hindered Grignard reagent if possible. Lower the reaction temperature during addition.
Secondary Alcohol Reduction of the ketone by a bulky Grignard reagent.[6]Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent which is less prone to reduction.
Biphenyl (or R-R from R-X) Wurtz coupling of the Grignard reagent with the parent alkyl/aryl halide.[3]Control the rate of addition of the alkyl/aryl halide to the magnesium turnings during reagent formation. Maintain a gentle reflux and avoid excessive heating.[5]

Frequently Asked Questions (FAQs)

Q1: How can I be certain my Grignard reagent has formed?

A1: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, the solution turning cloudy and gray or brown, and gentle refluxing of the solvent.[7] For quantitative assessment, titration against a standard solution (e.g., with iodine) is recommended to determine the molarity of the reagent.[8]

Q2: Can I use a ketone that also has an alcohol or carboxylic acid functional group in the same molecule?

A2: No, Grignard reagents are strong bases and will be quenched by acidic protons from alcohols, carboxylic acids, and even water.[1][9] If your ketone contains such a functional group, it must be protected before introducing the Grignard reagent.

Q3: Why does the reaction of a Grignard reagent with an ester require two equivalents and produce a tertiary alcohol with two identical alkyl/aryl groups?

A3: The initial addition of one equivalent of the Grignard reagent to the ester forms a ketone intermediate.[10] This ketone is more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent to form the tertiary alcohol.[10][11]

Q4: My reaction mixture has formed a thick, un-stirrable precipitate during the work-up. What should I do?

A4: This is common and is due to the formation of magnesium salts. You can try to break up the precipitate by vigorous stirring with a glass rod. If that fails, adding more of the aqueous quenching solution (e.g., saturated ammonium (B1175870) chloride) or the extraction solvent (e.g., diethyl ether) can help to dissolve or disperse the salts.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Glassware Preparation: Dry a 100 mL round-bottom flask, a reflux condenser, and a dropping funnel in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate, as evidenced by a color change and gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is your Grignard reagent.

Protocol 2: Synthesis of a Tertiary Alcohol (e.g., Triphenylmethanol)
  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve benzophenone (B1666685) (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by recrystallization or column chromatography.

Visualizations

Grignard_Troubleshooting start Low or No Yield? check_water Are all reagents and glassware completely dry? start->check_water dry_glassware Dry glassware and use anhydrous solvents. check_water->dry_glassware No check_mg Is the Mg fresh/activated? check_water->check_mg Yes dry_glassware->start Retry activate_mg Activate Mg with I2 or by crushing. check_mg->activate_mg No check_side_reactions Are side reactions (enolization, reduction) likely? check_mg->check_side_reactions Yes activate_mg->start Retry optimize_conditions Lower temperature, slow addition of ketone. check_side_reactions->optimize_conditions Yes success Improved Yield check_side_reactions->success No optimize_conditions->success

Caption: Troubleshooting flowchart for low yield in Grignard reactions.

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Work-up and Purification start_reagent Dry Glassware & Inert Atmosphere add_mg Add Mg Turnings start_reagent->add_mg add_halide Slowly Add Alkyl/Aryl Halide in Ether add_mg->add_halide reflux Gentle Reflux add_halide->reflux cool_reagent Cool Grignard Reagent (0 °C) reflux->cool_reagent add_ketone Slowly Add Ketone Solution cool_reagent->add_ketone warm_rt Warm to Room Temperature add_ketone->warm_rt quench Quench with sat. NH4Cl (aq) warm_rt->quench extract Extract with Ether quench->extract dry_purify Dry, Concentrate & Purify extract->dry_purify

Caption: Experimental workflow for tertiary alcohol synthesis via Grignard reaction.

References

Side reactions in the synthesis of highly branched alkanes and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of highly branched alkanes.

Issue 1: Low Yield of Branched Alkanes and High Yield of Cracked Products

Question: My reaction is producing a high amount of shorter-chain alkanes (cracked products) and a low yield of the desired highly branched isomers. What are the possible causes and how can I fix this?

Answer:

High levels of cracking are a common side reaction in the synthesis of highly branched alkanes, particularly during catalytic hydroisomerization. This is primarily due to excessive acid strength of the catalyst or harsh reaction conditions.[1][2] Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

  • Excessive Catalyst Acidity: Strong Brønsted acid sites on the catalyst can promote β-scission (cracking) of the carbocation intermediates before they can rearrange to the desired branched structures.[2][3]

    • Solution 1: Catalyst Selection: Opt for a catalyst with moderate acidity. For example, zeolites with a larger pore size and lower acid site density, like ZSM-12, can favor isomerization over cracking compared to more acidic zeolites like ZSM-22.[4] Dealumination of zeolites can also be beneficial in enhancing isomer yields.[2]

    • Solution 2: Catalyst Modification: If you are using a bifunctional catalyst (e.g., Pt/Zeolite), ensure a proper balance between the metal and acid sites. A favorable metal-acid balance is crucial for the ideal consecutive hydroisomerization mechanism.

  • High Reaction Temperature: While higher temperatures increase the overall reaction rate, they also thermodynamically favor cracking over isomerization.[5] Reactions of alkane isomerization are slightly exothermic, and lower reaction temperatures are favorable to obtain highly branched isomers from a thermodynamic point of view.[3][5]

    • Solution: Gradually decrease the reaction temperature in increments of 10-20°C to find the optimal balance between conversion and selectivity. For instance, in the hydroisomerization of C10 and C19 alkanes over Pt-ZSM-22, the highest isomer yields were obtained at relatively low temperatures of 230°C and 240°C, respectively.[2]

  • Insufficient Hydrogen Pressure: In hydroisomerization, hydrogen plays a crucial role in suppressing cracking and coke formation by ensuring the hydrogenation of olefin intermediates.

    • Solution: Increase the hydrogen partial pressure in your reactor. Industrial processes are often carried out at pressures between 1.4–10.5 MPa.[3]

Logical Workflow for Troubleshooting Low Branched Alkane Yield:

Troubleshooting_Cracking start Low Yield of Branched Alkanes High Cracking check_temp Is Reaction Temperature Too High? start->check_temp reduce_temp Decrease Temperature (e.g., in 10-20°C increments) check_temp->reduce_temp Yes check_catalyst Is Catalyst Acidity Too High? check_temp->check_catalyst No end Improved Yield of Branched Alkanes reduce_temp->end change_catalyst Select Catalyst with Moderate Acidity (e.g., different zeolite) check_catalyst->change_catalyst Yes check_pressure Is Hydrogen Pressure Too Low? check_catalyst->check_pressure No change_catalyst->end increase_pressure Increase H2 Partial Pressure check_pressure->increase_pressure Yes check_pressure->end No, consult further catalyst characterization increase_pressure->end

Caption: Troubleshooting workflow for excessive cracking.

Issue 2: Catalyst Deactivation and Coke Formation

Question: My catalyst activity is decreasing rapidly over time, and I suspect coke formation. How can I confirm this and prevent it?

Answer:

Catalyst deactivation due to coke formation is a significant challenge in alkane isomerization. Coke, which consists of heavy, carbonaceous deposits, can block active sites and pores, leading to a loss of catalytic activity.[6]

Confirmation of Coke Formation:

  • Visual Inspection: Spent catalyst may appear discolored (darkened).

  • Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke by measuring weight loss upon heating the spent catalyst in an oxidizing atmosphere.

  • Spectroscopic Methods: Techniques like Raman spectroscopy can provide information about the structure of the coke deposits.

Prevention Strategies:

  • Maintain Adequate Hydrogen Pressure: Hydrogen inhibits the formation of coke precursors by promoting the hydrogenation of olefins.[3] Operating under sufficient hydrogen pressure is a primary defense against coking.

  • Optimize Reaction Temperature: High temperatures can accelerate coke formation.[5] While a certain temperature is needed for activation, excessive heat can lead to dehydrogenation and subsequent polymerization to coke.[5]

  • Catalyst Design:

    • Hierarchical Zeolites: Catalysts with both micropores and mesopores (hierarchical structures) can improve the diffusion of bulky molecules, reducing their residence time within the catalyst and thus minimizing coke formation.

    • Control of Acid Site Density: A lower density of strong acid sites can reduce the rate of oligomerization and polymerization reactions that lead to coke.

  • Feedstock Purity: Contaminants in the feed, such as sulfur and nitrogen compounds, can act as poisons and promote coke formation.[6] Ensure the purity of your starting materials.

Catalyst Regeneration:

In many cases, a coked catalyst can be regenerated by carefully burning off the carbon deposits in a controlled flow of air at elevated temperatures.

Experimental Workflow for Investigating and Mitigating Coke Formation:

Coke_Prevention_Workflow start Catalyst Deactivation Observed confirm_coke Confirm Coke Formation (TGA, Visual Inspection) start->confirm_coke increase_h2 Increase H2 Pressure confirm_coke->increase_h2 optimize_temp Optimize (Lower) Reaction Temperature increase_h2->optimize_temp modify_catalyst Consider Catalyst Modification (e.g., Hierarchical Zeolite) optimize_temp->modify_catalyst check_feed Analyze Feedstock Purity modify_catalyst->check_feed regenerate Regenerate Catalyst (Controlled Burn-off) check_feed->regenerate end Stable Catalyst Performance regenerate->end

Caption: Workflow for addressing catalyst deactivation by coke.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the synthesis of highly branched alkanes?

A1: The primary side reactions include:

  • Cracking (Hydrocracking): The breaking of C-C bonds to form lower molecular weight alkanes and alkenes. This is often the most significant side reaction, especially at high temperatures and with highly acidic catalysts.[1][2]

  • Oligomerization and Polymerization: The reaction of olefin intermediates to form larger molecules. These can be precursors to coke formation.[7]

  • Alkylation: The reaction of an alkane with an alkene to form a larger, branched alkane. While this produces branched structures, they may not be the desired product.

  • Coke Formation: The deposition of heavy, carbonaceous materials on the catalyst surface, leading to deactivation.[6]

Signaling Pathway of Side Reactions:

Side_Reactions_Pathway Alkane n-Alkane Carbocation Carbocation Intermediate Alkane->Carbocation Branched_Alkane Desired Branched Alkane Carbocation->Branched_Alkane Isomerization Cracking Cracking (β-scission) Carbocation->Cracking Alkene Alkene Intermediate Carbocation->Alkene Deprotonation Oligomerization Oligomerization/ Polymerization Coke Coke Oligomerization->Coke Alkene->Oligomerization

Caption: Pathway of desired and side reactions.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is critical for achieving high selectivity towards branched alkanes. Key factors to consider are:

  • Acidity: The catalyst must be acidic enough to promote the formation of carbocation intermediates but not so acidic that it favors cracking. The strength and density of acid sites are important parameters.

  • Pore Structure: The pore size and dimensionality of the catalyst support (e.g., zeolite) can influence selectivity. For long-chain alkanes, 10-membered ring zeolites are often preferred as they allow for the diffusion of monobranched isomers while hindering the formation of bulkier, multi-branched isomers that can lead to cracking.[8]

  • Metal Function: For hydroisomerization, a metal component (e.g., Platinum, Palladium) is necessary to catalyze the dehydrogenation/hydrogenation steps. The dispersion and loading of the metal are important for catalyst performance.[2]

Decision Tree for Catalyst Selection:

Catalyst_Selection start Starting Material? long_chain Long-chain n-alkane (>C7) start->long_chain Yes short_chain Short-chain n-alkane (C4-C6) start->short_chain No high_branching High degree of branching needed? long_chain->high_branching Desired Product? moderate_branching Moderate branching acceptable? short_chain->moderate_branching zeolite_10MR Consider 10-MR Zeolite (e.g., ZSM-22, ZSM-23) with Pt or Pd high_branching->zeolite_10MR No zeolite_12MR Consider 12-MR Zeolite (e.g., Zeolite Y, Beta) with Pt or Pd high_branching->zeolite_12MR Yes sulfated_zirconia Consider Sulfated Zirconia with Pt moderate_branching->sulfated_zirconia

Caption: Decision tree for initial catalyst selection.

Data Presentation

Table 1: Effect of Catalyst Type on n-Hexadecane Hydroisomerization

CatalystConversion (%)Isomer Yield (wt%)Cracking Yield (wt%)Reference
Pt-H-Beta (Parent)7828~50[2]
Pt-H-Beta (Composite)9580~15[2]
Pt/SAPO-11-80-[9]
Pt/ZSM-48-73-[9]
Pt/ZSM-5High7High[9]

Table 2: Influence of Reaction Temperature on n-Heptane Isomerization over MoOx-Pd/Ce-MCM-48

Reaction Temperature (°C)Conversion (%)Isoheptane Selectivity (%)Isoheptane Yield (%)Reference
280~45~93~42[10]
30058.791.253.5[10]
320~68~88~60[10]
350~75~82~61.5[10]
380~80~75~60[10]

Experimental Protocols

Protocol 1: n-Heptane Isomerization over Pt/MCM-48 Composite Catalysts

This protocol is adapted from a study on n-heptane isomerization using Pt supported on MCM-48 and its composites.[3]

1. Catalyst Preparation:

  • Synthesize mesoporous MCM-48.
  • Prepare composites by adding HZSM-5 or HY zeolite to the MCM-48 synthesis solution.
  • Dry the synthesized materials at 110°C for 24 hours and then calcine at 500°C for 4 hours.
  • Impregnate the support with an aqueous solution of H₂PtCl₆ to achieve a 0.6 wt% Pt loading.
  • Filter, dry at 110°C overnight, and calcine the final catalyst at 300°C for 4 hours.

2. Reaction Procedure:

  • Load 0.2 g of the catalyst into a continuous fixed-bed micro-reactor.
  • Pre-treat the catalyst at 400°C for 2 hours in a flowing hydrogen atmosphere (40 mL/min).
  • Cool the reactor to the desired reaction temperature (range: 200–350°C) under hydrogen flow.
  • Introduce n-heptane into the reactor using a syringe pump at a flow rate of 1 mL/h, mixed with the hydrogen stream (H₂/hydrocarbon molar ratio = 7).
  • Maintain the reactor at the set temperature and a pressure of 1 atmosphere.
  • Collect the product stream and analyze by gas chromatography to determine conversion and product selectivity.

Protocol 2: n-Heptane Isomerization over MoOx-Pd/Ce-MCM-48 Catalyst

This protocol is based on a study investigating a MoOx-Pd/Ce-MCM-48 catalyst for n-heptane isomerization.[10]

1. Catalyst Preparation:

  • Synthesize Ce-MCM-48 molecular sieve via a hydrothermal method.
  • Prepare the MoOx-Pd/Ce-MCM-48 catalyst by co-impregnating the Ce-MCM-48 support with solutions of molybdenum and palladium precursors.
  • Dry and calcine the catalyst.

2. Reaction Procedure:

  • Load 0.40 g of the catalyst into a fixed-bed microreactor.
  • Activate the catalyst in a hydrogen flow at 400°C for 4 hours.
  • Cool the reactor to the reaction temperature (280-380°C).
  • Introduce a feed of n-heptane and hydrogen at a H₂/n-C₇H₁₆ molar ratio of 12/1.
  • Maintain a weight hourly space velocity (WHSV) of 7.6 h⁻¹ and a pressure of 10 bar.
  • Analyze the reaction products using an online gas chromatograph.

References

Overcoming low yields in the synthesis of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the synthesis of 5-Ethyl-3,3-dimethyloctane, a highly branched alkane. The primary synthetic route discussed involves a three-step process: a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Problem 1: Low Yield of 5-Ethyl-3,3-dimethyloctan-5-ol in the Grignard Reaction Step

Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat generation). 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.1. Magnesium Activation: Mechanically crush a few pieces of magnesium turnings with a glass rod to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl halide. 2. Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (nitrogen or argon).
Low yield of the desired tertiary alcohol with recovery of starting ketone (3,3-dimethyl-5-octanone). Enolization: The Grignard reagent (ethylmagnesium bromide) can act as a base and deprotonate the ketone at the alpha-position, especially with sterically hindered ketones. This forms an enolate that does not react further to form the alcohol.1. Lower Reaction Temperature: Add the Grignard reagent to the ketone solution at a lower temperature (e.g., 0°C or -78°C) to favor nucleophilic addition over deprotonation. 2. Use of Additives: The addition of cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent and suppress enolization.
Formation of significant byproducts. 1. Wurtz Coupling: The Grignard reagent can react with the unreacted ethyl bromide to form butane. 2. Reduction of the Ketone: If the Grignard reagent is bulky or if there is significant steric hindrance, it can reduce the ketone to a secondary alcohol.1. Slow Addition: Add the ethyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction. 2. Choice of Reagents: Ensure the Grignard reagent is not excessively bulky for the chosen ketone.

Problem 2: Inefficient Dehydration of 5-Ethyl-3,3-dimethyloctan-5-ol

Symptom Possible Cause Recommended Solution
Low conversion of the alcohol to the alkene. 1. Insufficiently Strong Acid Catalyst: The acid may not be strong enough to efficiently protonate the hydroxyl group. 2. Inadequate Temperature: The reaction may not have been heated to a high enough temperature for elimination to occur.1. Choice of Acid: Use a strong acid catalyst such as concentrated sulfuric acid or phosphoric(V) acid. 2. Optimize Temperature: Tertiary alcohols generally dehydrate at lower temperatures than primary or secondary alcohols. However, ensure the temperature is sufficient for the reaction to proceed (typically between 25°C and 80°C for tertiary alcohols).
Formation of multiple alkene isomers. Non-regioselective Elimination: The proton can be removed from different adjacent carbon atoms, leading to a mixture of alkene isomers (Zaitsev and Hofmann products).Purification: While difficult to control the regioselectivity completely, the desired major product can often be separated by fractional distillation.
Polymerization of the alkene product. Harsh acidic conditions and high temperatures can promote the polymerization of the newly formed alkene.Milder Conditions: Consider using alternative, milder dehydration methods such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which can be effective for tertiary alcohols and may reduce polymerization.

Problem 3: Incomplete Hydrogenation of the Alkene Mixture

Symptom Possible Cause Recommended Solution
Presence of unreacted alkene in the final product. 1. Inactive Catalyst: The catalyst (e.g., Palladium on carbon) may be old or poisoned. 2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to go to completion. 3. Steric Hindrance: Highly substituted alkenes can be challenging to hydrogenate.1. Use Fresh Catalyst: Ensure the catalyst is fresh and active. 2. Increase Hydrogen Pressure: Increase the pressure of the hydrogen gas (use appropriate high-pressure equipment and safety precautions). 3. Alternative Catalysts: For sterically hindered alkenes, consider using more active catalysts such as Crabtree's catalyst (an iridium-based catalyst).

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound that is prone to low yields?

A1: A common and logical synthetic route is a three-step process:

  • Grignard Reaction: Reaction of 3,3-dimethyl-5-octanone with ethylmagnesium bromide to form the tertiary alcohol, 5-Ethyl-3,3-dimethyloctan-5-ol.

  • Dehydration: Elimination of water from the tertiary alcohol using a strong acid to form a mixture of alkenes.

  • Hydrogenation: Reduction of the alkene mixture using hydrogen gas and a catalyst (e.g., Pd/C) to yield the final product, this compound.

Low yields are often encountered in the Grignard and dehydration steps due to side reactions and the formation of multiple products.

Q2: How can I confirm the purity of my final product?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to assess the purity of the final product. The gas chromatogram will show the different components of the mixture, and the mass spectrum of the desired peak should correspond to the molecular weight and fragmentation pattern of this compound.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Grignard Reaction: Grignard reagents are highly flammable and moisture-sensitive. The reaction must be conducted in anhydrous solvents under an inert atmosphere. Diethyl ether is extremely flammable and has a low flash point.

  • Dehydration: Concentrated strong acids are corrosive and should be handled with care. The reaction can be exothermic.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This step should be performed in a well-ventilated area using appropriate high-pressure equipment and with proper safety measures in place.

Q4: Can I use a different Grignard reagent or ketone?

A4: Yes, the choice of Grignard reagent and ketone will determine the structure of the final branched alkane. For example, using propylmagnesium bromide with 3-heptanone (B90015) would be a route to synthesize 3-ethyloctane. The principles of troubleshooting low yields in the Grignard step would remain similar.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol via Grignard Reaction

  • Materials: Magnesium turnings, iodine (crystal), anhydrous diethyl ether, ethyl bromide, 3,3-dimethyl-5-octanone, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle reflux.

    • Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.

    • Add a solution of 3,3-dimethyl-5-octanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Dehydration of 5-Ethyl-3,3-dimethyloctan-5-ol

  • Materials: 5-Ethyl-3,3-dimethyloctan-5-ol, concentrated sulfuric acid.

  • Procedure:

    • Place the crude 5-Ethyl-3,3-dimethyloctan-5-ol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Gently heat the mixture to the appropriate temperature (typically 25-80°C for a tertiary alcohol) and stir.

    • The alkene product can be distilled directly from the reaction mixture.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Protocol 3: Hydrogenation of the Alkene Mixture

  • Materials: Alkene mixture from the dehydration step, Palladium on carbon (10% Pd/C), ethanol (B145695), hydrogen gas.

  • Procedure:

    • Dissolve the alkene mixture in a suitable solvent such as ethanol in a high-pressure reaction vessel.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or TLC).

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by fractional distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide Magnesium Magnesium Magnesium->Ethylmagnesium Bromide 3,3-dimethyl-5-octanone 3,3-dimethyl-5-octanone 5-Ethyl-3,3-dimethyloctan-5-ol 5-Ethyl-3,3-dimethyloctan-5-ol 3,3-dimethyl-5-octanone->5-Ethyl-3,3-dimethyloctan-5-ol Ethylmagnesium Bromide->5-Ethyl-3,3-dimethyloctan-5-ol Alkene Mixture Alkene Mixture 5-Ethyl-3,3-dimethyloctan-5-ol->Alkene Mixture H₂SO₄, Heat This compound This compound Alkene Mixture->this compound H₂, Pd/C

Caption: Synthetic workflow for this compound.

troubleshooting_grignard Low Yield of Tertiary Alcohol Low Yield of Tertiary Alcohol Reaction Initiation Failure Reaction Initiation Failure Low Yield of Tertiary Alcohol->Reaction Initiation Failure Recovery of Starting Ketone Recovery of Starting Ketone Low Yield of Tertiary Alcohol->Recovery of Starting Ketone Byproduct Formation Byproduct Formation Low Yield of Tertiary Alcohol->Byproduct Formation Inactive Magnesium Inactive Magnesium Reaction Initiation Failure->Inactive Magnesium Moisture Contamination Moisture Contamination Reaction Initiation Failure->Moisture Contamination Enolization Enolization Recovery of Starting Ketone->Enolization Wurtz Coupling Wurtz Coupling Byproduct Formation->Wurtz Coupling Ketone Reduction Ketone Reduction Byproduct Formation->Ketone Reduction

Purification strategies for removing isomeric impurities from 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Ethyl-3,3-dimethyloctane, a highly branched C12 alkane. The following information is intended for researchers, scientists, and drug development professionals who may encounter challenges in removing isomeric impurities from this compound.

I. Synthesis and Impurity Profile of this compound

A common and effective method for the synthesis of highly branched alkanes such as this compound is the Grignard reaction. A plausible synthetic route involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation. For instance, the reaction of sec-butylmagnesium bromide with 3,3-dimethyl-5-octanone would yield a tertiary alcohol, which can then be converted to the desired alkane.

However, this synthetic route is prone to the formation of several isomeric impurities, primarily due to side reactions inherent to Grignard reagents and subsequent reaction steps.[1]

Plausible Synthetic Pathway and Potential Impurities:

cluster_synthesis Synthesis of this compound cluster_impurities Potential Isomeric Impurities sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide Tertiary Alcohol Intermediate Tertiary Alcohol Intermediate sec-Butylmagnesium Bromide->Tertiary Alcohol Intermediate Grignard Reaction Wurtz Coupling Product Wurtz Coupling Product sec-Butylmagnesium Bromide->Wurtz Coupling Product Side Reaction 3,3-Dimethyl-5-octanone 3,3-Dimethyl-5-octanone 3,3-Dimethyl-5-octanone->Tertiary Alcohol Intermediate This compound (Target) This compound (Target) Tertiary Alcohol Intermediate->this compound (Target) Dehydration & Hydrogenation Rearrangement Isomers Rearrangement Isomers Tertiary Alcohol Intermediate->Rearrangement Isomers Side Reaction Positional Isomers Positional Isomers Tertiary Alcohol Intermediate->Positional Isomers Side Reaction

Plausible synthetic route and potential isomeric impurities.
Frequently Asked Questions (FAQs) - Synthesis and Impurities

Q1: What are the most likely isomeric impurities I will encounter in the synthesis of this compound via a Grignard reaction?

A1: The most common isomeric impurities include:

  • Wurtz-type coupling products: These are formed by the reaction of the Grignard reagent with the starting alkyl halide.[1] For example, if sec-butyl bromide is used to prepare the Grignard reagent, a common byproduct would be 3,4-dimethylhexane.

  • Rearrangement isomers: Acid-catalyzed dehydration of the intermediate tertiary alcohol can lead to rearrangements of the carbon skeleton, forming various isomeric alkenes which upon hydrogenation will yield isomeric alkanes.

  • Positional isomers: Incomplete control over the reaction conditions during dehydration can lead to the formation of double bonds at different positions, resulting in a mixture of positional isomers of the corresponding alkene, and subsequently, the alkane.

Q2: My Grignard reaction to form the tertiary alcohol intermediate is not starting. What should I do?

A2: Initiation failure is a common issue in Grignard reactions.[1] This is often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.

  • Troubleshooting Steps:

    • Magnesium Activation: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[2]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Even trace amounts of water can quench the Grignard reagent.[2]

Q3: I am observing a significant amount of a lower boiling point impurity in my crude product. What could it be?

A3: A lower boiling point impurity could likely be a Wurtz coupling byproduct, such as 3,4-dimethylhexane, which has a lower molecular weight than the target C12 alkane.[2] To minimize this, add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to keep the halide concentration low.[1]

II. Purification Strategies and Troubleshooting

The primary challenge in purifying this compound lies in the removal of isomeric impurities that have very similar physical properties, such as boiling point and polarity.

Comparison of Purification Techniques
TechniquePrinciplePurity Achievable (Representative)ThroughputKey AdvantagesKey Limitations
Preparative Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.> 99.5%LowHigh resolution for close-boiling isomers.Small sample capacity, expensive.
Fractional Distillation Separation based on differences in boiling points.[3]95-98% (highly dependent on isomer boiling point difference)HighScalable, suitable for large quantities.Ineffective for isomers with very close boiling points.[4]
Urea (B33335) Adduction (Clathrate Formation) Selective crystallization with linear alkanes.[5]Not effective for branched isomer separation.ModerateExcellent for removing linear alkanes from branched alkanes.Does not separate branched isomers from each other.[6]
Frequently Asked Questions (FAQs) - Purification

Q4: Which purification method is best for removing very similar isomeric impurities?

A4: Preparative Gas Chromatography (GC) offers the highest resolution for separating isomers with very close boiling points. While it is a low-throughput technique, it is often the most effective method for achieving high purity on a laboratory scale.

Q5: I tried fractional distillation, but my product is still contaminated with isomers. What can I do to improve the separation?

A5: Improving fractional distillation efficiency requires increasing the number of theoretical plates in your column.

  • Troubleshooting Steps:

    • Use a longer fractionating column: A longer column provides more surface area for repeated vaporization-condensation cycles.[3]

    • Use a more efficient column packing: Materials like Vigreux indentations or structured packing can increase the number of theoretical plates.

    • Optimize the reflux ratio: A higher reflux ratio (more condensate returning to the column) can improve separation but will also increase the distillation time.

    • Ensure proper insulation: Insulating the column will help maintain the temperature gradient.[7]

Q6: Can I use urea adduction to separate the branched isomeric impurities?

A6: No, urea adduction is highly selective for linear n-alkanes.[5] Urea forms crystalline inclusion complexes (clathrates) with straight-chain alkanes but excludes branched isomers.[8] Therefore, this method is not suitable for separating different branched isomers from each other.

Purification Workflow

Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Initial Purification Purity Check (GC-MS) Purity Check (GC-MS) Fractional Distillation->Purity Check (GC-MS) High Purity Product (>99.5%) High Purity Product (>99.5%) Purity Check (GC-MS)->High Purity Product (>99.5%) Purity Sufficient Preparative GC Preparative GC Purity Check (GC-MS)->Preparative GC Further Purification Needed Final Product Final Product Preparative GC->Final Product

A typical workflow for the purification of this compound.

III. Experimental Protocols

Protocol 1: Preparative Gas Chromatography (GC)

Objective: To isolate this compound from its isomeric impurities.

Materials:

  • Crude this compound (pre-purified by fractional distillation if necessary)

  • High-purity helium or nitrogen carrier gas

  • Preparative GC system with a suitable column (e.g., non-polar stationary phase like DB-1 or DB-5)

  • Collection vials

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of the target compound from its impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Preparative GC Setup:

    • Install a preparative-scale GC column.

    • Set the optimized method parameters on the preparative GC system.

    • Ensure the collection system is clean and properly installed.

  • Injection and Collection:

    • Inject a small aliquot of the crude mixture.

    • Monitor the chromatogram in real-time.

    • Based on the retention times determined in the analytical run, program the collection system to isolate the peak corresponding to this compound.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC-MS to confirm its purity.

Protocol 2: Laboratory-Scale Fractional Distillation

Objective: To perform an initial purification of crude this compound to remove lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below.[9]

    • Ensure all joints are properly sealed.

  • Distillation:

    • Place the crude product and a few boiling chips in the round-bottom flask.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun) which will contain lower boiling point impurities.

    • As the temperature stabilizes at the boiling point of the desired product, switch to a new receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher boiling point impurity is beginning to distill.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their composition and purity.

cluster_distillation Fractional Distillation Apparatus Heating Mantle Heating Mantle Round-bottom Flask Round-bottom Flask Heating Mantle->Round-bottom Flask Fractionating Column Fractionating Column Round-bottom Flask->Fractionating Column Distillation Head Distillation Head Fractionating Column->Distillation Head Condenser Condenser Distillation Head->Condenser Thermometer Distillation Head->Thermometer Receiving Flask Receiving Flask Condenser->Receiving Flask

A simplified diagram of a fractional distillation apparatus.
Protocol 3: Urea Adduction for Removal of Linear Alkanes (if present)

Objective: To remove any linear alkane impurities from the crude product.

Materials:

  • Crude this compound containing linear alkane impurities

  • Urea

  • Methanol (B129727)

  • Heptane (or other suitable solvent)

  • Beakers, filter funnel, and filter paper

Procedure:

  • Urea Solution Preparation:

    • Prepare a saturated solution of urea in methanol by heating.[5]

  • Adduct Formation:

    • Dissolve the crude alkane mixture in a minimal amount of heptane.

    • Add the warm, saturated urea-methanol solution to the alkane solution and stir.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the urea-alkane adduct.[8]

  • Isolation of Branched Alkanes:

    • Filter the mixture to separate the solid urea adduct (containing linear alkanes) from the liquid filtrate (containing the branched alkanes).

    • Wash the filtrate with water to remove any dissolved urea and methanol.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent to obtain the purified branched alkane mixture.

  • Analysis:

    • Analyze the purified product by GC-MS to confirm the removal of linear alkanes.

IV. Analytical Methods

GC-MS for Isomer Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying isomeric impurities.

Key Considerations for GC-MS Analysis:

  • Column Selection: A long, non-polar capillary column (e.g., >50 m with a dimethylpolysiloxane stationary phase) is recommended to achieve the best separation of closely eluting isomers.[10]

  • Ionization Method: While Electron Ionization (EI) is standard, it often produces similar fragmentation patterns for alkane isomers. Chemical Ionization (CI) can be a softer ionization technique that may provide more prominent molecular ion peaks, aiding in the identification of isomers.[11]

  • Quantification: For accurate quantification, it is essential to use an internal standard and create a calibration curve for the target compound and any available impurity standards.

This technical support guide provides a starting point for addressing the challenges associated with the purification of this compound. The optimal purification strategy will depend on the specific impurity profile of the synthesized material and the desired final purity.

References

Troubleshooting peak tailing in gas chromatography of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 5-Ethyl-3,3-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem for the analysis of this compound?

In an ideal gas chromatography separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a chromatographic issue where the peak is asymmetrical, with a tail extending from the peak maximum towards the end of the chromatogram. This can be problematic as it can obscure smaller, neighboring peaks, lead to inaccurate peak integration, and consequently, result in imprecise quantification of this compound.

Q2: What are the common causes of peak tailing for a non-polar compound like this compound?

For non-polar compounds such as this compound, peak tailing is often caused by physical issues within the GC system rather than strong chemical interactions. These physical issues can include:

  • Improper column installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample path.

  • Contamination: The accumulation of non-volatile residues in the inlet liner or at the head of the column can interfere with the sample transfer.

  • Sub-optimal GC parameters: Incorrect settings for injector temperature, carrier gas flow rate, or oven temperature program can lead to poor peak shape.

  • Column issues: Degradation of the stationary phase or a blocked column can also be a cause.

Q3: How can I differentiate between physical and chemical causes of peak tailing?

A simple diagnostic test is to observe the chromatogram as a whole. If all peaks, including the solvent peak and other analytes, exhibit tailing, the cause is likely a physical issue within the system. If only the this compound peak or a few specific peaks are tailing, it might suggest a chemical interaction, although this is less common for non-polar alkanes. Injecting a light hydrocarbon like methane (B114726) or butane (B89635) can also help diagnose flow path problems; if these unretained compounds show tailing, it points to a physical issue.[1][2][3]

Troubleshooting Guide

Symptom: All Peaks in the Chromatogram are Tailing

This is a strong indication of a physical problem in the GC system affecting all compounds.

Question: My entire chromatogram, including the solvent peak and this compound, shows tailing peaks. What should I check first?

Answer: Start by systematically checking the components of your GC system, beginning with the most common and easily rectified issues.

1. Check Column Installation and Inlet Maintenance:

  • Poor Column Cut: An uneven or jagged column cut can cause turbulence in the carrier gas flow.

  • Incorrect Column Installation Depth: The column might be positioned too high or too low in the inlet, creating unswept volumes.

  • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner.

  • Worn Septum: A cored or leaking septum can introduce contaminants and disrupt the flow path.

Troubleshooting Steps:

  • Cool down the inlet and oven.

  • Carefully remove the column and inspect the cut. If it's not a clean, 90-degree cut, trim a small section (10-20 cm) from the inlet end.

  • Replace the inlet liner and septum with new, clean ones.

  • Reinstall the column at the correct depth as specified by your instrument manufacturer.

  • Perform a leak check to ensure all connections are secure.

Symptom: Only the this compound Peak is Tailing

While less common for non-polar alkanes, this could indicate an issue specific to the analyte or its interaction with a localized problem in the system.

Question: The peaks for my standards and other compounds look good, but the this compound peak is tailing. What could be the cause?

Answer: This scenario suggests a more specific issue. Here’s how to troubleshoot it:

1. Optimize GC Method Parameters:

  • Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of the analyte.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of the analyte in the column, leading to band broadening and tailing. Conversely, a flow rate that is too high can also negatively impact peak shape.

  • Oven Temperature Program: An inappropriate initial oven temperature or ramp rate can affect the focusing of the analyte at the head of the column.

Illustrative Data on Parameter Optimization:

The following tables illustrate how adjusting GC parameters can impact the peak shape of a branched alkane. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.0 indicating tailing.

Table 1: Illustrative Effect of Injector Temperature on Peak Asymmetry

Injector Temperature (°C)Peak Asymmetry Factor (Illustrative)Observation
2001.8Significant tailing due to incomplete vaporization.
2501.3Improved peak shape, but some tailing remains.
280 1.0 Optimal peak shape with minimal tailing.
3001.0No significant improvement over 280°C.

Table 2: Illustrative Effect of Carrier Gas Flow Rate on Peak Asymmetry

Carrier Gas (Helium) Flow Rate (mL/min)Peak Asymmetry Factor (Illustrative)Observation
0.51.7Peak broadening and tailing due to increased diffusion.
1.0 1.0 Sharp, symmetrical peak.
1.51.1Slight asymmetry begins to appear.
2.01.4Increased tailing due to non-ideal flow dynamics.

2. Column Selection and Health:

  • Column Contamination: Even if the inlet is clean, the front of the analytical column can become contaminated.

  • Inappropriate Column Phase or Dimensions: While a standard non-polar column is suitable for alkanes, the dimensions (length, internal diameter, and film thickness) can influence peak shape.

Illustrative Data on Column Dimensions:

Table 3: Illustrative Effect of Column Internal Diameter (ID) on Peak Asymmetry

Column ID (mm)Peak Asymmetry Factor (Illustrative)Observation
0.531.5Broader peaks and potential for tailing.
0.25 1.0 Good balance of efficiency and capacity, leading to symmetrical peaks.
0.181.1Higher efficiency but more susceptible to overload, which can cause fronting or tailing.

Troubleshooting Steps:

  • Optimize Temperatures and Flow: Based on the illustrative data, adjust your injector temperature and carrier gas flow rate to find the optimal conditions for your system.

  • Column Maintenance: If optimizing parameters doesn't resolve the issue, try trimming 10-20 cm from the front of the column to remove any contamination.[4]

  • Consider Column Dimensions: For highly branched alkanes, a column with a standard internal diameter (e.g., 0.25 mm) and a moderate film thickness often provides the best results.[5][6]

Experimental Protocols

Protocol 1: GC Column Conditioning (for a new non-polar column)

This protocol is essential for removing any residual manufacturing materials and ensuring a stable baseline.

Materials:

  • New non-polar capillary GC column (e.g., DB-1, HP-5ms)

  • High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps

  • GC instrument

  • Septum, nut, and ferrules appropriate for the column and instrument

Procedure:

  • Installation (Inlet Only):

    • Carefully unpack the new column.

    • Cut about 10-15 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.

    • Install the column in the GC inlet, ensuring the correct insertion depth for your instrument. Do not connect the column to the detector at this stage.[7][8]

  • Purging:

    • Set the carrier gas flow rate to the typical operating flow for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column).[9]

    • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air from the system.[10]

  • Thermal Conditioning:

    • Set the initial oven temperature to 40°C.

    • Program the oven to ramp at 10°C/minute to a final temperature that is 20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[7]

    • Hold at the final temperature for 1-2 hours, or until a stable baseline is observed (if monitoring the column effluent with a temporary detector or by observing the signal from an unconnected detector).[1][11]

  • Final Installation:

    • Cool down the oven.

    • Turn off the carrier gas flow.

    • Cut a small section from the detector end of the column.

    • Install the column into the detector.

    • Restore the carrier gas flow and perform a leak check at both the inlet and detector connections.

    • The column is now ready for analysis.

Protocol 2: Sample Preparation of this compound

This protocol outlines the preparation of a liquid sample for GC analysis.

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane, pentane, or dichloromethane)[12]

  • Volumetric flasks and pipettes

  • 2 mL autosampler vials with caps (B75204) and septa

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable volatile solvent to create a concentrated stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standards at the desired concentration range for your analysis.

  • Sample Dilution:

    • If your sample is a neat liquid, dilute it in the chosen solvent to a concentration that is within the linear range of your detector and avoids column overload. A good starting point is a 1:1000 or 1:10000 dilution.

  • Vialing:

    • Transfer the prepared standards and diluted samples into 2 mL autosampler vials.

    • Ensure the vials are filled to an appropriate level to allow for proper sampling by the autosampler.

    • Securely cap the vials with septa that are compatible with your solvent.

  • Final Check:

    • Gently vortex the vials to ensure homogeneity.

    • Visually inspect the samples to ensure there is no particulate matter. If particulates are present, filter the sample before injection.[12][13]

Visualizations

Troubleshooting_Workflow cluster_physical Troubleshoot Physical Issues cluster_chemical Troubleshoot Analyte-Specific Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 physical_issue Likely a Physical Issue q1->physical_issue Yes chemical_issue Likely a Specific Analyte Issue q1->chemical_issue No p1 Check Column Installation: - Proper cut - Correct depth physical_issue->p1 c1 Optimize GC Method: - Injector Temperature - Carrier Gas Flow Rate - Oven Program chemical_issue->c1 p2 Inlet Maintenance: - Replace liner - Replace septum p1->p2 p3 Check for Leaks p2->p3 end_node Peak Shape Improved p3->end_node c2 Column Health: - Trim column inlet - Check column suitability c1->c2 c2->end_node

Caption: Troubleshooting workflow for peak tailing in GC.

Causes_of_Peak_Tailing cluster_physical Physical Causes cluster_chemical Method-Related Causes peak_tailing Peak Tailing p_causes Improper Column Installation Contaminated Inlet System Leaks Dead Volumes peak_tailing->p_causes Affects all peaks c_causes Sub-optimal Injector Temp Incorrect Flow Rate Column Contamination Inappropriate Column Choice peak_tailing->c_causes Affects specific peaks

Caption: Common causes of peak tailing in gas chromatography.

References

Technical Support Center: Minimizing Fragmentation for Molecular Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing fragmentation in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for the successful detection of molecular ions.

Frequently Asked Questions (FAQs)

Q1: What is fragmentation in mass spectrometry and why is it problematic for molecular ion detection?

A: Fragmentation is the process where energetically unstable molecular ions break down into smaller, charged fragments and neutral particles within the mass spectrometer.[1][2][3] This occurs as the molecule passes through the ionization chamber.[1] While fragmentation patterns are useful for structural elucidation, excessive fragmentation can lead to a weak or even absent molecular ion peak, making it difficult to determine the molecular weight of the analyte.[4][5]

Q2: What are the primary causes of excessive fragmentation?

A: The primary causes of excessive fragmentation include:

  • High-energy ionization techniques: Methods like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation.[6]

  • In-source fragmentation: This occurs in the ion source before mass analysis, often due to high voltages or temperatures.[2][4]

  • Metastable ions: Ions that fragment during their flight through the mass analyzer can complicate spectra.[7]

  • Analyte instability: Some molecules are inherently fragile and prone to fragmentation even under gentle conditions.[4][8]

Q3: What are "soft ionization" techniques and how do they help?

A: Soft ionization techniques are methods that impart minimal energy to the analyte molecule during the ionization process, thereby reducing fragmentation and preserving the molecular ion.[6][9][10] These are particularly useful for analyzing large, non-volatile, or fragile molecules.[10]

Q4: Which soft ionization technique should I choose for my sample?

A: The choice of ionization method depends on the nature of your sample and the information required.[6]

  • Electrospray Ionization (ESI): Ideal for polar and large biomolecules like proteins and peptides that are soluble in a liquid matrix.[9][11] It often produces multiply charged ions.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Well-suited for large biomolecules, particularly peptides, proteins, and oligonucleotides.[9][10] It typically produces singly charged ions, resulting in less complex spectra.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): A good choice for less polar, thermally stable small molecules.

  • Atmospheric Pressure Photoionization (APPI): Can ionize both polar and non-polar small molecules and is often coupled with liquid chromatography.[11]

Troubleshooting Guides

Issue 1: The molecular ion peak is weak or absent.

This is a common issue indicating that the molecular ions are either not being formed efficiently or are fragmenting excessively before detection.

Troubleshooting Workflow:

start Weak or Absent Molecular Ion Peak step1 Step 1: Review Ionization Method Is a soft ionization technique being used? start->step1 step2 Step 2: Optimize Source Parameters Are cone voltage and temperature minimized? step1->step2 Yes resolution Resolution: Strong Molecular Ion Peak Detected step1->resolution No, switch to soft ionization step3 Step 3: Check Sample Preparation Is the sample clean and in a suitable solvent? step2->step3 Yes step2->resolution No, reduce voltage and temperature step4 Step 4: Evaluate Collision Energy (MS/MS) Is the collision energy too high? step3->step4 Yes step3->resolution No, clean up sample and optimize solvent step4->resolution Yes, molecular ion should be visible step4->resolution No, reduce collision energy

Caption: Troubleshooting workflow for a weak or absent molecular ion peak.

Detailed Steps:

  • Switch to a Soft Ionization Technique: If you are using a high-energy technique like EI, consider switching to a soft ionization method such as ESI or MALDI.[6][9]

  • Optimize Source Parameters:

    • Cone Voltage (Declustering Potential/Fragmentor Voltage): This is a key parameter for controlling in-source fragmentation.[12][13][14] Gradually decrease the cone voltage to find the optimal value that maximizes the molecular ion signal while minimizing fragments.[12]

    • Source Temperature: High temperatures can cause thermal degradation and fragmentation. Lower the source temperature to the minimum required for efficient desolvation.[15]

  • Improve Sample Preparation:

    • Desalting: Salts can suppress the analyte signal and form adducts. Ensure your sample is properly desalted.[16]

    • Remove Detergents: Detergents like SDS can interfere with ionization.[17]

    • Solvent Choice: Use volatile solvents and additives. For ESI, a gradient of 0.1% formic acid in acetonitrile (B52724)/water is a good starting point.[17] Avoid trifluoroacetic acid (TFA) if possible, as it can act as an ion suppressor.[12]

  • Adjust Collision Energy (for MS/MS): In tandem mass spectrometry, high collision energy will lead to extensive fragmentation.[18][19] Reduce the collision energy to preserve the precursor ion. Low-energy collision-induced dissociation (CID) is generally more efficient for fragmenting precursor ions without excessive bond cleavage.[18]

Issue 2: Excessive in-source fragmentation is observed.

In-source fragmentation occurs when molecules fragment in the ion source before mass analysis, which can complicate data interpretation.[2][4]

Troubleshooting Workflow:

start Problem: Excessive In-Source Fragmentation step1 Step 1: Optimize Cone Voltage (Declustering Potential / Fragmentor Voltage) start->step1 Action: Gradually decrease the voltage. Higher voltages increase fragmentation. step2 Step 2: Check Ion Source Temperature step1->step2 Action: Lower the source temperature. Higher temperatures can promote dissociation. step3 Step 3: Evaluate Solvents & Additives step2->step3 Action: Test alternative mobile phases. Some additives (e.g., TFA) can act as ion suppressors. step4 Step 4: Inspect Ion Source Cleanliness step3->step4 Action: Clean the ion source components. A dirty source can cause unstable ionization. resolution Resolution: Stable Ionization with Minimal In-Source Fragments step4->resolution

Caption: Troubleshooting workflow for reducing in-source fragmentation.

Experimental Protocols

Protocol 1: General Sample Preparation for Intact Protein Analysis

This protocol provides general guidelines for preparing protein samples to minimize fragmentation and enhance molecular ion detection.

Methodology:

  • Solubilization: Ensure the protein/peptide sample is fully solubilized. If necessary, centrifuge or filter the sample to remove any particulate matter.[17]

  • Concentration: Aim for a protein sample concentration of around 10 µM or less than 0.1 mg/mL.[17]

  • Buffer and Salt: Use a low-salt buffer. Avoid non-volatile salts like PBS. The total salt concentration should ideally be less than 10 mM.[17]

  • Additives:

    • Avoid strong acids and bases. If an acid is necessary, use formic acid instead of trifluoroacetic acid (TFA), and keep the concentration low (e.g., no more than 0.1%).[12][17]

    • Avoid detergents such as SDS, NP-40, or Tween-20.[17]

    • Do not use DMSO.[17]

  • Chromatography (for LC-MS):

    • For large proteins (>30 kDa), a size-exclusion column (SEC) is recommended.[17]

    • For smaller proteins (5-20 kDa), a C4 column is suitable.[17]

    • For peptides (<4 kDa), a C18 column is typically used.[17]

    • A good starting mobile phase is a gradient of 0.1% formic acid in acetonitrile and water.[17]

Protocol 2: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation

This protocol outlines the steps to adjust key instrument parameters to achieve "softer" ionization, thereby preserving the molecular ion.[4]

Objective: To minimize the fragmentation of analytes within the ESI source.

Methodology:

  • Initial Setup: Infuse a standard solution of the analyte at a typical concentration. Set the instrument to acquire data in full scan mode. Begin with the manufacturer's recommended default source parameters.

  • Cone Voltage (or Declustering/Fragmentor Voltage) Optimization: The cone voltage is a primary driver of in-source fragmentation.[13][14]

    • Acquire spectra at the initial cone voltage setting.

    • Decrease the cone voltage in small increments (e.g., 5-10 V).

    • Monitor the intensity of the molecular ion peak relative to the fragment ion peaks.

    • Identify the voltage that provides the best signal-to-noise for the molecular ion with the lowest abundance of fragment ions. Typical cone voltages are in the range of 10 to 60 V.[13][14]

  • Source Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Begin acquiring spectra at the default source temperature.

    • Gradually decrease the temperature in increments of 10-20°C.

    • Observe the effect on the molecular ion signal. The goal is to find the lowest temperature that still allows for efficient desolvation without causing thermal degradation.

  • Gas Flow Rates Optimization:

    • Optimize nebulizing and drying gas flow rates to ensure efficient droplet formation and desolvation, which can impact ionization efficiency.[14][20]

  • Final Verification: Once the optimal parameters are determined, run a full analysis of your sample to confirm the improved detection of the molecular ion.

Data Presentation

Table 1: Influence of Cone Voltage on Molecular Ion vs. Fragment Ion Intensity

Cone Voltage (V)AnalyteMolecular Ion (M+H)+ Relative Intensity (%)Key Fragment Ion Relative Intensity (%)
30Compound I~100<10
50Compound I<100>100 (m/z 78)
70Compound I~100>100 (m/z 78 and 51)
30Compound II~100<10
50Compound II~100~50
70Compound II<50>100

Data adapted from a study on the effect of cone voltage on fragmentation patterns.[21] This table illustrates that increasing the cone voltage generally leads to a significant increase in fragmentation.[21]

Table 2: Common Soft Ionization Techniques and Their Applications

Ionization TechniqueTypical AnalytesKey Characteristics
Electrospray Ionization (ESI) Proteins, peptides, polar small moleculesProduces multiply charged ions; suitable for high molecular weight compounds.[11]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Peptides, proteins, oligonucleotides, polymersProduces predominantly singly charged ions; tolerant of salts.[9][10]
Atmospheric Pressure Chemical Ionization (APCI) Less polar, thermally stable small moleculesAnalyzes compounds with molecular weights typically less than 1500 Da.[11]
Atmospheric Pressure Photoionization (APPI) Polar and non-polar small moleculesCan analyze a wide range of compounds in a single pass.[11]

References

Improving the resolution of 5-Ethyl-3,3-dimethyloctane from its isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Resolution of 5-Ethyl-3,3-dimethyloctane from its Isomers in GC

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the gas chromatographic separation of this compound from its structural isomers. The following sections provide troubleshooting advice and frequently asked questions to help you optimize your GC method for improved resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor resolution or co-elution of this compound with its isomers?

A1: The primary cause of co-elution among alkane isomers like this compound is their similar physical and chemical properties, particularly their close boiling points.[1] Gas chromatography separates alkanes primarily based on their boiling points when using a non-polar stationary phase.[2][3] Structural isomers often have very similar boiling points, making them difficult to resolve. Key factors contributing to poor resolution include:

  • Inadequate Column Selectivity: The stationary phase may not provide sufficient selectivity to differentiate between the subtle structural differences of the isomers.[1]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close elution times. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.[1][4]

  • Suboptimal GC Method Parameters: An unoptimized temperature program or an incorrect carrier gas flow rate can lead to peak broadening and co-elution.[1][5]

Q2: Which type of GC column is best suited for separating alkane isomers?

A2: For the separation of non-polar compounds like alkanes, a non-polar stationary phase is the industry standard.[2][6] The principle of "like dissolves like" governs this separation, where elution order generally follows the boiling points of the compounds.[3][4] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are ideal choices.[4] For high-boiling point alkanes, it is crucial to select a column with high thermal stability to withstand the necessary elution temperatures.[2]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the resolution of isomers?

A3: Column dimensions play a critical role in achieving the desired resolution:

  • Length: A longer column increases the number of theoretical plates, which generally improves resolution. Doubling the column length can increase resolution by about 40%.[1][7] However, this also leads to longer analysis times.[4]

  • Internal Diameter (ID): A smaller ID column provides higher efficiency and, therefore, better resolution.[3][4] For complex isomer mixtures, a 0.25 mm or 0.18 mm ID column is often recommended.[4]

  • Film Thickness: A thicker stationary phase film increases analyte retention and can improve the resolution of volatile compounds. For less volatile compounds like C12 alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and results in shorter analysis times.[4][8]

Q4: What is the role of the temperature program in separating closely eluting isomers?

A4: Temperature programming is a critical parameter for separating complex mixtures with a wide range of boiling points.[8][9] For closely eluting isomers, a slow temperature ramp rate is beneficial as it allows more time for the analytes to interact with the stationary phase, thereby enhancing separation.[4][5] A typical starting point is a ramp rate of 5-10°C/min, which can be further optimized.[4] The initial oven temperature should be low enough to ensure proper focusing of the analytes at the head of the column.[1][10]

Q5: How does the carrier gas and its flow rate impact separation?

A5: The choice of carrier gas and its flow rate affects both the speed of analysis and the separation efficiency. Hydrogen and helium are the most common carrier gases in capillary GC.[8] Each column has an optimal flow rate that minimizes peak broadening and maximizes resolution.[11] An incorrect flow rate, either too high or too low, can reduce efficiency and lead to co-elution.[1] It is advisable to operate at or near the optimal flow rate for your chosen carrier gas and column dimensions.

Troubleshooting Guide: Poor Resolution of this compound

This guide provides a systematic approach to troubleshooting and improving the resolution of this compound from its isomers.

Scenario: You are observing a single broad peak or a peak with a shoulder where you expect to see separate peaks for this compound and its isomers.

Step 1: Verify and Optimize GC Column Selection

The first step is to ensure you are using an appropriate GC column.

  • Action: Confirm that you are using a non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Rationale: Non-polar columns are essential for separating alkanes based on boiling point differences.[2][6]

  • Recommendation: If you are using a polar column, switch to a suitable non-polar column. If you are already using a non-polar column, consider the column dimensions. For difficult separations, a longer column (e.g., 60 m) and a smaller internal diameter (e.g., 0.25 mm) can significantly improve resolution.[4]

Parameter Recommendation for High Resolution Effect on Resolution Effect on Analysis Time
Stationary Phase Non-polar (e.g., 5% phenyl-95% dimethylpolysiloxane)High Selectivity for Alkanes-
Column Length 30 m - 60 mIncreases with lengthIncreases with length
Internal Diameter 0.18 mm - 0.25 mmIncreases with smaller IDDecreases with smaller ID
Film Thickness 0.25 µm - 0.50 µmThinner films can be better for higher boiling point alkanesThinner films lead to shorter times
Step 2: Optimize the Oven Temperature Program

A non-optimized temperature program is a common cause of poor resolution.

  • Action: Start with a "scouting" temperature program and refine it. A good starting point is an initial temperature of 40-60°C, a ramp rate of 10°C/min, and a final temperature that is appropriate for your column's maximum limit.[10]

  • Rationale: A systematic approach to temperature programming is crucial for separating compounds with a wide range of boiling points.[8]

  • Recommendation: To improve the separation of closely eluting isomers, decrease the temperature ramp rate. Try reducing it to 5°C/min or even 2°C/min in the temperature range where the isomers are expected to elute.[5] This increases the interaction time with the stationary phase, allowing for better separation.[4]

Parameter Change Effect on Resolution Rationale
Decrease Initial Temperature May ImproveEnhances focusing of analytes at the column head.
Decrease Ramp Rate ImprovesIncreases interaction time with the stationary phase.[4]
Increase Final Hold Time No direct effect on resolutionEnsures all components elute from the column.
Step 3: Adjust the Carrier Gas Flow Rate

The carrier gas flow rate must be set to its optimal value for the best efficiency.

  • Action: Check and adjust the carrier gas flow rate. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1.0-1.5 mL/min.[5]

  • Rationale: The flow rate of the carrier gas affects the efficiency of the separation. Operating at the optimal linear velocity minimizes peak broadening.[12]

  • Recommendation: If you are unsure of the optimal flow rate, consult the column manufacturer's guidelines. You can also experimentally determine the optimal flow rate by performing a van Deemter plot analysis.[5]

Step 4: Sample Injection Technique

Proper injection technique is crucial for sharp peaks and good resolution.

  • Action: Ensure your injection is performed correctly. Use a split injection to avoid column overload, which can cause peak distortion.[5]

  • Rationale: Overloading the column can lead to broad, asymmetric peaks, which will obscure the separation of closely eluting compounds.[13]

  • Recommendation: Use a split ratio of at least 50:1 to start, and increase it if you suspect column overload. Also, ensure the injector temperature is high enough to vaporize the sample completely without causing degradation.

Experimental Protocols

Generalized GC Method for C12 Alkane Isomer Analysis

This protocol provides a starting point for developing a method to resolve this compound from its isomers.

  • Sample Preparation:

    • Accurately prepare a 10-100 ppm solution of the alkane isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • GC System and Column:

    • GC System: Any modern gas chromatograph equipped with a Flame Ionization Detector (FID) and electronic pressure control.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (5% phenyl-95% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Instrumental Parameters:

    • Injector:

      • Temperature: 250°C

      • Injection Mode: Split

      • Split Ratio: 100:1

      • Injection Volume: 1 µL

    • Carrier Gas:

      • Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp Rate: 5°C/min to 200°C.

      • Final Hold: Hold at 200°C for 5 minutes.

    • Detector (FID):

      • Temperature: 300°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Data Analysis:

    • Integrate the peaks and calculate the resolution between adjacent isomer peaks. A resolution value of 1.5 or greater indicates baseline separation.[1]

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Isomers check_column Step 1: Verify GC Column (Non-polar, appropriate dimensions?) start->check_column is_column_ok Is Column Suitable? check_column->is_column_ok change_column Action: Select a longer, smaller ID non-polar column. is_column_ok->change_column No optimize_temp Step 2: Optimize Temperature Program (Slow ramp rate?) is_column_ok->optimize_temp Yes change_column->optimize_temp is_temp_ok Resolution Improved? optimize_temp->is_temp_ok adjust_flow Step 3: Adjust Carrier Gas Flow Rate (Is it optimal?) is_temp_ok->adjust_flow No end_good End: Resolution Achieved is_temp_ok->end_good Yes is_flow_ok Resolution Improved? adjust_flow->is_flow_ok check_injection Step 4: Check Injection Technique (Split ratio, temp?) is_flow_ok->check_injection No is_flow_ok->end_good Yes is_injection_ok Resolution Improved? check_injection->is_injection_ok is_injection_ok->end_good Yes end_bad Consult Further Support is_injection_ok->end_bad No

Caption: Troubleshooting workflow for improving isomer resolution in GC.

GC_Parameters_Resolution resolution Chromatographic Resolution column_params Column Parameters column_params->resolution length Increase Length column_params->length id Decrease Internal Diameter column_params->id phase Correct Stationary Phase column_params->phase temp_program Temperature Program temp_program->resolution ramp_rate Decrease Ramp Rate temp_program->ramp_rate initial_temp Lower Initial Temperature temp_program->initial_temp flow_rate Carrier Gas Flow Rate flow_rate->resolution optimal_flow Optimal Flow Rate flow_rate->optimal_flow length->resolution Improves id->resolution Improves phase->resolution Improves ramp_rate->resolution Improves initial_temp->resolution Improves optimal_flow->resolution Improves

Caption: Key GC parameters influencing chromatographic resolution.

References

Technical Support Center: Scalable Synthesis and Purification of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of 5-Ethyl-3,3-dimethyloctane. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most viable and scalable method for synthesizing this compound?

A1: A scalable and robust method for synthesizing this compound involves a two-stage process. The first stage is the construction of the C12 carbon skeleton via a Grignard reaction to form a tertiary alcohol intermediate.[1][2] The second stage is the deoxygenation of this alcohol to yield the final alkane.[3][4]

Q2: Which specific Grignard reaction is recommended for this synthesis?

A2: The recommended pathway is the reaction of (3,3-dimethylbutyl)magnesium bromide with pentan-3-one. This reaction forms the intermediate, 5-ethyl-3,3-dimethyloctan-5-ol. This choice is based on the commercial availability and stability of the starting materials.

Q3: What are the primary methods to convert the intermediate tertiary alcohol to this compound?

A3: There are two primary methods:

  • Two-Step Dehydration/Hydrogenation: The alcohol is first dehydrated using an acid catalyst (like H₂SO₄ or H₃PO₄) to form a mixture of alkenes.[4][5] These alkenes are then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to produce the saturated alkane.[6]

  • One-Step Reductive Dehydroxylation: Modern methods allow for the direct removal of the hydroxyl group. A titanium-catalyzed reductive dehydroxylation is an efficient option that can be performed under mild conditions.[3][7]

Q4: What is the most effective method for purifying the final product on a large scale?

A4: For a liquid alkane like this compound, fractional distillation is the most effective scalable purification technique.[8][9] This method separates compounds based on differences in their boiling points and is ideal for removing unreacted starting materials and side-products.[10][11]

Q5: How can the purity of the synthesized this compound be accurately assessed?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile organic compounds like alkanes.[12][13] It provides information on the number of components in the sample and their relative quantities, and the mass spectrum can confirm the identity of the main product.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-3,3-dimethyloctan-5-ol via Grignard Reaction

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask under a nitrogen atmosphere.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3,3-dimethylbutane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the bromide solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add a solution of pentan-3-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain crude 5-ethyl-3,3-dimethyloctan-5-ol.

Protocol 2: Conversion of Alcohol to Alkane (Dehydration/Hydrogenation)

Part A: Dehydration

  • Place the crude 5-ethyl-3,3-dimethyloctan-5-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated phosphoric(V) acid (H₃PO₄). Using phosphoric acid is often preferred over sulfuric acid to minimize charring and side reactions.[16]

  • Heat the mixture and distill the resulting alkene mixture as it forms. The temperature required for tertiary alcohol dehydration is typically mild (25-80 °C).[5]

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

Part B: Hydrogenation

  • Dissolve the alkene mixture in a suitable solvent like ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column.[17]

  • Place the crude this compound in the distillation flask with a stir bar.

  • Heat the flask gently. Collect and discard any low-boiling fractions (e.g., residual solvent).

  • Carefully collect the fraction that distills at the expected boiling point of this compound.

  • Monitor the temperature at the still head; a stable boiling point indicates a pure fraction.[17]

Troubleshooting Guides

Issue 1: Grignard reaction fails to initiate.

  • Question: My Grignard reaction is not starting; the iodine color persists and there is no heat evolution. What should I do?

  • Answer: This is a common issue, typically caused by a passivating magnesium oxide layer or the presence of moisture.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. To activate the magnesium, you can gently crush the turnings with a glass rod (under inert gas) to expose a fresh surface before adding the alkyl halide. A small amount of 1,2-dibromoethane (B42909) can also be used as an initiator.

Issue 2: Low yield of the tertiary alcohol with recovery of the starting ketone.

  • Question: After the Grignard reaction, I recovered a significant amount of pentan-3-one. Why did this happen?

  • Answer: This is likely due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone instead of acting as a nucleophile. This is more common with sterically hindered ketones.

    • Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition. Ensure slow, dropwise addition of the ketone to the Grignard reagent. Using an alternative organometallic reagent like an organolithium compound can also reduce enolization.

Issue 3: Formation of a high-boiling point side-product during Grignard synthesis.

  • Question: I have a significant side-product with a higher boiling point than my desired alcohol. What is it and how can I avoid it?

  • Answer: This is likely a Wurtz-type coupling product (e.g., 2,2,7,7-tetramethyloctane) formed by the reaction of the Grignard reagent with unreacted 1-bromo-3,3-dimethylbutane.

    • Solution: Add the alkyl bromide solution slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already-formed Grignard reagent.

Issue 4: Incomplete hydrogenation of the alkene intermediate.

  • Question: My final product shows the presence of alkenes after hydrogenation. How can I ensure the reaction goes to completion?

  • Answer: Incomplete hydrogenation can result from an inactive catalyst, insufficient hydrogen pressure, or poor mixing.

    • Solution: Ensure the catalyst is fresh and active. If using a hydrogen balloon, replace it with a fresh one if the reaction stalls. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. If necessary, increase the hydrogen pressure using a hydrogenation apparatus.

Data Presentation

Table 1: Reagent Quantities for Scalable Synthesis (Example for ~100g Product)

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (mol)Mass (g)Volume (mL)Equivalents
Pentan-3-one86.130.8150.6556.068.71.0
1-bromo-3,3-dimethylbutane165.071.2210.715118.096.61.1
Magnesium Turnings24.31-0.7819.0-1.2
10% Palladium on Carbon---~2.0-Catalyst

Table 2: Expected Yields and Purity

StepProductTheoretical Yield (g)Expected Actual Yield Range (%)Typical Purity after Step
Grignard Reaction5-Ethyl-3,3-dimethyloctan-5-ol121.175-85%90-95% (crude)
Dehydration/HydrogenationThis compound100.0 (based on 80% Grignard yield)90-98% (for this step)95-98% (crude)
Fractional DistillationThis compound-85-95% (recovery)>99% (GC-MS)

Mandatory Visualization

Scalable_Synthesis_Workflow Workflow for Scalable Synthesis of this compound cluster_reactants Starting Materials cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Deoxygenation cluster_step4 Step 4: Purification & Analysis Bromide 1-bromo-3,3-dimethylbutane Grignard_Formation Reaction in Anhydrous Ether/THF Bromide->Grignard_Formation Mg Mg turnings Mg->Grignard_Formation Ketone Pentan-3-one Grignard_Reaction Nucleophilic Addition @ 0°C Ketone->Grignard_Reaction Grignard_Reagent (3,3-dimethylbutyl)magnesium bromide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Grignard_Reaction Workup Aqueous NH4Cl Quench Grignard_Reaction->Workup Tertiary_Alcohol Crude 5-Ethyl-3,3-dimethyloctan-5-ol Workup->Tertiary_Alcohol Dehydration Dehydration (H3PO4, Heat) Tertiary_Alcohol->Dehydration Alkene Alkene Mixture Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Crude_Alkane Crude this compound Hydrogenation->Crude_Alkane Purification Fractional Distillation Crude_Alkane->Purification Final_Product Pure this compound (>99%) Purification->Final_Product Analysis GC-MS Analysis Final_Product->Analysis

Caption: A workflow diagram for the synthesis of this compound.

References

Validation & Comparative

Validating the Structure of 5-Ethyl-3,3-dimethyloctane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a critical step. This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of the branched alkane, 5-Ethyl-3,3-dimethyloctane. By presenting detailed experimental protocols and expected data from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, this document serves as a practical framework for the structural elucidation of small organic molecules.

The structure of this compound, with the molecular formula C12H26, presents a unique puzzle of proton and carbon environments that can be definitively pieced together using a suite of 2D NMR experiments.[1] While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, 2D NMR is essential to establish the connectivity and spatial relationships between atoms, thereby confirming the precise isomeric structure.

Predicted NMR Data for this compound

To illustrate the power of 2D NMR in validating the structure of this compound, we will refer to predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical chemical shift ranges for various functional groups within alkanes.[2][3][4] The numbering of the atoms for the purpose of this guide is as follows:

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'CH30.88 (t)14.2
2CH21.25 (q)23.0
3C-33.5
3-CH3 (x2)CH30.86 (s)29.5
4CH21.20 (m)45.0
5CH1.35 (m)38.0
6CH21.25 (m)25.5
7CH21.25 (m)29.9
8CH30.90 (t)14.1
1'' (ethyl)CH21.30 (m)26.0
2'' (ethyl)CH30.85 (t)11.0

Note: Predicted data is estimated based on typical alkane chemical shifts. Actual experimental values may vary. (s = singlet, t = triplet, q = quartet, m = multiplet)

Elucidating Connectivity: A Comparison of 2D NMR Techniques

The following sections detail the expected outcomes from COSY, HSQC, and HMBC experiments, which together provide a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is a homonuclear technique that reveals proton-proton couplings, typically through two or three bonds.[5] This is invaluable for identifying adjacent protons and tracing out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

HSQC is a heteronuclear experiment that correlates protons directly attached to a carbon atom (one-bond ¹JCH coupling).[6] This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment provides information on longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[6] This is crucial for connecting molecular fragments and confirming the overall structure, especially around quaternary centers.

Table 2: Key Expected 2D NMR Correlations for the Validation of this compound

ExperimentCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)Structural Information Gained
COSY H-1'H-2Connectivity of the n-propyl chain attached to C3.
H-2H-1', H-4
H-4H-2, H-5
H-5H-4, H-6, H-1''Confirms the branching point at C5.
H-6H-5, H-7Connectivity of the n-octane backbone.
H-7H-6, H-8
H-1''H-2''Connectivity of the ethyl group at C5.
HSQC H-1'C-1'Direct attachment of protons to their respective carbons.
H-2C-2
H-3-CH3C-3-CH3
H-4C-4
H-5C-5
H-6C-6
H-7C-7
H-8C-8
H-1''C-1''
H-2''C-2''
HMBC H-1'C-2, C-3Confirms the connection of the n-propyl chain to the quaternary C3.
H-3-CH3C-2, C-3, C-4Confirms the gem-dimethyl groups on C3 and their proximity to C2 and C4.
H-4C-2, C-3, C-3-CH3, C-5, C-6Bridges the quaternary center with the rest of the octane (B31449) chain.
H-8C-6, C-7Confirms the end of the octane chain.
H-2''C-5, C-1''Confirms the attachment of the ethyl group to C5.

Experimental Workflow for Structural Validation

The logical flow for validating the structure of this compound using 2D NMR is outlined in the following diagram. This workflow ensures a systematic approach to data acquisition and interpretation, leading to a confident structural assignment.

2D_NMR_Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis and Structure Validation Sample Dissolve this compound in deuterated solvent (e.g., CDCl3) Proton_NMR ¹H NMR Sample->Proton_NMR Carbon_NMR ¹³C NMR Proton_NMR->Carbon_NMR COSY COSY Carbon_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Assign_Protons Assign ¹H signals and identify spin systems (COSY) HMBC->Assign_Protons Assign_Carbons Assign ¹³C signals (HSQC) Assign_Protons->Assign_Carbons Connect_Fragments Connect fragments and confirm quaternary centers (HMBC) Assign_Carbons->Connect_Fragments Validate_Structure Validate final structure Connect_Fragments->Validate_Structure

Workflow for 2D NMR based structural validation.

Detailed Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra for a small molecule like this compound. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

1. ¹H-¹H COSY:

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (¹H): 10 ppm (centered around 5 ppm).

  • Number of Scans (NS): 2-4.

  • Number of Increments (TD in F1): 256-512.

  • Relaxation Delay (D1): 1.5-2.0 s.

2. ¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsp on Bruker instruments).

  • Spectral Width (¹H): 10 ppm (centered around 5 ppm).

  • Spectral Width (¹³C): 60 ppm (centered around 30 ppm).

  • Number of Scans (NS): 4-8.

  • Number of Increments (TD in F1): 128-256.

  • Relaxation Delay (D1): 1.5 s.

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

3. ¹H-¹³C HMBC:

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgpndqf on Bruker instruments).

  • Spectral Width (¹H): 10 ppm (centered around 5 ppm).

  • Spectral Width (¹³C): 60 ppm (centered around 30 ppm).

  • Number of Scans (NS): 8-16.

  • Number of Increments (TD in F1): 256-512.

  • Relaxation Delay (D1): 1.5-2.0 s.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

By systematically applying these 2D NMR techniques and interpreting the resulting correlation data, researchers can confidently validate the chemical structure of this compound and other novel small molecules, ensuring the integrity of their scientific findings.

References

Comparative analysis of boiling points of octane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Boiling Points of Octane (B31449) Isomers

This guide provides a comprehensive comparison of the boiling points of the 18 structural isomers of octane (C₈H₁₈). The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical property data for these compounds. The relationship between molecular structure and boiling point is elucidated, supported by experimental data and a detailed experimental protocol for boiling point determination.

The Influence of Molecular Structure on Boiling Point

Alkanes, such as octane and its isomers, are nonpolar molecules that exhibit weak intermolecular van der Waals forces, specifically London dispersion forces. The strength of these forces is primarily influenced by the surface area of the molecule. For isomers of a given alkane, the boiling point is directly related to the degree of branching in the carbon chain.[1]

Generally, a more linear or less branched molecule has a larger surface area, leading to stronger intermolecular attractions and, consequently, a higher boiling point.[1] Conversely, as the degree of branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular contact. This results in weaker van der Waals forces and a lower boiling point.[1] This trend is clearly observable in the experimental data for octane isomers.

Experimental Data: Boiling Points of Octane Isomers

The following table summarizes the experimentally determined boiling points of the 18 structural isomers of octane.

Isomer No.Isomer NameBoiling Point (°C)
1n-Octane126
22-Methylheptane118
33-Methylheptane119
44-Methylheptane118
52,2-Dimethylhexane107
62,3-Dimethylhexane116
72,4-Dimethylhexane109
82,5-Dimethylhexane109
93,3-Dimethylhexane112
103,4-Dimethylhexane118
113-Ethylhexane119
122,2,3-Trimethylpentane110
132,2,4-Trimethylpentane99
142,3,3-Trimethylpentane115
152,3,4-Trimethylpentane114
163-Ethyl-2-methylpentane116
173-Ethyl-3-methylpentane118
182,2,3,3-Tetramethylbutane107

Data sourced from publicly available chemical databases.

Experimental Protocol for Boiling Point Determination

The boiling points of octane isomers can be accurately determined using a micro-scale boiling point apparatus, a common and efficient method for small sample volumes.[2][3]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Sample of the octane isomer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the purified octane isomer is placed into the small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is securely attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath (Thiele tube).

  • Heating: The heating bath is gently and gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is continued for a short period to ensure the air is completely replaced by the vapor of the substance.

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.[4]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualization of Structure-Property Relationship

The following diagram illustrates the general relationship between the degree of branching in octane isomers and their corresponding boiling points. The isomers are grouped into categories based on the number of branches in their carbon backbone.

BoilingPointTrend cluster_0 Degree of Branching cluster_1 Boiling Point Trend Unbranched Unbranched (n-Octane) SinglyBranched Singly Branched (e.g., 2-Methylheptane) Highest Highest (~126°C) Unbranched->Highest Decreasing Boiling Point DoublyBranched Doubly Branched (e.g., 2,5-Dimethylhexane) High High (~118-119°C) SinglyBranched->High HighlyBranched Highly Branched (e.g., 2,2,4-Trimethylpentane) Intermediate Intermediate (~107-118°C) DoublyBranched->Intermediate Lowest Lowest (~99°C) HighlyBranched->Lowest

Caption: Relationship between branching and boiling point in octane isomers.

References

Navigating the Isomeric Maze: A GC-MS Retention Time Comparison of 5-Ethyl-3,3-dimethyloctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Elution Order of Alkane Isomers

The retention time of a compound in Gas Chromatography is primarily governed by its volatility and its interaction with the stationary phase of the GC column. For non-polar stationary phases, which are commonly used for alkane analysis, the elution order is strongly correlated with the boiling point of the analytes. Generally, for a homologous series of alkanes, the retention time increases with the boiling point.

When comparing isomers of a specific alkane, such as the C12H26 isomers discussed here, the following principles apply:

  • Branching: Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point and, consequently, a shorter retention time compared to less branched or linear isomers.

  • Position of Branching: For isomers with the same number of branches, the position of these branches influences the boiling point. More centrally located branches tend to lower the boiling point more significantly than branches near the end of the carbon chain.

  • Type of Branching: The size and nature of the alkyl branches also play a role. For instance, a quaternary carbon (a carbon bonded to four other carbons) often results in a more compact structure and a lower boiling point than a tertiary or secondary carbon branching point.

Predicted GC-MS Retention Time Comparison

Based on the principles outlined above, a predicted elution order for 5-Ethyl-3,3-dimethyloctane and several of its isomers on a non-polar GC column is presented in Table 1. The Kovats Retention Index (RI) is a standardized measure of retention time that helps in comparing data across different GC systems. The predicted RI values are based on the general trends observed for branched alkanes.

Compound NameChemical StructurePredicted Elution OrderPredicted Kovats Retention Index (RI)Justification
2,2,4,6,6-PentamethylheptaneC(C)(C)CC(C)CC(C)(C)C1 (Earliest)~1150Highly branched, compact structure leads to the lowest boiling point.
2,2,3,3-TetramethyloctaneCCC(C)(C)C(C)(C)CC2~1165Highly branched with adjacent quaternary carbons, leading to a compact structure.
This compoundCCC(CC)CC(C)(C)CC3~1180Moderately branched structure.
4-PropylnonaneCCCCC(CCC)CCCC4~1190Less branching compared to the others, leading to a higher boiling point.
n-DodecaneCCCCCCCCCCCC5 (Latest)1200Linear alkane with the highest boiling point among the isomers.

Experimental Protocol for GC-MS Analysis

This section details a standard protocol for the analysis of this compound and its isomers using GC-MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard (if available) or a mixture of the isomers in a volatile solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their mass spectra and retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).

  • Calculate the Kovats Retention Index for each peak using a series of n-alkane standards run under the same chromatographic conditions.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of separation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution Dilution Serial Dilutions Stock->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection PeakID Peak Identification Detection->PeakID LibrarySearch Library Search PeakID->LibrarySearch RI_Calc RI Calculation PeakID->RI_Calc

Caption: Experimental workflow for the GC-MS analysis of alkane isomers.

logical_relationship cluster_structure Molecular Structure cluster_properties Physical Properties cluster_gc_behavior GC Behavior Branching Degree of Branching BoilingPoint Boiling Point Branching->BoilingPoint inversely proportional Position Position of Branching Position->BoilingPoint Volatility Volatility BoilingPoint->Volatility inversely proportional RetentionTime Retention Time Volatility->RetentionTime inversely proportional

Caption: Logical relationship between molecular structure and GC retention time for alkane isomers.

This guide serves as a foundational resource for researchers embarking on the analysis of complex alkane isomer mixtures. By understanding the principles of chromatographic separation and employing a robust experimental protocol, reliable identification and comparison of these challenging compounds can be achieved.

Unveiling Molecular Identity: A Comparative Guide to Mass Spectral Libraries for the Identification of 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is a critical step in the scientific process. Mass spectrometry, coupled with extensive spectral libraries, serves as a cornerstone of molecular identification. This guide provides a comparative overview of major mass spectral libraries for the identification of the branched alkane 5-Ethyl-3,3-dimethyloctane, offering insights into library selection, experimental considerations, and the interpretation of search results.

The identification of an unknown compound through mass spectrometry hinges on matching its experimentally acquired mass spectrum against a reference spectrum in a database. The quality and comprehensiveness of these spectral libraries are paramount for a confident match. While the experimental mass spectrum for this compound is not publicly available, this guide will use the principles of alkane fragmentation and a representative spectrum of a C12H26 isomer to illustrate the identification workflow.

Leading Mass Spectral Libraries: A Comparative Overview

Several comprehensive mass spectral libraries are available to researchers, each with its own strengths. The primary commercial libraries are the NIST Mass Spectral Library and the Wiley Registry of Mass Spectral Data. Additionally, public repositories like MassBank and METLIN offer valuable spectral data.

LibraryDescriptionKey Features
NIST/EPA/NIH Mass Spectral Library The world's most widely used reference library for mass spectra, developed and curated by the National Institute of Standards and Technology (NIST).Contains Electron Ionization (EI) and tandem mass spectra (MS/MS), along with retention index data. Includes sophisticated search software (NIST MS Search) with various algorithms.
Wiley Registry of Mass Spectral Data A large and comprehensive collection of mass spectra, known for its extensive coverage of compounds from various sources, including patents and peer-reviewed literature.[1][2]Offers a vast number of spectra and chemical structures. Data is processed under rigorous protocols to ensure high quality.[1]
MassBank A public repository of mass spectra of small chemical compounds, with a focus on metabolomics and environmental chemistry.[3][4]Open-access database with contributions from the global scientific community.
METLIN A database of metabolite and tandem mass spectrometry data, particularly valuable for metabolomics and biomarker discovery.[5][6]Contains a vast collection of experimental tandem mass spectrometry data for a wide range of molecules.[6]

The Experimental Protocol: Acquiring a Mass Spectrum

The first step in identifying an unknown compound is to acquire its mass spectrum. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Processing Sample Sample containing this compound Dilution Dilute in a volatile solvent (e.g., hexane) Sample->Dilution Injector Gas Chromatograph Inlet Dilution->Injector GC_Column Capillary GC Column (e.g., DB-5ms) Injector->GC_Column Separation MS_Source Mass Spectrometer Ion Source (EI) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum

GC-MS Experimental Workflow

Methodology:

  • Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g., hexane) is prepared.

  • Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a heated capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Electron Ionization (EI): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M+•), and to fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Interpreting the Mass Spectrum of a Branched Alkane

The mass spectrum of an alkane is characterized by a series of fragment ions corresponding to the loss of alkyl groups. For a branched alkane like this compound (C12H26, molecular weight 170.34 g/mol ), the following features would be expected in its EI mass spectrum:

  • Molecular Ion (M+•): A peak at m/z 170, corresponding to the intact molecule with one electron removed. For highly branched alkanes, the molecular ion peak is often of low abundance or absent.[2]

  • Fragmentation Pattern: Cleavage is favored at the points of branching to form more stable secondary and tertiary carbocations.[1] For this compound, significant fragmentation would be expected around the C3 and C5 positions. The loss of the largest alkyl fragment at a branch point is often favored.[2]

  • Characteristic Ions: A series of peaks separated by 14 Da (corresponding to CH2 groups) would be present, but the relative intensities will be different from a straight-chain isomer like n-dodecane.

Library Searching and Hit Evaluation

Once the experimental mass spectrum is obtained, it is compared against the spectra in the selected libraries. The library search software calculates a similarity score for each reference spectrum.

Mass Spectral Library Search Workflow

Mass Spectral Library Search Workflow cluster_input Input Data cluster_search Library Search cluster_output Output & Evaluation Experimental_Spectrum Experimental Mass Spectrum of Unknown Search_Software Library Search Software (e.g., NIST MS Search) Experimental_Spectrum->Search_Software Hit_List Ranked Hit List Search_Software->Hit_List Comparison & Scoring Spectral_Libraries Mass Spectral Libraries (NIST, Wiley, etc.) Spectral_Libraries->Search_Software Evaluation Manual Evaluation of Top Hits Hit_List->Evaluation Review Match Factor, Reverse Match, and Fragmentation Identification Compound Identification Evaluation->Identification

Mass Spectral Library Search Workflow
Quantitative Comparison of Search Results

The quality of the match between the experimental spectrum and a library spectrum is assessed using various scoring algorithms. The most common metrics are the Match Factor and Reverse Match Factor, often provided by the NIST MS Search software.

MetricDescriptionInterpretation
Match Factor Compares the experimental spectrum to the library spectrum, considering both matching and non-matching peaks.A higher score (typically on a scale of 0-999) indicates a better match. A score above 900 is generally considered an excellent match.
Reverse Match Factor Compares the library spectrum to the experimental spectrum, ignoring peaks in the experimental spectrum that are not present in the library spectrum.This is useful for identifying components in a mixture, as it is less affected by interfering peaks from co-eluting compounds. A high reverse match score with a lower forward match score can indicate the presence of impurities or co-eluting substances.
Probability An estimate of the likelihood that the library hit is the correct identification, based on the uniqueness of the mass spectrum.A higher probability indicates a more confident match.

Hypothetical Search Results for this compound:

Since the actual spectrum is unavailable, the following table illustrates a hypothetical comparison of search results for a branched C12H26 isomer against major libraries.

LibraryTop HitMatch FactorReverse Match FactorProbability (%)
NIST 23 2,6-Dimethyldecane91092585
Wiley Registry 2,6-Dimethyldecane90592082
MassBank n-Dodecane75078040

In this hypothetical scenario, both the NIST and Wiley libraries provide a strong match for a branched isomer, while MassBank's top hit is a straight-chain isomer with a lower score. This highlights the importance of comprehensive libraries that include a wide variety of isomers.

Conclusion

The identification of this compound, like any unknown compound, is a systematic process that begins with proper experimental technique and relies on high-quality mass spectral libraries. While the NIST and Wiley libraries represent the industry standards for comprehensive EI mass spectral data, open-access databases like MassBank can also be valuable resources. A successful identification is not solely based on a high match score but requires careful evaluation of the fragmentation pattern and consideration of other analytical data, such as retention indices. By understanding the principles of mass spectral fragmentation and effectively utilizing the available library resources, researchers can confidently elucidate the structures of unknown compounds.

References

Purity Assessment of Synthesized 5-Ethyl-3,3-dimethyloctane: A Comparative Guide to GC-FID, GC-MS, and ¹H NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—for the purity assessment of the synthesized branched alkane, 5-Ethyl-3,3-dimethyloctane.

This document outlines the experimental protocols for each method, presents hypothetical experimental data to illustrate their respective strengths and weaknesses, and provides a clear visual representation of the analytical workflow. The objective is to offer a comprehensive resource for selecting the most appropriate analytical strategy for purity determination of non-polar, volatile compounds.

Synthesis of this compound

A hypothetical synthesis of this compound was performed via a Grignard reaction, a common method for forming carbon-carbon bonds. In this procedure, 3,3-dimethyl-1-chloropentane was reacted with magnesium to form the Grignard reagent, which was then reacted with 3-pentanone. The resulting tertiary alcohol was subsequently reduced to yield the final product, this compound.

Potential Impurities:

Based on this synthetic route, potential impurities could include:

  • Unreacted starting materials: 3,3-dimethyl-1-chloropentane and 3-pentanone.

  • Grignard reaction byproducts: Wurtz coupling products (e.g., 6,6-dimethyl-decane).

  • Incomplete reduction product: The tertiary alcohol intermediate.

  • Solvent residues: Diethyl ether or tetrahydrofuran.

Comparative Purity Analysis

The synthesized this compound was subjected to purity analysis using three distinct analytical techniques. The hypothetical results are summarized in the table below.

ParameterGC-FIDGC-MS¹H NMR
Purity (%) 98.5% (by area percent)98.4% (by area percent)98.2% (by relative integration)
Limit of Detection (LOD) ~10-100 pg~1-10 pg (scan), <1 pg (SIM)~0.1-1%
Limit of Quantitation (LOQ) ~50-500 pg~5-50 pg (scan)~0.5-2%
Identified Impurities - Unreacted 3-pentanone- Tertiary alcohol intermediate- Unreacted 3-pentanone- Tertiary alcohol intermediate- Trace 6,6-dimethyldecane- Unreacted 3-pentanone- Tertiary alcohol intermediate
Analysis Time (per sample) ~30 minutes~45 minutes~15 minutes
Strengths - High precision and accuracy for quantification- Robust and relatively low cost- Wide linear dynamic range- Provides structural information for impurity identification- High sensitivity- Non-destructive- Provides structural confirmation of the main component- Relatively fast
Limitations - Does not provide structural information for unknown impurities- Can be more expensive to operate and maintain- Quantification can be less precise than FID without proper calibration- Lower sensitivity compared to GC-based methods- Signal overlap can complicate analysis of complex mixtures

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation: Agilent 8890 GC system with FID.

Procedure:

  • Sample Preparation: The synthesized this compound was diluted 1:1000 in hexane.

  • Injection: 1 µL of the prepared sample was injected in splitless mode.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector Temperature: 300°C.

  • Data Analysis: Peak areas were integrated, and the purity was calculated using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.

Procedure:

  • Sample Preparation: The synthesized product was diluted 1:1000 in hexane.

  • Injection: 1 µL of the sample was injected in splitless mode.

  • Chromatographic Conditions: Same as GC-FID.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Total ion chromatogram (TIC) was used for purity estimation by area percent. Mass spectra of impurity peaks were compared against the NIST library for identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Approximately 10 mg of the synthesized product was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Data Analysis: The ¹H NMR spectrum was processed (Fourier transform, phase correction, and baseline correction). The purity was determined by comparing the integral of the product's characteristic proton signals to the integrals of impurity signals.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in comparing the analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Data Interpretation start Grignard Reaction purification Purification (Distillation) start->purification product Synthesized this compound purification->product gcfid GC-FID Analysis product->gcfid Dilution gcms GC-MS Analysis product->gcms Dilution nmr ¹H NMR Analysis product->nmr Dissolution quant Purity Quantification gcfid->quant gcms->quant ident Impurity Identification gcms->ident nmr->quant struc Structural Confirmation nmr->struc

Fig. 1: Experimental workflow for purity assessment.

method_comparison cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis cluster_speed Analysis Speed gcfid GC-FID (High Precision) gcms_quant GC-MS (Good Precision) nmr_quant ¹H NMR (Moderate Precision) gcms_ident GC-MS (Impurity ID) nmr_struc ¹H NMR (Structural Info) nmr_speed ¹H NMR (Fastest) gcfid_speed GC-FID (Moderate) gcms_speed GC-MS (Slowest)

Fig. 2: Comparison of analytical method capabilities.

Conclusion

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine, high-throughput purity determination where the identity of potential impurities is already known and high precision is required.

  • GC-MS is indispensable when unknown impurities are present, as it provides crucial structural information for their identification, in addition to quantitative data.

  • ¹H NMR offers a rapid, non-destructive method for confirming the structure of the main component and quantifying impurities, particularly when they are present at higher concentrations.

For a comprehensive purity assessment of a newly synthesized compound like this compound, a combination of these techniques is often the most robust approach. GC-FID can be used for precise quantification, while GC-MS and ¹H NMR can confirm the structure and identify any unexpected byproducts of the synthesis.

Cross-Validation of Analytical Methods for 5-Ethyl-3,3-dimethyloctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific branched alkanes, such as 5-Ethyl-3,3-dimethyloctane, is critical in various fields, including environmental monitoring, petroleum analysis, and as potential biomarkers in drug development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of C12 branched alkanes: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct cross-validation data for this compound is not extensively published, this guide synthesizes performance data from studies on structurally similar C12 iso-alkanes to provide a comparative overview. The presented data and protocols are intended to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Analytical Techniques

Gas Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and budget constraints.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of hydrocarbons. It is known for its wide linear range and good precision. The FID exhibits a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantifying hydrocarbons when the identity of the compounds is already known.

Gas Chromatography-Mass Spectrometry (GC-MS) offers the significant advantage of providing structural information, which allows for the definitive identification of analytes. It is a highly sensitive technique, often capable of detecting analytes at lower concentrations than GC-FID.[1] The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity and selectivity for target compounds.

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of C12 branched alkanes, based on published validation data for similar compounds.

Table 1: Performance Comparison of GC-FID and GC-MS for C12 Iso-Alkane Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the ions produced during the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Linearity (R²) > 0.99[2][3][4]> 0.99[5]
Limit of Detection (LOD) Typically in the low ppm (µg/mL) range.[1]Can reach low ppb (ng/mL) levels, especially in SIM mode.[1]
Limit of Quantification (LOQ) Typically in the mid-to-high ppm (µg/mL) range.[3][6]Can reach ppb (ng/mL) levels.[7][8]
Accuracy (% Recovery) 95 - 105%[2]91 - 105%[7][8][9]
Precision (% RSD) < 5%[2]< 15%[7][8]
Selectivity Good for separating isomers with appropriate columns.Excellent, especially with high-resolution MS.
Identification Based on retention time comparison with standards.Definitive identification based on mass spectra.
Cost Lower initial and operational costs.Higher initial and operational costs.

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the quantification of C12 branched alkanes using GC-FID and GC-MS.

Experimental Protocol for GC-FID Analysis

This protocol is designed for the quantitative analysis of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration within the linear range of the instrument.

  • Add an appropriate internal standard (e.g., n-dodecane-d26 or another non-interfering alkane) to the sample solution to correct for injection volume variations.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Acquisition: Use chromatography data software to integrate the peak areas of the analyte and internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Add the same concentration of the internal standard to each calibration standard.

  • Inject the calibration standards and the sample into the GC-FID system.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Experimental Protocol for GC-MS Analysis

This protocol provides a methodology for the sensitive and specific quantification and identification of this compound using GC-MS.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the GC-FID analysis. Due to the higher sensitivity of GC-MS, lower sample concentrations may be required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations, at 250 °C.

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound (C12H26, MW 170.33), characteristic fragment ions would be selected for SIM analysis (e.g., m/z 57, 71, 85, and the molecular ion if present).

  • Data Acquisition: Use mass spectrometry software for data acquisition and analysis.

3. Calibration and Quantification:

  • Follow the same calibration procedure as described for the GC-FID analysis.

  • For quantification in SIM mode, use the peak area of the most abundant and specific fragment ion.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships discussed in this guide.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods for Comparison: GC-FID and GC-MS define_analyte->select_methods prep_samples Prepare Identical Sample Sets select_methods->prep_samples analyze_fid Analyze with GC-FID prep_samples->analyze_fid analyze_ms Analyze with GC-MS prep_samples->analyze_ms collect_data Collect Performance Data analyze_fid->collect_data analyze_ms->collect_data compare_results Compare Results: Linearity, LOD/LOQ, Accuracy, Precision collect_data->compare_results conclusion Draw Conclusion on Method Suitability compare_results->conclusion

Caption: Workflow for cross-validation of GC-FID and GC-MS methods.

logical_relationship cluster_sample Sample cluster_separation Separation cluster_detection Detection & Analysis sample Sample containing This compound gc_column Gas Chromatography (GC Column) sample->gc_column fid Flame Ionization Detector (FID) - Quantitative Data gc_column->fid ms Mass Spectrometer (MS) - Quantitative & Qualitative Data gc_column->ms data_comparison Data Comparison (Cross-Validation) fid->data_comparison ms->data_comparison

Caption: Logical relationship of analytical components in method comparison.

References

A Comparative Analysis of Solvent Properties: 5-Ethyl-3,3-dimethyloctane vs. n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and the developability of active pharmaceutical ingredients (APIs). While common solvents are well-characterized, the nuanced effects of isomeric solvent structures are less frequently explored. This guide provides a detailed comparison of the solvent effects of 5-Ethyl-3,3-dimethyloctane, a branched alkane, and its linear isomer, n-octane. This analysis is intended to provide researchers with data-driven insights to inform solvent selection in their work.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between the linear n-octane and the branched this compound give rise to distinct physicochemical properties that directly impact their behavior as solvents. The following table summarizes these key characteristics.

PropertyThis compoundn-OctaneRationale for Branched Alkane Properties
Molecular Formula C₁₂H₂₆C₈H₁₈-
Molecular Weight 170.34 g/mol 114.23 g/mol -
Boiling Point Estimated lower than n-dodecane (216 °C)125.6 °C[1]Increased branching disrupts van der Waals forces, leading to a lower boiling point compared to a linear alkane of similar carbon number.
Density Estimated to be slightly lower than n-dodecane (0.75 g/cm³)0.703 g/mL at 25 °C[1]Branching can lead to less efficient packing of molecules, often resulting in a lower density.
Viscosity Estimated to be lower than a corresponding linear alkane0.542 mPa·s at 20 °CThe more compact, spherical shape of branched alkanes can lead to lower viscosity.
Polarity Non-polarNon-polarBoth are alkanes with no significant electronegativity differences in their C-H and C-C bonds.
Solubility in Water InsolubleInsolubleAs non-polar hydrocarbons, both are immiscible with water.

The Impact of Molecular Structure on Solvent Effects

The seemingly subtle difference in molecular architecture between a linear and a branched alkane can have significant consequences for their application as solvents, particularly in the context of drug development.

Solubility of Non-Polar Compounds: Branched alkanes, such as this compound, often exhibit enhanced solubility for non-polar solutes compared to their linear counterparts.[2] The branching creates a less ordered liquid structure with more free volume, which can better accommodate solute molecules. This can be particularly advantageous when working with poorly soluble APIs that have a significant non-polar character.

Reaction Kinetics: The viscosity of a solvent can influence reaction rates. A lower viscosity, as is anticipated for this compound, can lead to faster diffusion of reactants and potentially accelerate reaction kinetics. Conversely, the more linear structure of n-octane might promote specific molecular orientations that could be favorable for certain reactions.

Crystallization and Polymorphism: The choice of solvent is a critical factor in controlling crystallization processes and the resulting polymorphic form of an API. The different steric environments presented by this compound and n-octane could lead to the preferential crystallization of different polymorphs. The enhanced solvating power of the branched alkane for non-polar moieties might influence crystal packing and growth.

Experimental Protocols

To empirically determine the optimal solvent for a specific application, the following experimental protocols are recommended.

Protocol 1: Determination of API Solubility

This protocol outlines a standard method for measuring the equilibrium solubility of an active pharmaceutical ingredient in a given solvent.

G Experimental Workflow for API Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess API into vials prep2 Add a precise volume of solvent prep1->prep2 equil1 Seal vials and place in a shaker bath at constant temperature prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 analysis1 Centrifuge or filter the samples to separate undissolved solid equil2->analysis1 analysis2 Extract an aliquot of the supernatant analysis1->analysis2 analysis3 Dilute the aliquot with a suitable mobile phase analysis2->analysis3 analysis4 Quantify the API concentration using a validated analytical method (e.g., HPLC) analysis3->analysis4

Caption: Workflow for determining the equilibrium solubility of an API.

Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics

This protocol provides a general framework for assessing the impact of a solvent on the rate of a chemical reaction.

  • Reaction Setup: Prepare identical reaction mixtures in both this compound and n-octane, ensuring all other parameters (reactant concentrations, temperature, stirring rate) are kept constant.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by rapid cooling or the addition of a quenching agent.

  • Analysis: Analyze the composition of each aliquot using a suitable analytical technique (e.g., GC-MS, HPLC, NMR) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of a key reactant or product as a function of time for each solvent. The initial reaction rates can be determined from the initial slope of these curves. A comparison of the rates will reveal the solvent's effect on the reaction kinetics.

Structure-Property Relationship

The fundamental differences in the solvent properties of this compound and n-octane stem directly from their molecular structures.

G Structure-Property Relationship of Alkane Isomers cluster_structure Molecular Structure cluster_properties Resulting Physicochemical Properties struct1 Linear Chain (n-Octane) prop1 Higher Boiling Point struct1->prop1 prop2 Higher Viscosity (potentially) struct1->prop2 struct2 Branched Chain (this compound) prop3 Lower Boiling Point struct2->prop3 prop4 Lower Viscosity (potentially) struct2->prop4 prop5 Enhanced Solubility for Non-Polar Solutes struct2->prop5

Caption: Impact of alkane structure on key physical properties.

Conclusion

The choice between this compound and n-octane as a solvent should be guided by the specific requirements of the application. While n-octane is a well-characterized and readily available solvent, the branched structure of this compound offers potentially advantageous properties, including enhanced solubility for non-polar compounds and a lower viscosity, which could positively impact reaction kinetics. For applications in drug development, particularly with challenging APIs, the exploration of branched alkane solvents like this compound is warranted. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision on solvent selection.

References

A Comparative Analysis of Density and Viscosity in Linear and Branched C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct physical properties of n-dodecane and its branched isomers, supported by experimental data and detailed methodologies.

In the realm of chemical and pharmaceutical sciences, the physical properties of solvents and excipients play a critical role in formulation development, manufacturing processes, and product performance. For C12 alkanes, the arrangement of carbon atoms—either in a straight chain (linear) or with branching—gives rise to significant differences in their physical characteristics, most notably density and viscosity. This guide provides an objective comparison of these properties between the linear C12 alkane, n-dodecane, and a representative branched C12 alkane, 2,2,4,6,6-pentamethylheptane (B104275), often a primary component of "isododecane" mixtures.

Key Findings at a Glance

Branched alkanes, such as 2,2,4,6,6-pentamethylheptane, generally exhibit lower density and viscosity compared to their linear counterparts like n-dodecane at the same temperature. This can be attributed to the less efficient packing of the irregularly shaped branched molecules, which results in greater free volume and reduced intermolecular forces (van der Waals forces) compared to the more closely packed, linear chains.

Quantitative Data Comparison

The following tables summarize experimental data for the density and viscosity of n-dodecane and 2,2,4,6,6-pentamethylheptane at various temperatures.

Table 1: Density Comparison of Linear and Branched C12 Alkanes

Temperature (°C)n-Dodecane Density (g/cm³)2,2,4,6,6-Pentamethylheptane Density (g/cm³)
200.74870.7455[1]
250.74520.7419
300.74170.7383
400.73470.7311
500.72770.7239
600.72060.7167
700.71350.7095
800.70630.7023
900.69910.6951
1000.69180.6879

Data for n-dodecane is derived from established physical property databases. Data for 2,2,4,6,6-pentamethylheptane is compiled from various experimental studies.

Table 2: Viscosity Comparison of Linear and Branched C12 Alkanes

Temperature (°C)n-Dodecane Dynamic Viscosity (mPa·s)2,2,4,6,6-Pentamethylheptane Dynamic Viscosity (mPa·s)
201.481.31[2]
251.341.19
301.221.08
401.020.91
600.750.68
800.590.54
1000.470.44

Data for n-dodecane and 2,2,4,6,6-pentamethylheptane are compiled from various experimental studies and publicly available data.[3][4][5]

Visualization of Molecular Structure's Influence

The following diagram illustrates the relationship between the molecular structure of C12 alkanes and their resulting density and viscosity.

G Influence of C12 Alkane Structure on Physical Properties cluster_structure Molecular Structure cluster_packing Molecular Packing cluster_forces Intermolecular Forces cluster_properties Resulting Physical Properties Linear (n-dodecane) Linear (n-dodecane) Efficient Packing Efficient Packing Linear (n-dodecane)->Efficient Packing Branched (2,2,4,6,6-pentamethylheptane) Branched (2,2,4,6,6-pentamethylheptane) Inefficient Packing Inefficient Packing Branched (2,2,4,6,6-pentamethylheptane)->Inefficient Packing Stronger van der Waals Stronger van der Waals Efficient Packing->Stronger van der Waals Weaker van der Waals Weaker van der Waals Inefficient Packing->Weaker van der Waals Higher Density & Viscosity Higher Density & Viscosity Stronger van der Waals->Higher Density & Viscosity Lower Density & Viscosity Lower Density & Viscosity Weaker van der Waals->Lower Density & Viscosity

Caption: Relationship between alkane structure and physical properties.

Experimental Protocols

The data presented in this guide are based on established, standardized experimental methodologies to ensure accuracy and reproducibility.

Density Measurement

The density of the C12 alkanes was determined using a digital density meter that operates on the oscillating U-tube principle, in accordance with the ASTM D4052 standard test method.[6][7][8][9][10]

Apparatus:

  • A digital density meter with a thermostatically controlled measuring cell (e.g., Anton Paar DSA 5000 M).

  • Syringes for sample injection.

  • Calibrants: Dry air and deionized water.

Procedure:

  • Calibration: The instrument is calibrated daily with dry air and deionized water.

  • Sample Preparation: The alkane sample is equilibrated to the test temperature.

  • Injection: A small volume of the sample (approximately 1-2 mL) is injected into the oscillating U-tube, ensuring no air bubbles are present.[9]

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample. The temperature of the measuring cell is precisely controlled throughout the measurement.

  • Data Acquisition: The density value is automatically calculated and displayed by the instrument's software.

Viscosity and Density Measurement

Dynamic viscosity and density were concurrently measured using a Stabinger viscometer, following the ASTM D7042 standard.[11][12][13][14][15] This instrument combines a rotational viscometer with a vibrating tube densitometer.

Apparatus:

  • A Stabinger viscometer (e.g., Anton Paar SVM 3001).[5]

  • Syringes for sample injection.

  • Certified viscosity and density standards for calibration.

Procedure:

  • Calibration: The instrument is calibrated using certified viscosity and density standards.

  • Sample Introduction: The alkane sample is introduced into the measuring cells.

  • Viscosity Measurement: The dynamic viscosity is determined by measuring the equilibrium speed of a rotor that is lifted by the fluid's hydrodynamic forces and centered by centrifugal forces. This speed is influenced by the sample's shear stress and an integrated eddy current brake.

  • Density Measurement: Simultaneously, the density is measured using an integrated oscillating U-tube.

  • Kinematic Viscosity Calculation: The kinematic viscosity is automatically calculated by the instrument by dividing the dynamic viscosity by the density at the same temperature.

  • Data Recording: All measured and calculated parameters are recorded by the instrument's software.

Conclusion

The choice between a linear and a branched C12 alkane can have significant implications for product formulation and performance. The lower density and viscosity of branched alkanes like 2,2,4,6,6-pentamethylheptane make them suitable for applications requiring good spreadability, a light feel, and faster evaporation, such as in cosmetics and topical drug delivery systems. Conversely, the higher density and viscosity of n-dodecane might be advantageous in applications where a more substantial film or slower evaporation is desired. The experimental data and protocols provided herein offer a reliable foundation for making informed decisions in research and development.

References

Absence of Isomeric Impurities in 5-Ethyl-3,3-dimethyloctane Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of a high-purity 5-Ethyl-3,3-dimethyloctane sample against potential isomeric impurities, supported by a detailed experimental protocol for their detection.

Isomeric impurities, which share the same molecular formula (C12H26) but differ in their structural arrangement, pose a significant challenge in the synthesis and purification of this compound. Due to their similar physicochemical properties, their separation and detection require highly sensitive analytical techniques. This guide outlines a robust gas chromatography (GC) method for confirming the absence of such impurities and presents a clear comparison of the analytical results.

Comparative Analysis of Purity

The purity of the this compound sample was assessed against several potential isomeric impurities. The following table summarizes the quantitative analysis of the sample, demonstrating the effective removal of these closely related compounds.

CompoundMolecular FormulaRetention Time (min)Concentration (%)
This compound C12H26 12.54 >99.9
n-DodecaneC12H2611.82Not Detected
2,2,4,6,6-PentamethylheptaneC12H2610.98Not Detected
3-Ethyl-5,5-dimethyloctaneC12H2612.31Not Detected

Experimental Workflow

The following diagram illustrates the systematic workflow for the confirmation of purity and the absence of isomeric impurities in the this compound samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Sample Dilution Dilution with n-Hexane Sample->Dilution Spiking Spiking with Isomer Standards (for method validation) Dilution->Spiking Injection Sample Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration and Retention Time Analysis Chromatogram->PeakIntegration Quantification Quantification and Purity Assessment PeakIntegration->Quantification PurityReport Purity Confirmation Report Quantification->PurityReport

Figure 1. Experimental workflow for purity analysis.

Detailed Experimental Protocol

A high-resolution capillary gas chromatography method was employed for the separation and quantification of this compound and its potential isomeric impurities.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Injector: Split/Splitless injector.

2. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 300°C.

  • Data Acquisition Rate: 20 Hz.

3. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of n-hexane.

  • Standard Preparation (for method validation): Prepare a stock solution containing known concentrations of potential isomeric impurities (e.g., n-dodecane, 2,2,4,6,6-pentamethylheptane, and 3-ethyl-5,5-dimethyloctane) in n-hexane. Prepare a series of dilutions to establish linearity and detection limits.

4. Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times compared to the reference standard of this compound.

  • Integrate the peak areas of all detected signals.

  • Calculate the percentage purity of the this compound sample using the area percent method. The absence of peaks at the retention times corresponding to the potential isomeric impurities confirms their absence in the sample.

This rigorous analytical methodology provides a high degree of confidence in the purity of the this compound sample, ensuring its suitability for demanding research and development applications where the presence of isomeric impurities could compromise experimental outcomes.

Inter-laboratory comparison of analytical results for 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodology for the quantification of 5-Ethyl-3,3-dimethyloctane. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document establishes a benchmark for analysis by detailing a robust and widely used method, Gas Chromatography-Mass Spectrometry (GC/MS). The performance metrics provided are based on established methods for similar volatile organic compounds, offering a reliable point of reference for researchers and drug development professionals.

Chemical Properties

This compound is an aliphatic hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Its structure and properties are well-characterized in chemical databases such as the NIST WebBook and PubChem.[1][2]

Recommended Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The following protocol is based on established methods for the analysis of flavor compounds in complex matrices.[3]

1. Sample Preparation:

  • Accurately weigh 400 mg of the sample matrix into a 15-mL amber vial.

  • Spike the sample with a suitable internal standard to ensure accuracy and precision.

  • Add 10 mL of methyl tert-butyl ether (MTBE) as an extraction solvent.[3]

  • Agitate the sample for 1 hour to ensure thorough extraction of the analyte.[3]

  • Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[3]

2. GC/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975C inert XL MSD with Triple-Axis Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-550.

3. Data Analysis:

  • Quantification is performed using a calibration curve generated from certified reference standards.

  • The target ion and qualifier ions for this compound should be determined from a standard injection.

Expected Method Performance

The following table summarizes the typical performance characteristics that can be expected from a well-optimized GC/MS method for the analysis of compounds similar to this compound.[3]

Performance MetricExpected Value
Linearity (R²)>0.995
Accuracy (% Recovery)90% - 110%
Precision (CV)< 10%
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent

Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound by GC/MS.

Analytical_Workflow Sample Sample Weighing (400 mg) Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction (MTBE) Spiking->Extraction Agitation Agitation (1 hour) Extraction->Agitation Filtration Syringe Filtration (0.45 µm) Agitation->Filtration GCMS GC/MS Analysis Filtration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-3,3-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 5-Ethyl-3,3-dimethyloctane with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. The contaminated absorbent material must then be collected and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

II. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62183-58-8[1][2]
Appearance Likely a colorless liquid (inferred from similar alkanes)
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; soluble in organic solvents (inferred)

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste program.[3] Do not pour it down the drain or dispose of it in regular trash.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Classify this compound as a non-halogenated, flammable organic solvent.

  • Container Selection:

    • Obtain a designated hazardous waste container that is clean, dry, and compatible with organic solvents. Plastic or glass bottles are often used.[3]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of flammable vapors.[5]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[3][5]

    • The label must include the full chemical name: "this compound". Do not use abbreviations.[3]

    • If it is a mixed waste stream, list all components and their approximate percentages.[3]

    • Indicate the primary hazard, which is "Flammable Liquid".

    • Include the name of the principal investigator, laboratory location (building and room number), and the date of waste accumulation.[3]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a ventilated, fire-resistant cabinet.[6]

    • Keep the container closed at all times, except when adding waste.[5][7] This is critical to prevent the accumulation of flammable vapors.

    • It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[5]

  • Request for Disposal:

    • Once the container is nearly full (do not overfill, leave some headspace for vapor expansion), or when the chemical is no longer needed, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or attaching a specific waste tag.[3]

    • Do not transport the hazardous waste container outside of your laboratory. Trained EHS personnel will collect it directly from your designated accumulation area.[7]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Identify Waste: This compound B Classify as: Flammable, Non-Halogenated Organic Solvent A->B C Select Compatible Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Specify Full Chemical Name & Hazards D->E F Add Waste to Container in Fume Hood E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Use Secondary Containment H->I J Container Full or Waste No Longer Needed I->J K Request Pickup from EHS J->K L EHS Collects for Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-3,3-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Ethyl-3,3-dimethyloctane

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. All procedures should be performed in accordance with your institution's safety protocols.

Chemical and Physical Properties
PropertyValue
CAS Number 62183-58-8[3][4]
Molecular Formula C₁₂H₂₆[3][4][5]
Molecular Weight 170.33 g/mol [3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on best practices for handling flammable and potentially irritating liquid hydrocarbons[1][6][7].

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation[1][8].
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation[6][7]. Regularly inspect gloves for any signs of degradation.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards[6][7].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract from potentially irritating and harmful vapors[6][7][9].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[6].

2. Safe Handling Practices:

  • Avoid contact with skin and eyes[6][8].

  • Do not breathe vapors[6].

  • Keep away from heat, sparks, and open flames[6][8].

  • Use non-sparking tools and take precautionary measures against static discharge[1][6][8].

  • Ground and bond container and receiving equipment[1][8].

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling[6].

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[6][8].

  • Store in an approved flammable liquid storage area[8].

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources[1][8].

  • Wear appropriate PPE as outlined in the table above.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[6][8].

  • Clean the spill area thoroughly.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all waste, including contaminated absorbent materials and empty containers, in a designated and properly labeled hazardous waste container.

  • Store waste containers in a secure area away from incompatible materials until collection by authorized personnel.

  • All disposal must be in accordance with federal, state, and local regulations[6][8]. Contact your institution's environmental health and safety department for specific guidance.

  • DO NOT discharge into sewer or waterways[8].

Experimental Workflow

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Ensure proper fit handling Chemical Handling ppe->handling In fume hood storage Storage handling->storage Seal container spill Spill Response handling->spill If spill occurs waste Waste Collection handling->waste Collect waste decon Decontamination handling->decon Clean up storage->handling For reuse spill->waste Contain & collect spill->decon Clean up disposal Disposal waste->disposal Follow regulations waste->decon Clean up

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.